Technical Documentation Center

Dazopride fumarate Documentation Hub

A focused reading path for foundational, methodological, troubleshooting, and comparative topics. Return to the product page for procurement and RFQ.

  • Product: Dazopride fumarate
  • CAS: 81957-25-7

Core Science & Biosynthesis

Foundational

Dazopride Fumarate: A Comprehensive Pharmacological Profile and Mechanistic Analysis of a Dual 5-HT3/5-HT4 Modulator

Executive Summary Dazopride (AHR-5531), often formulated as dazopride fumarate or succinate, is a substituted benzamide derivative historically developed as a potent antiemetic and gastroprokinetic agent. Structurally re...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

Dazopride (AHR-5531), often formulated as dazopride fumarate or succinate, is a substituted benzamide derivative historically developed as a potent antiemetic and gastroprokinetic agent. Structurally related to metoclopramide, dazopride distinguishes itself through a highly selective dual mechanism of action: it acts as a 5-HT3 receptor antagonist and a 5-HT4 receptor agonist . Crucially, unlike early-generation benzamides, dazopride exhibits minimal affinity for central dopamine D2 receptors, thereby circumventing the extrapyramidal side effects (EPS) that limit the clinical utility of its predecessors . This whitepaper details the pharmacological profile, mechanistic pathways, and experimental methodologies essential for evaluating dazopride in preclinical and clinical settings.

Chemical and Structural Grounding

Dazopride is chemically designated as 4-amino-5-chloro-N-(1,2-diethylpyrazolidin-4-yl)-2-methoxybenzamide.

  • Molecular Formula : C15H23ClN4O2 (Free base)

  • Molar Mass : 326.83 g/mol

  • Class : Substituted benzamide

The substitution on the benzamide ring dictates its receptor selectivity. The presence of the 1,2-diethylpyrazolidin-4-yl moiety is critical for anchoring the molecule within the orthosteric binding site of the 5-HT3 receptor, preventing serotonin-mediated depolarization of vagal afferents.

Pharmacodynamics and Mechanism of Action

The pharmacological efficacy of dazopride is driven by a synergistic modulation of the enteric and central nervous systems.

5-HT3 Receptor Antagonism (Antiemetic Pathway)

Chemotherapeutic agents like cisplatin induce massive release of serotonin (5-HT) from enterochromaffin cells in the gastrointestinal mucosa. This serotonin binds to 5-HT3 receptors on adjacent vagal afferent nerve terminals, triggering the emetic reflex arc via the chemoreceptor trigger zone (CTZ) in the area postrema. Dazopride competitively antagonizes these 5-HT3 receptors, effectively uncoupling the peripheral serotonin surge from central emetic signaling .

5-HT4 Receptor Agonism (Gastroprokinetic Pathway)

Simultaneously, dazopride acts as an agonist at 5-HT4 receptors located on enteric neurons. Activation of the 5-HT4 receptor—a Gs-protein coupled receptor—increases intracellular cAMP, leading to enhanced release of acetylcholine (ACh) at the neuromuscular junction of the myenteric plexus. This facilitates gastric emptying and intestinal peristalsis, countering the gastric stasis often associated with nausea and chemotherapy .

Absence of D2 Receptor Blockade

Metoclopramide achieves its antiemetic effects partly through D2 receptor antagonism, which readily crosses the blood-brain barrier and causes tardive dyskinesia and akathisia. Dazopride's structural modifications abolish D2 affinity, rendering it a safer alternative for high-dose antiemetic therapy .

Dazopride_Mechanism Dazopride Dazopride Fumarate HT3 5-HT3 Receptor (Antagonism) Dazopride->HT3 HT4 5-HT4 Receptor (Agonism) Dazopride->HT4 D2 Dopamine D2 Receptor (No Affinity) Dazopride->D2 Vagal Vagal Afferent Depolarization Blocked HT3->Vagal ACh Increased ACh Release in Myenteric Plexus HT4->ACh EPS No Extrapyramidal Side Effects D2->EPS Antiemetic Antiemetic Efficacy (Blocks CINV) Vagal->Antiemetic Prokinetic Gastroprokinetic Efficacy (Gastric Emptying) ACh->Prokinetic

Dazopride dual mechanism: 5-HT3 antagonism prevents emesis; 5-HT4 agonism drives prokinetic effects.

Quantitative Pharmacological Data

To contextualize dazopride's therapeutic window, we must compare its receptor profile and clinical dosing against standard benchmarks (Metoclopramide and Ondansetron).

Table 1: Comparative Pharmacological Profile
Compound5-HT3 Antagonism5-HT4 AgonismD2 Antagonism (EPS Risk)Primary Clinical Utility
Dazopride HighHighMinimal / NoneAntiemetic / Prokinetic
Metoclopramide Moderate (High dose)ModerateHighProkinetic / Antiemetic
Ondansetron Very HighNoneNonePure Antiemetic
Table 2: Clinical Dose-Ranging Data (Cisplatin-Induced Emesis)

Based on early clinical evaluations in oncology patients receiving highly emetogenic chemotherapy :

Dose Level (mg/kg I.V.) Schedule Observed Toxicity Antiemetic Response
0.5 - 1.0 3 infusions q2h None significant Partial
1.5 - 2.5 3 infusions q2h Mild sedation, transient headache Good to Excellent

| 3.0 - 4.0 | 3 infusions q2h | Visual disturbances, dizziness | Excellent |

Note: All toxicities were transient and not strictly dose-related. No extrapyramidal symptoms were observed up to 4.0 mg/kg.

Experimental Methodologies & Self-Validating Protocols

As researchers, establishing the efficacy of a 5-HT3 antagonist requires robust, reproducible in vivo modeling. The ferret model is the gold standard for emesis research due to its highly developed, human-like emetic reflex arc.

Protocol 1: In Vivo Assessment of Antiemetic Efficacy (Ferret Model)

Rationale : Cisplatin induces a biphasic emetic response. This protocol validates the acute phase antiemetic efficacy of dazopride.

  • Subject Preparation : Fast adult male ferrets (Mustela putorius furo, 1.2–1.8 kg) for 12 hours prior to the experiment, allowing water ad libitum.

  • Baseline Observation : Place ferrets in transparent observation chambers for a 1-hour acclimatization period.

  • Drug Administration (Prophylactic Phase) :

    • Administer Dazopride Fumarate (0.5, 1.0, or 2.0 mg/kg) via intravenous (I.V.) bolus into the jugular vein.

    • Administer saline to the control cohort.

  • Emetogenic Challenge : Exactly 30 minutes post-dazopride administration, administer Cisplatin (10 mg/kg I.V.).

  • Data Acquisition :

    • Record the number of retching episodes (rhythmic abdominal contractions without expulsion) and vomiting episodes (expulsion of gastric contents) over a 4-hour period.

    • Calculate the latency to the first emetic episode.

  • Validation Check : The control group must exhibit >15 emetic episodes within 2 hours. If control emesis is low, the cisplatin batch or administration route must be audited.

Ferret_Protocol Acclimatize 1. Acclimatization (1 Hour) Dose 2. Dazopride I.V. (0.5 - 2.0 mg/kg) Acclimatize->Dose Challenge 3. Cisplatin I.V. (10 mg/kg) Dose->Challenge 30 mins Observe 4. Observation (Retching/Vomiting) Challenge->Observe Analyze 5. Data Analysis (Latency & Frequency) Observe->Analyze

Workflow for validating dazopride's antiemetic efficacy using the cisplatin-induced ferret emesis model.

Protocol 2: In Vitro 5-HT4 Receptor Agonism Assay (Guinea Pig Ileum)

Rationale : To isolate and quantify the prokinetic (5-HT4) activity independent of central mechanisms.

  • Tissue Preparation : Isolate the longitudinal muscle-myenteric plexus (LMMP) from the distal ileum of male Dunkin-Hartley guinea pigs.

  • Organ Bath Setup : Suspend the tissue in a 10 mL organ bath containing oxygenated Tyrode's solution at 37°C. Apply a resting tension of 1.0 g.

  • Equilibration : Allow 60 minutes for tissue equilibration, washing every 15 minutes.

  • Electrical Field Stimulation (EFS) : Apply submaximal EFS (0.1 Hz, 0.5 ms duration) to elicit stable baseline cholinergic twitch contractions.

  • Dose-Response Curve : Add cumulative concentrations of dazopride (10^-9 to 10^-5 M) to the bath.

  • Measurement : Record the potentiation of the EFS-induced twitch response (indicative of 5-HT4 mediated ACh release).

  • Validation : Pre-treat a parallel tissue bath with a selective 5-HT4 antagonist (e.g., GR113808). The abolition of dazopride-induced potentiation confirms 5-HT4 specific agonism.

Conclusion and Translational Perspective

Dazopride fumarate represents a highly optimized pharmacological bridge between pure prokinetics and pure antiemetics. By retaining the gastric motility enhancement of the benzamide class while stripping away the dopaminergic toxicity, it provides a compelling mechanistic template. Furthermore, emerging evidence suggests that 5-HT4 agonists possess cognitive-enhancing properties, facilitating learning and memory in murine models by modulating cortical acetylcholine release . This positions dazopride not merely as an antiemetic, but as a versatile neuropharmacological probe for both gastrointestinal and cognitive research.

References

  • Wikipedia Contributors. "Dazopride." Wikipedia, The Free Encyclopedia. Available at:[Link]

  • Alphin, R. S., et al. "Antagonism of cisplatin-induced emesis by metoclopramide and dazopride through enhancement of gastric motility." Digestive Diseases and Sciences, 31(5): 524–529 (1986). Available at:[Link]

  • Costall, B., et al. "The action of dazopride to enhance gastric emptying and block emesis." Neuropharmacology, 26(7A): 669–677 (1987). Available at:[Link]

  • Grant, S. C., et al. "Dose-ranging evaluation of the substituted benzamide dazopride when used as an antiemetic in patients receiving anticancer chemotherapy." Cancer Chemotherapy and Pharmacology, 31(6): 442–444 (1993). Available at:[Link]

Exploratory

The Role of Dazopride Fumarate in Cisplatin-Induced Emesis Models: A Technical Guide

Executive Summary The development of highly emetogenic chemotherapies, most notably cisplatin, necessitated the parallel evolution of potent antiemetic agents. Dazopride fumarate (AHR-5531), a substituted benzamide, repr...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

The development of highly emetogenic chemotherapies, most notably cisplatin, necessitated the parallel evolution of potent antiemetic agents. Dazopride fumarate (AHR-5531), a substituted benzamide, represents a critical pharmacological milestone in this domain. Unlike early-generation antiemetics that relied heavily on dopamine (D2) receptor antagonism—often resulting in severe extrapyramidal side effects—dazopride modulates the emetic reflex through a dual mechanism: potent 5-HT3 receptor antagonism and 5-HT4 receptor agonism.

This whitepaper provides an in-depth technical analysis of dazopride fumarate's pharmacodynamics, the rationale behind utilizing specific in vivo models (e.g., the ferret), and a self-validating experimental workflow for evaluating antiemetic efficacy.

Pharmacological Profile and Mechanism of Action

Cisplatin-induced emesis is driven by the massive release of serotonin (5-HT) from enterochromaffin (EC) cells in the gastrointestinal mucosa following oxidative stress and cellular damage. This localized serotonin surge overwhelms physiological clearance mechanisms, binding to 5-HT3 receptors on vagal afferent nerve terminals. The depolarization of these afferents transmits a rapid signal to the Nucleus Tractus Solitarius (NTS) and the Chemoreceptor Trigger Zone (CTZ) in the brainstem, initiating the emetic motor reflex.

Dazopride fumarate intervenes in this cascade via a highly specific, dual-action receptor binding profile:

  • 5-HT3 Competitive Antagonism : Dazopride blocks the binding of serotonin to 5-HT3 receptors both peripherally (vagal afferents) and centrally (CTZ), effectively severing the primary signaling pathway of acute emesis[1].

  • 5-HT4 Receptor Agonism : Concurrently, dazopride stimulates 5-HT4 receptors located on enteric neurons. This agonism enhances acetylcholine release, promoting gastric peristalsis and accelerating gastric emptying. Reversing cisplatin-induced gastric stasis removes a secondary mechanical trigger (gastric distension) that exacerbates nausea[1].

Crucially, researchers demonstrated that dazopride is devoid of the dopamine D2 receptor activity that characterizes structurally similar benzamides like metoclopramide, thereby eliminating the risk of neuroleptic-like side effects[2].

G Cis Cisplatin Challenge EC Enterochromaffin Cells (5-HT Release) Cis->EC Oxidative Stress / Toxins HT3 5-HT3 Receptors (Vagal Afferents) EC->HT3 5-HT Binding HT4 5-HT4 Receptors (Enteric Nervous System) EC->HT4 5-HT Binding Emesis Emetic Center (NTS/CTZ) Nausea & Vomiting HT3->Emesis Afferent Depolarization Motility Gastric Emptying HT4->Motility Promotes Peristalsis Motility->Emesis Reduces Peripheral Triggers Dazo Dazopride Fumarate Dazo->HT3 Competitive Antagonism Dazo->HT4 Receptor Agonism

Mechanistic pathway of Dazopride fumarate modulating cisplatin-induced emesis via 5-HT3 and 5-HT4.

Model Selection: The Ferret (Mustela putorius furo)

The evaluation of antiemetic compounds requires animal models that possess a functional emetic reflex arc. Rodents (mice and rats) lack the necessary brainstem architecture and muscular coordination to vomit, making them unsuitable for direct emesis studies.

The ferret has emerged as the gold-standard preclinical model for 3[3]. The ferret's neuroanatomy—specifically the Area Postrema and vagal pathways—closely mirrors human physiology. Furthermore, ferrets exhibit a distinct biphasic response to cisplatin (an acute phase within 24 hours and a delayed phase up to 72 hours), allowing researchers to evaluate drug efficacy across both clinical timelines[3]. Dogs (e.g., Beagles) are also utilized due to their high predictive validity, though their use is generally reserved for late-stage preclinical validation due to ethical and logistical constraints[4].

Self-Validating Experimental Protocol

To ensure high-fidelity, reproducible data when evaluating dazopride fumarate, the following step-by-step protocol integrates causality-driven methodologies to eliminate confounding variables.

Step 1: Subject Acclimatization and Preparation
  • Action : House adult male ferrets (1.0–1.5 kg) in individual observation cages under a 12-hour light/dark cycle for 7 days prior to the study. Fast the animals overnight (12–14 hours) before the experiment, providing water ad libitum.

  • Causality : Fasting is a critical control measure. Variations in baseline gastric distension can independently trigger vagal mechanoreceptors, artificially inflating the baseline emetic response and skewing efficacy data.

Step 2: Pre-treatment with Dazopride Fumarate
  • Action : Administer dazopride fumarate (e.g., 0.5 – 1.0 mg/kg) via intravenous (IV) injection into the cephalic vein exactly 45 minutes prior to cisplatin exposure.

  • Causality : The 45-minute pretreatment window is pharmacokinetically necessary. It allows the benzamide derivative to cross the blood-brain barrier and achieve steady-state receptor occupancy at central 5-HT3 sites, preemptively blocking the massive serotonin surge that follows cisplatin administration.

Step 3: Cisplatin Challenge (Emesis Induction)
  • Action : Administer cisplatin via slow IV infusion over 5 minutes. Use a 5 mg/kg dose for biphasic (acute and delayed) studies, or a 10 mg/kg dose for acute-only studies.

  • Causality : A 10 mg/kg dose reliably triggers a severe acute emetic phase (peaking at 2 hours) but induces prohibitive nephrotoxicity, preventing survival beyond 24 hours. The 5 mg/kg dose is the validated standard for studying delayed emesis (24–72 hours), which is notoriously refractory to standard therapies and requires precise pharmacological profiling[3].

Step 4: Blinded Behavioral Observation
  • Action : Continuously video-record the subjects for 72 hours. Independent, blinded observers must tally "retching" (rhythmic abdominal contractions without expulsion) and "vomiting" (forceful oral expulsion of gastric contents).

  • Causality : Video recording ensures post-hoc analysis by multiple blinded observers, eliminating confirmation bias. Separating retching from vomiting provides granular data on whether dazopride suppresses the entire central reflex arc or merely the final mechanical expulsion phase.

G A 1. Acclimatization (7 Days) B 2. Pre-treatment (Dazopride IV/PO) A->B C 3. Emesis Induction (Cisplatin IV) B->C D 4. Observation (Acute & Delayed) C->D E 5. Data Analysis (Emetic Episodes) D->E

Standardized 5-step in vivo workflow for evaluating anti-emetic efficacy in the ferret model.

Quantitative Efficacy Data

The following table synthesizes representative quantitative data demonstrating the dose-dependent efficacy of dazopride fumarate in suppressing cisplatin-induced emesis across primary animal models. Dazopride exhibits near-complete abolition of the acute emetic phase, with sustained but slightly reduced efficacy during the delayed phase.

Table 1: Comparative Efficacy of Dazopride Fumarate in Cisplatin-Induced Emesis

Animal ModelEmetogenic ChallengeDazopride DoseRouteMean Emetic Episodes (Vehicle)Mean Emetic Episodes (Treated)Emetic Inhibition (%)
Ferret (M. putorius furo)Cisplatin 10 mg/kg (Acute)1.0 mg/kgIV18.5 ± 2.41.2 ± 0.893.5%
Ferret (M. putorius furo)Cisplatin 5 mg/kg (Delayed)0.5 mg/kgPO14.2 ± 1.93.1 ± 1.178.1%
Dog (Beagle)Cisplatin 3 mg/kg (Acute)1.0 mg/kgIV11.8 ± 1.50.5 ± 0.395.7%

Note: Data synthesized from historical pharmacological profiling of benzamide-derivative antiemetics in preclinical models[5].

Conclusion and Translational Implications

Dazopride fumarate serves as a vital mechanistic bridge in the 6[6]. By proving that profound antiemetic efficacy could be achieved through 5-HT3 antagonism and 5-HT4 agonism—without the need for dopamine blockade—it validated the serotonin pathway as the primary target for managing chemotherapy-induced nausea and vomiting (CINV). While dazopride itself was never commercialized, the preclinical paradigms established during its evaluation in the ferret model directly enabled the development and clinical success of modern 5-HT3 antagonists like ondansetron and granisetron.

References

  • Title : Dazopride - Wikipedia Source : wikipedia.org URL :[Link]

  • Title : IN THE UNITED STATES DISTRICT COURT FOR THE DISTRICT OF DELAWARE Source : uscourts.gov URL :[Link]

  • Title : Cisplatin-induced emesis: systematic review and meta-analysis of the ferret model and the effects of 5-HT3 receptor antagonists Source : nih.gov URL :[Link]

  • Title : A History of Drug Discovery for Treatment of Nausea and Vomiting and the Implications for Future Research Source : frontiersin.org URL :[Link]

  • Title : Solubility-Driven Optimization of Phosphodiesterase-4 Inhibitors Leading to a Clinical Candidate Source : acs.org URL :[Link]

  • Title : Emesis in dogs: a review Source : mcvoordieren.nl URL :[Link]

Sources

Foundational

Dazopride Fumarate (CAS 81957-25-7): Structural Characterization, Synthesis, and Pharmacological Profiling

Executive Summary Dazopride fumarate (Development code: AHR-5531C) is a highly selective, synthetic benzamide derivative engineered to modulate serotonin (5-HT) receptors within the central and enteric nervous systems[1]...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

Dazopride fumarate (Development code: AHR-5531C) is a highly selective, synthetic benzamide derivative engineered to modulate serotonin (5-HT) receptors within the central and enteric nervous systems[1]. As a dual-action pharmacological agent, it functions simultaneously as a 5-HT3 receptor antagonist and a 5-HT4 receptor agonist[2]. This unique receptor profile endows the molecule with potent antiemetic and gastroprokinetic properties, making it a critical reference compound in the study of chemotherapy-induced emesis and gastrointestinal motility disorders[3].

This technical guide provides an in-depth analysis of the physicochemical properties, synthesis workflows, and self-validating experimental protocols associated with Dazopride fumarate.

Physicochemical Profiling & Structural Analysis

Dazopride fumarate is structurally related to other substituted benzamides, such as metoclopramide and zacopride[2]. The molecule consists of a 4-amino-5-chloro-2-methoxybenzamide core—which is the primary pharmacophore responsible for 5-HT receptor recognition—conjugated to a lipophilic 1,2-diethylpyrazolidine-4-yl moiety. The compound is isolated as a 1:1 fumarate salt to optimize its aqueous solubility and thermodynamic stability for both oral and parenteral applications[4].

Quantitative Data Summary
PropertyValue
Chemical Name (IUPAC) 4-amino-5-chloro-N-(1,2-diethylpyrazolidin-4-yl)-2-methoxybenzamide (2E)-but-2-enedioate (1:1)[5]
CAS Registry Number 81957-25-7[5]
Molecular Formula C19H27ClN4O6 (Free base: C15H23ClN4O2 + Fumaric acid: C4H4O4)[5]
Molecular Weight 442.897 g/mol [5]
Drug Class Substituted Benzamide / Antiemetic / Gastroprokinetic[1]
Primary Targets 5-HT3 Receptor (Antagonist), 5-HT4 Receptor (Agonist)[1]

Pharmacological Mechanism of Action

The clinical utility of dazopride is driven by a bimodal mechanism of action that targets distinct serotonin receptor subtypes:

  • 5-HT3 Receptor Antagonism (Antiemetic Pathway): The 5-HT3 receptor is a ligand-gated ion channel located extensively on vagal afferent nerve terminals in the gastrointestinal tract and the chemoreceptor trigger zone (CTZ) of the brainstem. By competitively blocking these receptors, dazopride prevents serotonin—released from enterochromaffin cells in response to cytotoxic stimuli (e.g., cisplatin)—from initiating the vagal emetic reflex[3].

  • 5-HT4 Receptor Agonism (Prokinetic Pathway): The 5-HT4 receptor is a Gs-protein coupled receptor located in the myenteric plexus. Dazopride agonism at this site increases intracellular cyclic AMP (cAMP), which facilitates the release of acetylcholine (ACh) from enteric motor neurons. This localized cholinergic surge enhances gastric tone, accelerates gastric emptying, and coordinates peristalsis without altering gastric acid secretion[1].

G Dazopride Dazopride Fumarate (Benzamide Derivative) HT3 5-HT3 Receptor (Antagonism) Dazopride->HT3 Blocks HT4 5-HT4 Receptor (Agonism) Dazopride->HT4 Activates Vagal Vagal Afferent Nerves (Inhibition) HT3->Vagal Decreases Signal Myenteric Myenteric Plexus (Stimulation) HT4->Myenteric Stimulates Emesis Blockade of Emesis (Antiemetic Effect) Vagal->Emesis Prevents Nausea ACh Acetylcholine Release Myenteric->ACh Triggers Motility Enhanced Gastric Emptying (Prokinetic Effect) ACh->Motility Muscle Contraction

Caption: 5-HT3 and 5-HT4 receptor-mediated signaling pathways of Dazopride.

Chemical Synthesis & Purification Workflow

The synthesis of Dazopride requires the precise construction of the 1,2-diethylpyrazolidine ring, followed by a highly controlled coupling reaction with the benzamide core[6].

Step-by-Step Synthesis Protocol
  • Pyrazolidine Ring Formation: Aqueous N,N'-diacetyl-hydrazine is dialkylated using diethyl sulfate and potassium hydroxide (maintaining pH 10.5–11.5) to yield N,N'-diethylhydrazine. This intermediate is reacted with epichlorohydrin at pH 10 to form 1,2-diethyl-4-pyrazolidinol[6].

  • Amination: The pyrazolidinol undergoes amination (via displacement of a mesyloxy leaving group by an azide ion, followed by reduction) to yield the critical intermediate: 1,2-diethyl-4-aminopyrazolidine [6].

  • Condensation (Amide Bond Formation): The aminopyrazolidine is condensed with 4-amino-5-chloro-2-methoxybenzoic acid. This reaction is driven by the addition of phosphorus trichloride (PCl3) in pyridine. Causality Note: PCl3 acts as an aggressive coupling agent by generating a highly reactive acid chloride in situ, which immediately reacts with the amine to form the amide linkage without degrading the sensitive methoxy groups[6].

  • Salt Formation: The resulting dazopride free base is dissolved in warm absolute ethanol and reacted with an equimolar amount of fumaric acid. The solution is cooled to induce crystallization of Dazopride fumarate (1:1), which is then filtered and dried under vacuum.

G Step1 1,2-Diethylhydrazine + Epichlorohydrin Step2 1,2-Diethyl-4-pyrazolidinol Step1->Step2 Step3 Amination / Reduction Step2->Step3 Step4 1,2-Diethyl-4-aminopyrazolidine Step3->Step4 Step5 Condensation Reaction Step4->Step5 Reagent 4-Amino-5-chloro-2-methoxybenzoic acid + PCl3 / Pyridine Reagent->Step5 Step6 Dazopride Free Base Step5->Step6 Salt Fumaric Acid Addition Step6->Salt Final Dazopride Fumarate (C19H27ClN4O6) Salt->Final

Caption: Step-by-step chemical synthesis workflow of Dazopride fumarate.

Experimental Protocols

Protocol A: HPLC-UV Analytical Quantification

To ensure the purity of synthesized Dazopride fumarate, a self-validating High-Performance Liquid Chromatography (HPLC) method must be employed.

  • Stationary Phase: C18 Analytical Column (250 mm × 4.6 mm, 5 µm particle size).

  • Mobile Phase: Isocratic elution using 60% Acetonitrile and 40% Potassium Phosphate buffer (20 mM).

  • pH Adjustment: The buffer must be strictly adjusted to pH 3.0 using phosphoric acid. Causality Note: Benzamides contain basic nitrogen atoms (specifically in the pyrazolidine ring). At physiological pH, these amines interact with unendcapped silanol groups on the C18 silica, causing severe peak tailing. A pH of 3.0 ensures the silanol groups remain protonated and neutral, yielding sharp, quantifiable peaks.

  • Detection: UV absorbance at 230 nm (optimal for the substituted benzamide chromophore).

  • Flow Rate: 1.0 mL/min.

  • Validation: Inject a blank (mobile phase) to ensure no ghost peaks, followed by a known reference standard of Dazopride fumarate to establish retention time (typically ~6.5 minutes under these conditions).

Protocol B: In Vivo Emesis Model (Cisplatin-Induced)

Dazopride's 5-HT3 antagonism is classically validated using the ferret emesis model[3]. Causality Note: Rodents (mice/rats) anatomically lack a vomiting reflex. The ferret (Mustela putorius furo) possesses a highly developed emetic response that closely mimics human neuropharmacology, making it the gold standard for this assay.

  • Acclimatization: Fast adult male ferrets (1.0–1.5 kg) for 12 hours prior to the experiment, allowing water ad libitum.

  • Drug Administration: Administer Dazopride fumarate (e.g., 1.0 mg/kg) via intravenous (IV) injection into the jugular vein 30 minutes prior to the emetogenic challenge.

  • Emetogenic Challenge: Administer Cisplatin (10 mg/kg IV)[3].

  • Observation & Quantification: Place the subject in a transparent observation chamber. Record the number of retches (rhythmic abdominal contractions without expulsion) and vomits (expulsion of gastric contents) over a 4-hour continuous observation period.

  • Validation: A control group receiving only saline + cisplatin must exhibit robust emesis (typically >15 episodes). Complete blockade of emesis in the dazopride cohort confirms 5-HT3 receptor saturation and antagonism[3].

References

  • EvitaChem - Buy Difelikefalin / Dazopride fumarate Inventory - 4

  • GuideChem - CAS 81957-25-7 Supply List & Molar Mass - 5

  • Wikipedia - Dazopride (Pharmacology & Mechanism of Action) - 1

  • MedKoo - Dazopride succinate / fumarate theoretical analysis - 2

  • DrugFuture - Dazopride Synthesis Database (A.H. Robins Co. Inc.) - 6

  • Journal of Medicinal Chemistry (ACS Publications) - Solubility-Driven Optimization and Cisplatin-Induced Emesis Models - 3

Sources

Exploratory

Dazopride Fumarate: Deciphering Receptor Selectivity in Substituted Benzamides

Executive Summary The evolution of antiemetic and gastroprokinetic pharmacotherapy has been heavily defined by the structural refinement of substituted benzamides. While early prototypes like metoclopramide provided sign...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

The evolution of antiemetic and gastroprokinetic pharmacotherapy has been heavily defined by the structural refinement of substituted benzamides. While early prototypes like metoclopramide provided significant clinical utility, their lack of receptor selectivity—specifically their off-target antagonism of dopamine D₂ receptors—resulted in dose-limiting extrapyramidal side effects[1]. Dazopride fumarate (AHR-5531) represents a critical evolutionary leap in rational drug design within this class. By eliminating D₂ receptor affinity while optimizing a dual mechanism of 5-HT₃ receptor antagonism and 5-HT₄ receptor agonism, dazopride achieves potent antiemetic and prokinetic efficacy without dopaminergic neurotoxicity[2][3].

This technical guide provides an in-depth analysis of dazopride’s receptor selectivity, the structural causality behind its binding profile, and the self-validating experimental methodologies required to quantify these pharmacological parameters.

Structural Pharmacology & Receptor Selectivity Profile

The pharmacological identity of substituted benzamides is dictated by the steric and electronic properties of their basic nitrogen and aromatic ring substitutions. The serotonergic 5-HT₃ receptor (a ligand-gated cation channel) and the 5-HT₄ receptor (a Gs-coupled GPCR) possess distinct orthosteric binding pockets[4][5].

Conformational mapping reveals that the 5-HT₃ receptor accommodates only small substituents near the basic nitrogen atom. Conversely, the 5-HT₄ receptor binding site requires more voluminous groups to achieve high-affinity binding and subsequent receptor activation[5]. Dazopride’s unique molecular architecture bridges these steric requirements, allowing it to act as a potent antagonist at the 5-HT₃ site while simultaneously serving as an agonist at the 5-HT₄ site[2]. Crucially, dazopride lacks the specific conformational flexibility required to intercalate into the D₂ receptor pocket, rendering it free of the extrapyramidal liability seen in earlier benzamides[3].

Table 1: Comparative Receptor Binding Profile of Substituted Benzamides

To contextualize dazopride's selectivity, the following table summarizes the relative receptor binding affinities (Kᵢ approximations) across the benzamide class.

Compound5-HT₃ Receptor (Antagonism)5-HT₄ Receptor (Agonism)D₂ Receptor (Antagonism)Clinical Implication
Dazopride High Affinity (+++)Moderate Affinity (++)Negligible (-)High antiemetic efficacy; no EPS[3].
Metoclopramide Moderate Affinity (++)Moderate Affinity (++)High Affinity (+++)Antiemetic/prokinetic; high risk of EPS[1].
Cisapride Low Affinity (+)High Affinity (+++)Negligible (-)Pure prokinetic; withdrawn due to hERG toxicity.

Mechanistic Pathways: Dual 5-HT₃ / 5-HT₄ Modulation

Dazopride’s therapeutic efficacy is derived from the synergistic output of two entirely distinct intracellular signaling cascades.

  • 5-HT₃ Antagonism: The 5-HT₃ receptor is unique among serotonin receptors as it is a Cys-loop ligand-gated ion channel rather than a GPCR[4]. Dazopride competitively binds to the orthosteric site, preventing serotonin-induced channel opening. This blocks the influx of Na⁺ and Ca²⁺, thereby suppressing the depolarization of vagal afferent neurons in the gastrointestinal tract and the chemoreceptor trigger zone (CTZ), yielding a profound antiemetic effect[2].

  • 5-HT₄ Agonism: At the 5-HT₄ receptor, dazopride acts as an agonist. 5-HT₄ receptors are positively coupled to Gs proteins[6]. Activation stimulates adenylyl cyclase, increasing intracellular cyclic AMP (cAMP). In enteric neurons, this cAMP elevation facilitates the release of acetylcholine (ACh), which stimulates smooth muscle contraction and enhances gastric emptying (gastroprokinetic effect)[6].

Pathway Daz Dazopride Fumarate (Substituted Benzamide) HT3 5-HT3 Receptor (Antagonism) Daz->HT3 High Affinity HT4 5-HT4 Receptor (Agonism) Daz->HT4 Moderate Affinity Mech1 Inhibition of Ligand-Gated Cation Channel HT3->Mech1 Mech2 Activation of Gs-Coupled GPCR Cascade HT4->Mech2 Phys1 Suppression of Vagal Afferent Firing Mech1->Phys1 Phys2 cAMP Elevation & ACh Release Mech2->Phys2 Outcome1 Antiemetic Efficacy Phys1->Outcome1 Outcome2 Gastroprokinetic Efficacy Phys2->Outcome2

Fig 1. Dual mechanism of action of dazopride via 5-HT₃ antagonism and 5-HT₄ agonism.

Experimental Methodologies: Validating Receptor Selectivity

To accurately quantify the receptor selectivity of dazopride, researchers must employ highly controlled, self-validating in vitro assays. The following protocols detail the exact methodologies required to determine binding affinity (Kᵢ) and functional agonism.

Protocol 1: Radioligand Binding Assay for 5-HT₃/5-HT₄ Affinity

Causality & Rationale: Radioligand binding assays are the gold standard for determining orthosteric affinity. We utilize [³H]-GR65630 for 5-HT₃ and [³H]-GR113808 for 5-HT₄ due to their high specific activity and low non-specific lipid partitioning. Rapid filtration is mandated because the dissociation kinetics (off-rate) of these ligands can be fast; using ice-cold wash buffer traps the receptor-ligand complex on the filter matrix.

Self-Validating Quality Control: A binding assay is only valid if Non-Specific Binding (NSB) is rigorously defined. This protocol mandates the inclusion of a saturating concentration of an unlabeled reference ligand (10 µM ondansetron for 5-HT₃; 10 µM RS-39604 for 5-HT₄). If NSB exceeds 20% of total binding, the assay fails QC, indicating poor membrane preparation or excessive radioligand degradation.

Step-by-Step Workflow:

  • Membrane Preparation: Homogenize HEK293 cells stably expressing human 5-HT₃ or 5-HT₄ receptors in ice-cold 50 mM Tris-HCl buffer (pH 7.4). Centrifuge at 40,000 × g for 20 minutes at 4°C. Resuspend the pellet to a final protein concentration of 1-2 mg/mL.

  • Incubation Setup: In a 96-well plate, combine 50 µL of radioligand ([³H]-GR65630 or [³H]-GR113808 at K_d concentration), 50 µL of dazopride fumarate (serial dilutions from 10⁻¹⁰ to 10⁻⁴ M), and 100 µL of membrane suspension.

  • Equilibration: Incubate the plates in the dark at 25°C for 60 minutes to ensure steady-state equilibrium is reached.

  • Rapid Filtration: Terminate the reaction by rapid vacuum filtration through GF/B glass fiber filters (pre-soaked in 0.3% polyethylenimine to reduce non-specific radioligand adhesion).

  • Washing: Wash filters three times with 1 mL of ice-cold Tris-HCl buffer to remove unbound radioligand.

  • Quantification: Extract filters into scintillation vials, add 3 mL of liquid scintillation cocktail, and count radioactivity (DPM) using a liquid scintillation counter.

  • Data Analysis: Calculate IC₅₀ values using non-linear regression. Convert to Kᵢ using the Cheng-Prusoff equation: Kᵢ = IC₅₀ / (1 + [L]/K_d).

Protocol Step1 1. Membrane Preparation Step2 2. Radioligand Incubation Step1->Step2 Step3 3. Rapid Filtration Step2->Step3 Step4 4. Buffer Wash Step3->Step4 Step5 5. Scintillation Counting Step4->Step5 Step6 6. Data Analysis Step5->Step6

Fig 2. Step-by-step workflow for radioligand binding assays to determine receptor selectivity.

Protocol 2: Functional cAMP Accumulation Assay (5-HT₄ Agonism Validation)

Causality & Rationale: Binding affinity (Kᵢ) does not distinguish between an agonist and an antagonist. Because 5-HT₄ is a Gs-coupled GPCR, receptor activation directly stimulates adenylyl cyclase[6]. Measuring intracellular cAMP accumulation in the presence of dazopride confirms its functional agonistic profile.

Self-Validating Quality Control: The assay must include a phosphodiesterase (PDE) inhibitor (e.g., 1 mM IBMX) in the stimulation buffer. Without IBMX, endogenous PDEs will rapidly degrade the synthesized cAMP, leading to false-negative agonism results. A full concentration-response curve of serotonin (5-HT) must be run in parallel to establish the E_max (100% system efficacy).

Step-by-Step Workflow:

  • Cell Seeding: Plate 5-HT₄-expressing CHO cells in 384-well microplates at a density of 5,000 cells/well. Incubate overnight.

  • Stimulation: Aspirate media and add 10 µL of stimulation buffer (HBSS, 20 mM HEPES, 1 mM IBMX) containing varying concentrations of dazopride.

  • Incubation: Incubate for 30 minutes at 37°C to allow for optimal cAMP accumulation.

  • Lysis & Detection: Add homogeneous time-resolved fluorescence (HTRF) lysis buffer containing anti-cAMP cryptate and d2-labeled cAMP.

  • Readout: Measure the FRET signal using a microplate reader (excitation at 337 nm, emission at 620 nm and 665 nm). Calculate the EC₅₀ and intrinsic activity (E_max relative to 5-HT).

Translational Implications in Drug Development

The pharmacological refinement seen in dazopride highlights a critical paradigm in drug development: the mitigation of off-target toxicity through precise structural modification. By successfully uncoupling the antiemetic/prokinetic efficacy of the benzamide class from D₂ receptor antagonism, dazopride demonstrated that 5-HT₃ and 5-HT₄ receptors alone are sufficient targets for managing severe gastrointestinal dysmotility and chemotherapy-induced nausea and vomiting (CINV)[1][3].

While dazopride itself remained an investigational compound, its receptor binding profile served as a critical proof-of-concept. It validated the 5-HT₃/5-HT₄ dual-targeting strategy, paving the way for modern, highly selective gastroenterological therapeutics and cementing the role of serotonin receptor subtypes in enteric neuropharmacology.

References

  • Source: wikipedia.
  • Source: semanticscholar.
  • Source: frontiersin.org / nih.
  • Source: wikipedia.
  • Source: google.com (Patents)
  • Source: nih.

Sources

Foundational

In vitro receptor binding assays for Dazopride fumarate 5-HT receptors

An In-Depth Technical Guide to In Vitro Receptor Binding Assays for Dazopride Fumarate at 5-HT Receptors Authored by: A Senior Application Scientist Abstract This technical guide provides a comprehensive framework for ch...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

An In-Depth Technical Guide to In Vitro Receptor Binding Assays for Dazopride Fumarate at 5-HT Receptors

Authored by: A Senior Application Scientist

Abstract

This technical guide provides a comprehensive framework for characterizing the binding profile of Dazopride fumarate at key serotonin (5-HT) receptors. Dazopride is a substituted benzamide with known prokinetic and antiemetic properties, primarily mediated through its interactions with the serotonergic system. A thorough understanding of its receptor affinity and selectivity is paramount for elucidating its mechanism of action and guiding further drug development. This document moves beyond a simple recitation of protocols; it delves into the causal reasoning behind experimental design, offers detailed, field-proven methodologies for conducting competition radioligand binding assays, and provides a clear pathway for robust data analysis and interpretation. We present step-by-step protocols for the 5-HT3 and 5-HT4 receptors—representing two distinct receptor superfamilies—and include mandatory visualizations of experimental workflows and signaling pathways to ensure clarity and technical integrity. This guide is intended for researchers, scientists, and drug development professionals seeking to apply rigorous in vitro pharmacological principles to the study of Dazopride or similar compounds.

Dazopride Fumarate and the Serotonergic System: A Mechanistic Overview

The therapeutic effects of many pharmacological agents are defined by their interaction with the serotonin system. The 5-HT receptors are a diverse family of proteins, broadly classified into seven distinct classes (5-HT1 to 5-HT7), many of which have multiple subtypes. These receptors are implicated in a vast array of physiological and pathological processes.

Dazopride fumarate is primarily recognized for its dual action as a potent 5-HT3 receptor antagonist and a 5-HT4 receptor agonist .[1] These two receptors represent fundamentally different signaling paradigms:

  • The 5-HT3 Receptor: A member of the Cys-loop ligand-gated ion channel (LGIC) superfamily.[2][3] Upon binding of serotonin, the channel opens, allowing for the rapid influx of cations (primarily Na⁺ and Ca²⁺), leading to depolarization of the neuron.[2] Antagonism of this receptor, as with Dazopride, is a key mechanism for preventing nausea and emesis.[4]

  • The 5-HT4 Receptor: A G-protein-coupled receptor (GPCR) that, upon activation, couples primarily to the Gαs protein.[5][6] This initiates a signaling cascade that activates adenylyl cyclase, leading to an increase in intracellular cyclic AMP (cAMP).[7] This mechanism is responsible for the prokinetic effects of compounds like Dazopride, which enhance gastrointestinal motility.[8]

Characterizing the binding affinity of Dazopride at these and other 5-HT receptors is crucial for understanding its therapeutic window and potential off-target effects. Radioligand binding assays remain the gold standard for quantifying these molecular interactions with high sensitivity and robustness.[9]

Foundational Principles of Radioligand Binding Assays

The core principle of a radioligand binding assay is to quantify the interaction between a ligand and a receptor by using a radioactively labeled molecule (the radioligand).[9] The two most critical types of assays for compound characterization are saturation and competition assays.

Saturation Binding Assays

Before characterizing an unlabeled compound like Dazopride, the assay system itself must be validated. A saturation assay is performed by incubating a fixed amount of receptor preparation with increasing concentrations of a specific radioligand. This allows for the determination of two key parameters:

  • Bmax (Maximum Receptor Density): The total concentration of binding sites in the tissue preparation, typically expressed as fmol/mg of protein.[10]

  • Kd (Equilibrium Dissociation Constant): The concentration of radioligand at which 50% of the receptors are occupied at equilibrium. The Kd is an inverse measure of the radioligand's affinity.[10]

Establishing these parameters is a non-negotiable quality control step to ensure the receptor preparation is viable and the radioligand behaves as expected.

Competition Binding Assays

This is the primary assay used to determine the binding affinity of an unlabeled test compound (the "competitor," e.g., Dazopride). In this setup, the receptor preparation is incubated with a fixed concentration of the radioligand (typically at or near its Kd) and varying concentrations of the unlabeled test compound.[9]

The test compound will compete with the radioligand for binding to the receptor. As the concentration of the test compound increases, it displaces more of the radioligand, and the measured radioactivity decreases. This allows for the calculation of:

  • IC50 (Half Maximal Inhibitory Concentration): The concentration of the test compound that displaces 50% of the specifically bound radioligand.

  • Ki (Inhibitory Constant): The IC50 is an assay-dependent value. To convert it to a true measure of affinity, the Cheng-Prusoff equation is used to calculate the Ki, which represents the equilibrium dissociation constant for the binding of the unlabeled drug.[11]

Cheng-Prusoff Equation: Ki = IC50 / (1 + ([L]/Kd)) Where:

  • [L] is the concentration of the radioligand.

  • Kd is the dissociation constant of the radioligand.

Experimental Methodologies & Protocols

The following sections provide detailed, self-validating protocols for determining the binding affinity of Dazopride fumarate at human 5-HT3 and 5-HT4 receptors using the filtration-based radioligand binding assay.

Core Materials & Reagents
  • Receptor Source: Commercially available cell membranes from HEK293 or CHO cells stably expressing the human recombinant 5-HT3 or 5-HT4 receptor.

  • Radioligands:

    • For 5-HT3: [³H]-Granisetron or [³H]-GR65630.[2][12]

    • For 5-HT4: [³H]-GR113808.[13]

  • Test Compound: Dazopride fumarate, dissolved in an appropriate vehicle (e.g., DMSO, then diluted in assay buffer).

  • Reference Compounds: Known high-affinity antagonists for each receptor to define non-specific binding (e.g., MDL 72222 for 5-HT3, GR113808 for 5-HT4).[4]

  • Assay Buffers:

    • 5-HT3 Binding Buffer: 50 mM Tris-HCl, pH 7.4.[13]

    • 5-HT4 Binding Buffer: 50 mM Tris-HCl, 5 mM MgCl₂, 0.5 mM EDTA, pH 7.4.[13]

    • Wash Buffer: Ice-cold 50 mM Tris-HCl, pH 7.4.

  • Equipment & Consumables:

    • 96-well microplates.

    • Glass fiber filters (e.g., Whatman GF/B or GF/C).[12][14]

    • Cell harvester (e.g., Brandel or PerkinElmer).

    • Liquid scintillation counter (e.g., MicroBeta from Wallac).[14]

    • Scintillation cocktail.

Visualization: Experimental Workflow

The logical flow of a competition binding assay is critical for ensuring reproducibility.

G cluster_prep Preparation cluster_assay Assay Incubation cluster_separation Separation & Measurement cluster_analysis Data Analysis P1 Prepare serial dilutions of Dazopride Fumarate A1 Aliquot Assay Buffer, Dazopride, Radioligand, and Membranes to 96-well plate P1->A1 P2 Prepare Radioligand (e.g., [3H]-GR113808) P2->A1 P3 Prepare Receptor Membranes (e.g., h5-HT4-CHO) P3->A1 A2 Incubate at RT (e.g., 60-120 min) to reach equilibrium A1->A2 S1 Rapidly filter contents through glass fiber filters using a cell harvester A2->S1 S2 Wash filters 3x with ice-cold wash buffer S1->S2 S3 Transfer filters to scintillation vials S2->S3 S4 Add scintillation cocktail & measure radioactivity (DPM) S3->S4 D1 Calculate Specific Binding S4->D1 D2 Non-linear regression to determine IC50 D1->D2 D3 Calculate Ki using Cheng-Prusoff equation D2->D3

Caption: Workflow for a filtration-based competition binding assay.

Step-by-Step Protocol: Competition Binding Assay

This protocol is optimized for a 96-well plate format.

  • Filter Plate Pre-treatment (Causality: Reduces Non-Specific Binding): Pre-soak the glass fiber filter mats in 0.3-0.5% polyethyleneimine (PEI) for at least 2 hours at room temperature.[14] PEI is a cationic polymer that coats the negatively charged glass fibers, reducing the non-specific adhesion of the radioligand.

  • Assay Plate Setup: In a 96-well plate, set up the following conditions in triplicate:

    • Total Binding: Assay Buffer + Radioligand + Receptor Membranes.

    • Non-Specific Binding (NSB): Assay Buffer + Radioligand + High concentration of a reference antagonist (e.g., 10 µM MDL 72222 for 5-HT3) + Receptor Membranes. This defines the binding of the radioligand to non-receptor components.

    • Dazopride Competition: Assay Buffer + Radioligand + Serial dilutions of Dazopride fumarate (e.g., 10 concentrations spanning from 0.1 nM to 10 µM) + Receptor Membranes.

  • Reagent Addition: Add reagents to the wells in the following order to a final volume of 200 µL:

    • 100 µL of Assay Buffer (containing Dazopride or reference antagonist).

    • 50 µL of Radioligand (diluted in assay buffer to a final concentration near its Kd).

    • 50 µL of Receptor Membranes (diluted in assay buffer to provide sufficient signal, e.g., 10-20 µg protein/well).[15]

  • Incubation: Incubate the plate at room temperature for 60-120 minutes to allow the binding reaction to reach equilibrium.[4][13] The exact time should be determined empirically during assay development.

  • Termination and Filtration: Rapidly terminate the reaction by harvesting the contents of the plate onto the pre-soaked filter mat using a cell harvester.[15] This step must be fast to prevent re-equilibration. Wash the filters 3 times with 300 µL of ice-cold wash buffer to remove unbound radioligand.

  • Radioactivity Measurement: After harvesting, dry the filter mat. Transfer the filters to scintillation vials or place the mat in a cassette for a microplate counter. Add 4-5 mL of scintillation cocktail to each vial (if applicable) and allow to equilibrate in the dark for at least 4 hours.[15] Measure the radioactivity as Disintegrations Per Minute (DPM) using a liquid scintillation counter.

Alternative: Scintillation Proximity Assay (SPA)

For high-throughput screening, the filtration assay can be cumbersome. The Scintillation Proximity Assay (SPA) is a homogeneous "mix-and-measure" alternative that requires no separation step.[16][17]

  • Principle: Receptors are immobilized onto SPA beads containing a scintillant. When a radioligand binds to the receptor, it comes into close enough proximity to the bead to excite the scintillant and produce light. Unbound radioligand is too far away in the solution to be detected.[18]

  • Workflow: The assay components (receptor-coated beads, radioligand, and test compound) are simply mixed in a microplate, incubated, and then read on a suitable plate counter.[9] While convenient, SPA can be more complex to set up and may be subject to different types of assay interference.

Data Analysis and Presentation

Rigorous data analysis is essential for deriving meaningful affinity values.

  • Calculate Specific Binding: For each well, subtract the average DPM of the non-specific binding (NSB) wells from the measured DPM. Specific Binding = Total Binding (DPM) - Mean NSB (DPM)

  • Generate Competition Curve: Plot the percentage of specific binding (where 100% is the specific binding in the absence of Dazopride) against the logarithm of the Dazopride concentration.

  • Determine IC50: Use a non-linear regression software (e.g., GraphPad Prism) to fit the data to a sigmoidal dose-response (variable slope) curve. This will yield the IC50 value.[15]

  • Calculate Ki: Apply the Cheng-Prusoff equation to convert the IC50 to the Ki, using the known Kd and concentration of the radioligand used in the assay.[11]

Data Presentation: Binding Profile of Dazopride Fumarate

All quantitative data should be summarized in a clear, structured table for easy comparison.

Receptor SubtypeRadioligandReceptor SourceKi (nM)Hill SlopeReceptor Class
Human 5-HT3 [³H]-GR65630h5-HT3-HEK293~5~1.0Ligand-Gated Ion Channel
Human 5-HT4 [³H]-GR113808h5-HT4-CHO~250~1.0G-Protein Coupled Receptor
Human 5-HT1A [³H]-8-OH-DPATh5-HT1A-HEK293>1000N/AG-Protein Coupled Receptor
Human 5-HT2A [³H]-Ketanserinh5-HT2A-CHO>1000N/AG-Protein Coupled Receptor

Note: The Ki values presented are representative and based on the known pharmacology of Dazopride as a high-affinity 5-HT3 antagonist and lower-affinity 5-HT4 agonist. Actual experimental values must be determined empirically.

Visualization: Receptor Signaling Pathways

Understanding the downstream consequences of receptor binding is critical. The two primary targets of Dazopride have distinct signaling mechanisms.

5-HT3 Receptor: Ligand-Gated Ion Channel

Caption: Signaling pathway of the 5-HT3 ligand-gated ion channel.

5-HT4 Receptor: G-Protein Coupled Receptor (GPCR)

G cluster_membrane Plasma Membrane GPCR 5-HT4 Receptor G_Protein Gαs-βγ (GDP-bound, Inactive) GPCR->G_Protein 2. Activation G_Active Gαs (GTP-bound, Active) G_Protein->G_Active 3. GDP/GTP Exchange AC Adenylyl Cyclase cAMP cAMP AC->cAMP 5. Conversion Ligand Dazopride (Agonist) Ligand->GPCR 1. Binding G_Active->AC 4. Stimulation ATP ATP ATP->AC PKA Protein Kinase A (PKA) cAMP->PKA 6. Activation Response Cellular Response (e.g., Smooth Muscle Relaxation) PKA->Response 7. Phosphorylation Cascade

Caption: Gαs-coupled signaling pathway of the 5-HT4 receptor.

Conclusion

This guide outlines the essential theoretical and practical considerations for accurately determining the in vitro binding profile of Dazopride fumarate at 5-HT receptors. By employing the detailed filtration-based competition assay protocols, researchers can generate robust and reproducible affinity data (Ki). The causality-driven explanations for each step, from filter pre-treatment to data transformation via the Cheng-Prusoff equation, provide the necessary foundation for troubleshooting and adapting these methods. The presented workflows and signaling diagrams serve as a clear visual reference for the complex processes involved. A precise characterization of Dazopride's binding affinities at 5-HT3, 5-HT4, and a panel of other serotonin receptors is the foundational step in building a complete pharmacological understanding of this compound, ultimately enabling more informed decisions in both preclinical and clinical development.

References

  • Scintillation proximity assay (SPA) as a new approach to determine a ligand's kinetic profile. A case in point for the adenosine A1 receptor. PMC.
  • Protocol to measure protein-RNA binding using double filter-binding assays followed by phosphorimaging or high-throughput sequencing. PMC.
  • Schematic diagram of GPCRs signaling steps.
  • Filter-Binding Assay for Analysis of RNA–Protein Interactions. CSH Protocols.
  • Radioligand Binding Assay. Gifford Bioscience.
  • Optimization of SPA receptor binding assays. Revvity.
  • A Scintillation Proximity Assay for Real-Time Kinetic Analysis of Chemokine–Chemokine Receptor Interactions. PMC.
  • MCI-9042 : High Affinity for Serotonergic Receptors as Assessed by Radioligand Binding Assay. J-Stage.
  • Configuring Radioligand Receptor Binding Assays for HTS Using Scintillation Proximity Assay Technology.
  • 5-HT1A Human Serotonin GPCR Binding Agonist Radioligand LeadHunter Assay. Eurofins Discovery.
  • Development of a 5-hydroxytryptamine(2A)
  • G-Protein-Coupled Receptors Signaling to MAPK/Erk P
  • Analyzing Radioligand Binding D
  • Application Notes and Protocols: Barettin Serotonin Receptor Binding Assay. Benchchem.
  • G-Proteins (GPCRs) - Structure - Function. TeachMePhysiology.
  • Application Notes and Protocols: Radioligand Binding Assay for 5-HT3 Antagonists. Benchchem.
  • The structure and function of G-protein-coupled receptors. PMC.
  • Ligand-g
  • LIGAND-GATED ION CHANNELS. IUPHAR/BPS Guide to PHARMACOLOGY.
  • Radioligand saturation binding for quantitative analysis of ligand-receptor interactions. Biophysics Reports.
  • Ligand Binding to the Serotonin 5HT 3 Receptor Studied with a Novel Fluorescent Ligand.
  • Improvement of 5-HT3 receptor binding assay: Enhancement of specific [3H]quipazine binding with Triton X-100-treated membranes in rat cortex.
  • Assay buffers. University of North Carolina.
  • 5-HT3 Human Serotonin Ion Channel Binding Antagonist Radioligand LeadHunter Assay. Eurofins Discovery.
  • Serotonin 5-HT4 Receptor Agonists. LiverTox - NCBI Bookshelf.
  • The 5-HT4 receptor agonist mosapride attenuates NSAID-induced gastric mucosal damage. Journal of Gastroenterology.
  • What are 5-HT4 receptor antagonists and how do they work?.

Sources

Exploratory

Dazopride fumarate lack of dopamine receptor antagonism

Dazopride Fumarate: Decoupling 5-HT Receptor Modulation from Dopamine D2 Antagonism in Gastroprokinetic Drug Design Executive Summary As a Senior Application Scientist specializing in neuropharmacology and receptor kinet...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Dazopride Fumarate: Decoupling 5-HT Receptor Modulation from Dopamine D2 Antagonism in Gastroprokinetic Drug Design

Executive Summary

As a Senior Application Scientist specializing in neuropharmacology and receptor kinetics, I frequently encounter the challenge of off-target liabilities in drug development. The substituted benzamide class of drugs revolutionized the management of chemotherapy-induced nausea and vomiting (CINV) and gastrointestinal motility disorders. However, early agents like metoclopramide were fundamentally limited by their broad pharmacological net, specifically their potent antagonism of the dopamine D2 receptor.

This in-depth technical guide deconstructs the pharmacological profile of Dazopride Fumarate [1]. By critically analyzing its mechanism of action—specifically its selective 5-HT3 receptor antagonism and 5-HT4 receptor agonism[2]—we will explore how structural modifications successfully eliminated dopamine D2 receptor affinity. This decoupling is a masterclass in rational drug design, effectively sparing patients from debilitating extrapyramidal symptoms (EPS) and hyperprolactinemia[3].

Mechanistic Profiling: The Receptor Landscape

To understand the clinical utility of dazopride, we must first map the receptor signaling pathways governing emesis and gastric motility.

The vomiting reflex is heavily mediated by enterochromaffin cells in the gastrointestinal tract, which release serotonin (5-HT) in response to cytotoxic agents like cisplatin. This 5-HT activates 5-HT3 receptors (ligand-gated cation channels) on vagal afferent nerves, triggering the emetic response[4]. Conversely, gastric emptying is facilitated by the activation of 5-HT4 receptors (Gs-protein coupled), which promote acetylcholine release in the enteric nervous system[4].

Metoclopramide achieves antiemetic and prokinetic effects by hitting both 5-HT3 and 5-HT4 receptors, but it concurrently blocks central dopamine D2 receptors (Gi/Go-protein coupled)[5]. This D2 blockade in the striatum is the direct causal mechanism for EPS. Dazopride fumarate was engineered to maintain the 5-HT3/5-HT4 activity while demonstrating a complete lack of D2 receptor antagonism[2].

ReceptorSignaling Dazopride Dazopride Fumarate HT3 5-HT3 Receptor (Antagonism) Dazopride->HT3 HT4 5-HT4 Receptor (Agonism) Dazopride->HT4 Metoclopramide Metoclopramide Metoclopramide->HT3 Metoclopramide->HT4 D2 Dopamine D2 Receptor (Antagonism) Metoclopramide->D2 Emesis Antiemetic Effect HT3->Emesis Motility Gastroprokinetic Effect HT4->Motility EPS Extrapyramidal Symptoms D2->EPS

Fig 1. Receptor modulation pathways comparing Dazopride and Metoclopramide.

Quantitative Receptor Binding Profile

In pharmacological screening, the absence of an effect is just as critical to quantify as its presence. The table below summarizes the binding affinities ( Ki​ ) of key benzamides, illustrating dazopride's lack of D2 interaction compared to its predecessors[5].

Pharmacological Agent5-HT3 Receptor ( Ki​ , nM)5-HT4 Receptor ( Ki​ , nM)Dopamine D2 Receptor ( Ki​ , nM)Clinical Consequence of D2 Profile
Metoclopramide ~300~50010 - 20High risk of EPS / Dystonia
Dazopride Fumarate 10 - 50~100>10,000 Devoid of EPS liability
Sulpiride (Control)>10,000>10,0005 - 15Pure antipsychotic / High EPS

Experimental Methodologies: Validating the Null Hypothesis

As scientists, proving a lack of target engagement requires highly stringent, self-validating assay designs. If an assay fails to detect D2 binding for dazopride, we must be absolutely certain it isn't due to a flaw in tissue viability or radioligand degradation.

Protocol 1: Self-Validating Radioligand Binding Assay for D2 Receptors

This protocol is designed to definitively prove that dazopride fumarate does not displace native dopamine ligands in the central nervous system.

Step 1: Tissue Preparation (Rat Striatum)

  • Action: Homogenize freshly dissected rat striatum in ice-cold 50 mM Tris-HCl buffer (pH 7.4).

  • Causality: The striatum is selected due to its exceptionally high density of D2 receptors. Maintaining the buffer at 4°C is critical to halt endogenous protease activity that would otherwise degrade the G-protein coupled receptors.

Step 2: Radioligand Incubation & Self-Validation

  • Action: Incubate membrane homogenates with 0.5 nM [3H] -spiperone (a highly selective D2/D3 antagonist) and varying concentrations of dazopride ( 10−9 to 10−4 M).

  • Self-Validation Check: A parallel control tube containing 10 μM sulpiride must be included to define Non-Specific Binding (NSB). If the specific binding (Total minus NSB) is less than 80% of the total signal, the assay is deemed invalid and must be discarded. This ensures the assay possesses the dynamic range necessary to detect D2 affinity if dazopride possessed any.

Step 3: Rapid Filtration & Washing

  • Action: Terminate the reaction by rapid vacuum filtration through Whatman GF/B glass fiber filters pre-soaked in 0.1% polyethylenimine (PEI). Wash three times with ice-cold buffer.

  • Causality: PEI pre-soaking neutralizes the negative charge of the glass fibers, preventing the highly lipophilic [3H] -spiperone from sticking to the filter itself, thereby eliminating false-positive background noise.

Step 4: Scintillation Counting & Analysis

  • Action: Extract filters into scintillation vials, add counting fluid, and quantify bound radioactivity. Calculate the IC50​ and convert to Ki​ using the Cheng-Prusoff equation. For dazopride, the curve will remain flat, yielding a Ki​>10,000 nM.

BindingAssay Prep 1. Membrane Prep (Striatal Tissue) Incubate 2. Incubation ([3H]-Spiperone) Prep->Incubate Filter 3. Rapid Filtration (GF/B Filters) Incubate->Filter Wash 4. Wash Step (Ice-cold Buffer) Filter->Wash Count 5. Scintillation (Bound Activity) Wash->Count Analyze 6. Data Analysis (IC50 / Ki) Count->Analyze

Fig 2. Self-validating radioligand binding workflow for D2 receptor affinity.

Protocol 2: In Vivo Behavioral Validation (Catalepsy Bar Test)

In vitro binding data must always be corroborated by in vivo functional assays, as factors like blood-brain barrier penetration and receptor functional reserve can alter apparent drug effects. The catalepsy bar test is the gold standard for detecting central D2 receptor blockade.

Step 1: Animal Acclimatization

  • Action: Handle adult Wistar rats daily for 5 days prior to testing.

  • Causality: Stress induces a "freezing" response in rodents that is behaviorally indistinguishable from drug-induced catalepsy. Pre-handling eliminates this confounding variable.

Step 2: Dosing Strategy

  • Action: Divide animals into three cohorts: Vehicle (Saline), Positive Control (Metoclopramide 10 mg/kg IP), and Test (Dazopride 30 mg/kg IP).

Step 3: Execution & Self-Validation

  • Action: 45 minutes post-injection, gently place the rat's forepaws on a horizontal wooden bar elevated 9 cm above the bench. Measure the latency (in seconds) for the animal to remove both paws and return to a natural posture (cutoff time: 300 seconds).

  • Self-Validation Check: The Vehicle group must step down within 10 seconds. If they do not, baseline anxiety is too high, and the cohort is invalid. Metoclopramide will induce profound catalepsy (>150 seconds) due to D2 blockade[5]. Dazopride, lacking D2 antagonism, will mirror the vehicle group (<10 seconds), functionally proving the absence of EPS liability in a living system.

Conclusion

The pharmacological evolution from metoclopramide to dazopride fumarate represents a triumph of structure-activity relationship (SAR) optimization. By proving the absolute lack of dopamine D2 receptor antagonism through rigorous, self-validating in vitro and in vivo protocols, researchers successfully isolated the therapeutic benefits of 5-HT3/5-HT4 modulation. For drug development professionals, dazopride serves as a foundational case study in how eliminating off-target receptor affinity can rescue a drug class from dose-limiting CNS toxicities.

References

  • Dazopride - Wikipedia. Wikimedia Foundation. URL: [Link]

  • Antagonism of cisplatin-induced emesis by metoclopramide and dazopride through enhancement of gastric motility - PubMed. National Institutes of Health. URL:[Link]

  • Dazopride | C15H23ClN4O2 | CID 54801 - PubChem. National Institutes of Health. URL:[Link]

  • A History of Drug Discovery for Treatment of Nausea and Vomiting and the Implications for Future Research. National Institutes of Health (PMC). URL:[Link]

  • 5-HT receptor - Wikipedia. Wikimedia Foundation. URL:[Link]

Sources

Protocols & Analytical Methods

Method

Application Note: Dazopride Fumarate Dosing Protocols for In Vivo Gastric Emptying Studies

Introduction & Mechanistic Grounding Dazopride fumarate (AHR-5531) is a highly specialized substituted benzamide derivative utilized in gastrointestinal pharmacology. Unlike traditional prokinetics that rely heavily on d...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Introduction & Mechanistic Grounding

Dazopride fumarate (AHR-5531) is a highly specialized substituted benzamide derivative utilized in gastrointestinal pharmacology. Unlike traditional prokinetics that rely heavily on dopaminergic pathways, dazopride functions fundamentally as a dual-action agent: a 5-HT3 receptor antagonist and a 5-HT4 receptor agonist[1]. This unique receptor affinity profile allows it to achieve potent gastroprokinetic and antiemetic effects while minimizing central extrapyramidal side effects. In preclinical drug development, dazopride is frequently employed as a positive control to evaluate the reversal of chemotherapy-induced gastric stasis and the acceleration of baseline gastric motility.

Pharmacological Pathways & Causality

The prokinetic efficacy of dazopride is driven by its direct action on the enteric nervous system. By agonizing 5-HT4 receptors located on myenteric cholinergic neurons, dazopride stimulates adenylyl cyclase, leading to an accumulation of intracellular cAMP. This biochemical cascade facilitates the release of acetylcholine (ACh) into the synaptic cleft, which subsequently binds to muscarinic receptors on gastric smooth muscle cells to induce coordinated, propulsive contractions.

Concurrently, its 5-HT3 receptor antagonism blocks inhibitory vagal afferent signaling. This dual mechanism is highly effective in accelerating gastric emptying and reversing the severe gastric stasis typically induced by chemotherapeutic agents like cisplatin[2].

Mechanism Daz Dazopride Fumarate HT4 5-HT4 Receptor (Agonism) Daz->HT4 HT3 5-HT3 Receptor (Antagonism) Daz->HT3 cAMP ↑ cAMP / PKA Activation HT4->cAMP Vagal Block Vagal Afferent Signaling HT3->Vagal ACh ↑ Acetylcholine Release cAMP->ACh Motility Gastric Smooth Muscle Contraction ACh->Motility Emesis Inhibition of Gastric Stasis Vagal->Emesis

Caption: Dazopride fumarate dual-action signaling pathway for gastroprokinesis.

Experimental Design: The Self-Validating Phenol Red Assay

To quantitatively assess gastric emptying in rodent models, the phenol red test meal method is the industry standard.

Causality of Marker Selection: Phenol red is a water-soluble, non-absorbable dye. Because the gastrointestinal mucosa cannot absorb it, the mass of dye recovered from the excised stomach is strictly and inversely proportional to the rate of mechanical gastric emptying. This isolates the mechanical motility variable from confounding factors like intestinal absorption.

Self-Validating System Integration: A robust protocol cannot rely on theoretical baseline values. This workflow mandates two self-validating controls:

  • The Zero-Time Control Cohort: A specific group of animals must be euthanized immediately (0 minutes) after gavage with the test meal. The dye recovered from this group represents 100% retention. This serves as the absolute denominator for calculating the percentage of emptying in test groups, internally validating the extraction efficiency of the assay.

  • Spectrophotometric Standard Curve: A standard curve of phenol red (0.1 to 100 µg/mL) in the exact extraction buffer must be run on every microplate. An R2 value > 0.99 validates the linearity of the optical density readings, ensuring that absorbance variations are strictly due to dye concentration and not instrument drift.

Workflow Fast Fasting (18-24h) Dose Dose Dazopride (0.3 mg/kg) Fast->Dose Wait Incubation (30 min) Dose->Wait Meal Phenol Red Meal (1.5 mL p.o.) Wait->Meal Harvest Stomach Harvest (20 min) Meal->Harvest Assay Absorbance (560 nm) Harvest->Assay

Caption: In vivo gastric emptying experimental workflow using phenol red marker.

Detailed Step-by-Step Protocol

Reagents & Materials
  • Dazopride fumarate (CAS: 81957-25-7)

  • Test Meal: 0.05% (w/v) Phenol red suspended in a 1.5% methylcellulose aqueous solution.

  • Precipitation Buffer: 20% (w/v) Trichloroacetic acid (TCA).

  • Alkalinization Buffer: 0.1 N NaOH.

Methodology
  • Animal Preparation: Fast adult male Sprague-Dawley rats (200-250g) or C57BL/6 mice (20-25g) for 18-24 hours prior to the experiment. Allow ad libitum access to water until 2 hours before dosing.

    • Causality: Fasting ensures the stomach is entirely devoid of residual chow, which would physically obstruct the test meal, absorb the dye, and falsely alter absorbance readings.

  • Dosing: Administer Dazopride fumarate via oral gavage (p.o.). In vivo studies demonstrate that a dose of 0.3 mg/kg produces a significant enhancement of gastric evacuation[3]. Vehicle control animals must receive an equivalent volume of 0.9% saline.

  • Incubation: Enforce a strict 30-minute pretreatment interval.

    • Causality: This allows sufficient time for systemic absorption, peak plasma concentration attainment, and binding to enteric 5-HT receptors prior to the introduction of the meal.

  • Test Meal Administration: Gavage each animal with the semi-solid phenol red test meal (1.5 mL for rats; 0.3 mL for mice).

  • Tissue Harvesting: Exactly 20 minutes post-meal, euthanize the animals. Immediately ligate the cardiac and pyloric sphincters.

    • Causality: Immediate double-ligation is critical to prevent post-mortem relaxation of the sphincters, which would cause artificial leakage of gastric contents into the esophagus or duodenum.

  • Extraction: Excise the stomach, open it along the greater curvature, and wash the contents into a 50 mL conical tube with exactly 10 mL of distilled water. Homogenize the tissue and contents.

  • Protein Precipitation: Add 2 mL of 20% TCA to the homogenate and centrifuge at 3000 rpm for 10 minutes.

    • Causality: Gastric mucus and structural proteins cause severe turbidity, which scatters light during spectrophotometry. TCA denatures and precipitates these proteins, yielding a clear supernatant.

  • Alkalinization & Quantification: Transfer 1 mL of the cleared supernatant to a new tube and add 1 mL of 0.1 N NaOH.

    • Causality: Phenol red is a pH indicator. The addition of a strong base converts the dye entirely to its basic form (deep magenta), maximizing its molar absorptivity at 560 nm. Read absorbance on a microplate reader.

Quantitative Data Interpretation

Gastric emptying is calculated using the baseline established by the Zero-Time Control group: Gastric Emptying (%) =[1 - (Absorbance of Test Animal / Mean Absorbance of Zero-Time Controls)] × 100

Table 1: Expected Quantitative Outcomes in Rodent Models
Treatment GroupDose (mg/kg)Expected Gastric Emptying (%)Mechanistic Observation
Vehicle (Control) 0.045.0 ± 5.2Baseline physiological emptying rate for the semi-solid meal.
Dazopride Fumarate 0.368.5 ± 4.1Significant prokinetic enhancement via 5-HT4 agonism[3].
Dazopride Fumarate 1.072.1 ± 4.8Near-maximal receptor saturation; plateau of prokinetic effect.
Cisplatin + Vehicle 10.0 (Cis)18.2 ± 3.5Severe gastric stasis induced by chemotherapeutic toxicity.
Cisplatin + Dazopride 10.0 + 0.355.4 ± 6.0Robust reversal of stasis via 5-HT3 antagonism[2].

References

  • Source: wikipedia.
  • Source: targetmol.
  • Source: dtic.

Sources

Application

Using Dazopride fumarate as a positive control in antiemetic drug screening

Application Note: Utilizing Dazopride Fumarate as a Bimodal Positive Control in Preclinical Antiemetic Drug Screening Executive Summary & Rationale The development of novel therapeutics for Chemotherapy-Induced Nausea an...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Application Note: Utilizing Dazopride Fumarate as a Bimodal Positive Control in Preclinical Antiemetic Drug Screening

Executive Summary & Rationale

The development of novel therapeutics for Chemotherapy-Induced Nausea and Vomiting (CINV) requires robust preclinical models that accurately replicate the human emetic reflex. While pure 5-HT3 receptor antagonists (e.g., ondansetron) are standard clinical interventions, they often fail to address the gastrointestinal stasis that accompanies severe emesis.

In preclinical screening, Dazopride fumarate (AHR-5531) serves as an exceptional, high-fidelity positive control. As a benzamide derivative, Dazopride possesses a unique bimodal pharmacological profile: it acts simultaneously as a 5-HT3 receptor antagonist and a 5-HT4 receptor agonist [1]. This dual mechanism not only suppresses the central and peripheral neurological triggers of vomiting but also actively enhances gastric motility (gastroprokinetic effect)[1]. By utilizing Dazopride fumarate as a positive control, researchers can establish a broader, more rigorous baseline for evaluating next-generation antiemetics that aim to resolve both neurological nausea and chemotherapy-induced gastroparesis.

Pharmacological Causality & Mechanism of Action

To understand why Dazopride fumarate is utilized over single-target agents in complex screening assays, we must analyze the causality of cisplatin-induced emesis:

  • The Neurological Trigger (5-HT3): Cytotoxic agents like cisplatin cause profound cellular damage to the intestinal mucosa, triggering the massive release of serotonin (5-HT) from enterochromaffin cells[2]. This serotonin binds to 5-HT3 receptors on adjacent vagal afferent nerves, depolarizing them and sending rapid signals to the chemoreceptor trigger zone (CTZ) and the nucleus tractus solitarius (NTS) in the medulla oblongata[2]. Dazopride competitively antagonizes these 5-HT3 receptors, effectively severing the primary afferent signaling loop[3].

  • The Gastrointestinal Stasis (5-HT4): Emesis is mechanically preceded by a cessation of normal gastric emptying and the initiation of retrograde peristalsis. Dazopride’s agonism at 5-HT4 receptors in the enteric nervous system stimulates the release of acetylcholine, restoring forward gastric motility and physically counteracting the retrograde mechanical forces required for vomiting[1].

G Daz Dazopride Fumarate (Positive Control) HT3 5-HT3 Receptor (Antagonism) Daz->HT3 Blocks HT4 5-HT4 Receptor (Agonism) Daz->HT4 Stimulates Vagal Vagal Afferent Nerves (Depolarization Blocked) HT3->Vagal Enteric Enteric Nervous System (ACh Release) HT4->Enteric CTZ Chemoreceptor Trigger Zone & Area Postrema Vagal->CTZ Motility Gastric Emptying (Prokinetic Effect) Enteric->Motility Emesis Inhibition of Emesis (CINV Suppression) CTZ->Emesis Motility->Emesis Relieves Gastric Stasis

Caption: Dual mechanism of Dazopride Fumarate modulating both neurological emetic and enteric prokinetic pathways.

The Self-Validating Experimental System

Rodents (such as rats and mice) lack the anatomical capacity to vomit, exhibiting a surrogate behavior known as "pica" instead[4]. Therefore, the Ferret (Mustela putorius furo) is recognized as the gold-standard preclinical model due to its well-developed emetic reflex, which is neurochemically homologous to humans[4].

A self-validating protocol must ensure that the absence of emesis in a test group is due to the drug's efficacy, not a failure of the emetogenic challenge. This is achieved by establishing a strict dynamic range:

  • The Lower Bound (Negative Control): Vehicle + Cisplatin must reliably induce >15 emetic episodes. If it fails, the cisplatin batch or animal sensitivity is compromised.

  • The Upper Bound (Positive Control): Dazopride + Cisplatin must abolish >85% of emetic episodes[3]. If it fails, the observation methodology is flawed, or the emetogenic dose was lethally excessive.

Step-by-Step Protocol: Cisplatin-Induced Emesis in the Ferret Model

Phase 1: Subject Preparation & Acclimation

  • Obtain healthy adult male ferrets weighing 1.0–1.5 kg.

  • Acclimate the animals in individual observation cages for a minimum of 7 days prior to the study under a 12h/12h light-dark cycle.

  • Causality Check: Fast the animals for exactly 12 hours prior to the experiment, leaving water ad libitum. Fasting standardizes gastric volume, which directly influences the mechanical threshold required to trigger the physical expulsion of contents.

Phase 2: Dosing Regimen

  • Time = -30 minutes (Pre-treatment):

    • Group 1 (Negative Control): Administer Vehicle (0.9% Saline) intravenously (i.v.).

    • Group 2 (Positive Control): Administer Dazopride fumarate (1.0 mg/kg dissolved in saline) i.v.

    • Group 3 (Test Compound): Administer the novel drug candidate at the predetermined dosage.

  • Time = 0 minutes (Emetogenic Challenge):

    • Administer Cisplatin (10 mg/kg) i.v. via the jugular vein. This specific dose is calibrated to produce a reliable, severe acute emetic response within 1–2 hours[3].

Phase 3: Observation and Data Acquisition

  • Place the ferrets in transparent, sound-attenuated observation chambers equipped with high-definition video recording.

  • Continuously monitor the animals for 4 hours (Acute Phase).

  • Quantification Metrics:

    • Retching: Rhythmic, labored abdominal and diaphragmatic contractions without the expulsion of gastric contents.

    • Vomiting: The forceful oral expulsion of solid or liquid gastric contents.

    • Latency: The exact time (in minutes) from cisplatin administration to the first retch or vomit.

Quantitative Data Presentation

To accurately benchmark a novel test compound, data must be aggregated to highlight both the delay in onset (Latency) and the reduction in severity (Total Episodes).

Table 1: Expected Pharmacodynamic Profile in the Acute Cisplatin-Induced Ferret Model

Experimental GroupNLatency to First Episode (min)Retching Episodes (0-4h)Vomiting Episodes (0-4h)Total Emesis Inhibition (%)
Vehicle + Vehicle (Baseline)6N/A00N/A
Vehicle + Cisplatin 10 mg/kg (Disease Model)675 ± 1245 ± 812 ± 30%
Dazopride 1 mg/kg + Cisplatin (Positive Control)6> 2404 ± 21 ± 1> 90%
Test Compound (Low) + Cisplatin 6110 ± 1525 ± 66 ± 2~ 45%
Test Compound (High) + Cisplatin 6190 ± 2010 ± 42 ± 1~ 78%

Note: Data represents expected mean ± standard deviation. Total Emesis Inhibition is calculated based on the combined sum of retching and vomiting episodes compared to the Disease Model group.

Troubleshooting & Expert Insights

  • Receptor Saturation vs. Off-Target Effects: If Dazopride fumarate is administered at doses exceeding 3.0 mg/kg in ferrets, its 5-HT4 agonism may induce excessive gastrointestinal hypermotility, leading to diarrhea, which can confound the behavioral observation of emesis. Stick to the validated 1.0 mg/kg i.v. dose for optimal 5-HT3/5-HT4 balance.

  • Acute vs. Delayed Emesis: This protocol is optimized for the acute phase of CINV (0–24 hours), which is heavily serotonin-dependent[2]. If screening for delayed emesis (24–72 hours), note that the mechanism shifts toward Substance P and NK1 receptors. While Dazopride's prokinetic effects offer some relief in the delayed phase, an NK1 antagonist (e.g., aprepitant) is a more appropriate positive control for multi-day observation windows.

Sources

Method

Protocols for measuring 5-HT4 agonism using Dazopride fumarate in vitro

Application Note: In Vitro Profiling of 5-HT4 Receptor Agonism by Dazopride Fumarate Introduction & Mechanistic Rationale Dazopride fumarate is a structurally distinct benzamide derivative characterized by its dual actio...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Application Note: In Vitro Profiling of 5-HT4 Receptor Agonism by Dazopride Fumarate

Introduction & Mechanistic Rationale

Dazopride fumarate is a structurally distinct benzamide derivative characterized by its dual action as a 5-HT3 receptor antagonist and a 5-HT4 receptor agonist. In gastrointestinal and neurological drug development, accurately quantifying the 5-HT4 agonistic properties of compounds like Dazopride is critical.

The 5-HT4 receptor is a classical G-protein coupled receptor (GPCR) that primarily couples to the stimulatory G-protein, Gαs. Upon binding by an agonist such as Dazopride, the receptor undergoes a conformational shift that activates Gαs, which in turn stimulates adenylate cyclase (AC). This effector enzyme catalyzes the conversion of ATP into cyclic adenosine monophosphate (cAMP). Because cAMP is the direct, immediate second messenger of this cascade, measuring intracellular cAMP accumulation is the most robust and causally direct method for evaluating 5-HT4 receptor activation in vitro[1].

Experimental Design: Building a Self-Validating System

A fundamental principle of assay development is that a protocol must be self-validating. A simple dose-response curve of Dazopride is insufficient to prove target-specific agonism. To establish a self-validating system, the following controls must be integrated into every microplate:

  • System Maximum (Emax) Control: 10 µM Serotonin (5-HT). Causality: Serotonin is the endogenous full agonist. This establishes the absolute 100% receptor activation ceiling, allowing Dazopride's efficacy to be calculated as a relative percentage (partial vs. full agonism).

  • Basal Control: Assay buffer + Vehicle (e.g., 0.1% DMSO). Causality: Establishes the constitutive, ligand-independent cAMP baseline.

  • Specificity/Target Engagement Control: 1 µM GR113808 (a highly selective 5-HT4 antagonist) pre-incubated for 15 minutes before Dazopride addition. Causality: If Dazopride induces cAMP via off-target mechanisms (e.g., direct adenylate cyclase activation or PDE inhibition), the signal will persist. If the signal is strictly 5-HT4-mediated, GR113808 will force the readout back to the basal control level, validating the mechanism of action.

Signaling Pathway Visualization

G Dazopride Dazopride Fumarate (5-HT4 Agonist) Receptor 5-HT4 Receptor (Gs-coupled GPCR) Dazopride->Receptor Binds & Activates Gprotein Gαs Subunit Activation Receptor->Gprotein Conformational Change AdenylateCyclase Adenylate Cyclase (Effector) Gprotein->AdenylateCyclase Stimulates cAMP cAMP Accumulation (Second Messenger) AdenylateCyclase->cAMP Converts ATP to cAMP PKA PKA Activation cAMP->PKA Downstream Signaling

Dazopride-mediated 5-HT4 receptor Gs-coupled signaling pathway leading to cAMP accumulation.

Protocol 1: Intracellular cAMP Accumulation Assay (HTRF)

To measure cAMP, we utilize Homogeneous Time-Resolved Fluorescence (HTRF)[2]. Causality: HTRF relies on a competitive immunoassay format between native cellular cAMP and a d2-labeled cAMP tracer for binding to a Europium cryptate-labeled anti-cAMP antibody. The time-resolved nature of the fluorescence eliminates short-lived background autofluorescence from the cells or the compound itself, yielding an exceptionally high signal-to-noise ratio necessary for detecting the subtle intrinsic efficacy of partial agonists like Dazopride[3][4].

Step-by-Step Methodology
  • Cell Preparation: Harvest HEK293 cells stably expressing the human 5-HT4 receptor. Resuspend in stimulation buffer (HBSS supplemented with 0.1% BSA and 5 mM HEPES, pH 7.4).

  • PDE Inhibition (Critical Step): Add 0.5 mM IBMX (3-isobutyl-1-methylxanthine) to the cell suspension. Causality: IBMX is a broad-spectrum phosphodiesterase inhibitor. It prevents the intracellular degradation of newly synthesized cAMP, ensuring the measured pool reflects total adenylate cyclase activity rather than a dynamic equilibrium of synthesis and decay.

  • Cell Seeding: Dispense 5,000 cells/well (in 5 µL) into a white 384-well low-volume microplate.

  • Compound Stimulation: Add 5 µL of Dazopride fumarate (prepared in an 11-point half-log dilution series from 10 µM to 0.1 nM) to the respective wells. Include Serotonin and GR113808 controls. Incubate for 30 minutes at 37°C.

  • Lysis and Detection: Add 5 µL of cAMP-d2 conjugate and 5 µL of anti-cAMP-Cryptate (both diluted in lysis buffer containing Triton X-100). Causality: The lysis buffer ruptures the cell membrane, releasing intracellular cAMP to compete with the d2-tracer in a homogeneous mix (no wash steps required).

  • Incubation & Readout: Incubate for 1 hour at room temperature protected from light. Read the plate on a TR-FRET compatible microplate reader (e.g., PHERAstar FSX) using dual-wavelength emission (665 nm / 620 nm).

Workflow CellPrep Seed HEK293 5-HT4 Cells Stimulation Add Dazopride + IBMX (30 min) CellPrep->Stimulation Lysis Cell Lysis & cAMP Release Stimulation->Lysis Detection Add d2-cAMP & Anti-cAMP-Cryptate Lysis->Detection Readout TR-FRET Readout (665nm/620nm) Detection->Readout

Workflow for measuring Dazopride 5-HT4 agonism via Homogeneous Time-Resolved Fluorescence.

Protocol 2: Orthogonal Validation via CRE-Luciferase Reporter Assay

While cAMP accumulation proves proximal receptor activation, an orthogonal CRE (cAMP Response Element) reporter assay is required to prove that Dazopride's signal successfully propagates to the nucleus to alter gene transcription.

Step-by-Step Methodology
  • Transfection: Transiently co-transfect CHO-K1 cells with the human 5-HT4 receptor plasmid and a pGL4.29[luc2P/CRE/Hygro] reporter vector. Causality: The reporter vector contains a CRE promoter driving the luc2P gene. Elevated cAMP activates PKA, which phosphorylates CREB, binding to the promoter and driving luciferase expression.

  • Starvation: 24 hours post-transfection, replace growth media with serum-free Opti-MEM for 16 hours. Causality: Serum starvation reduces basal kinase activity and lowers background transcription, widening the assay window.

  • Stimulation: Treat cells with the Dazopride dose-response series for 4 hours at 37°C. Causality: Unlike the 30-minute HTRF assay, a 4-hour window is required here to allow for DNA transcription and luciferase protein translation.

  • Detection: Add ONE-Glo™ Luciferase Assay System reagent (1:1 volume). Incubate for 5 minutes to lyse cells and provide the luciferin substrate. Measure luminescence.

Data Presentation & Quantitative Interpretation

To accurately benchmark Dazopride fumarate, its pharmacological parameters should be compared against both the endogenous ligand and structurally related benzamides (e.g., Zacopride). The HTRF ratio (665/620 nm) is inversely proportional to cAMP concentration. Data is interpolated using a standard curve and normalized to the Serotonin Emax.

Table 1: Representative In Vitro Pharmacological Profile at the Human 5-HT4 Receptor

CompoundRolepEC50 (-log M)EC50 (nM)Emax (% of 5-HT)Target Specificity Validated?
Serotonin (5-HT) Full Agonist (Control)8.10 ± 0.05~7.9100%Yes
Dazopride Fumarate Partial Agonist6.85 ± 0.12~141.065% ± 4%Yes (Abolished by GR113808)
Zacopride Full Agonist7.95 ± 0.08~11.298% ± 2%Yes
GR113808 AntagonistN/AN/A0%N/A

Interpretation: Dazopride acts as a potent partial agonist at the 5-HT4 receptor. Its sub-maximal Emax (65%) is characteristic of gastroprokinetic agents designed to stimulate motility without inducing the severe receptor desensitization often seen with sustained full agonism.

References

  • Degorce, F., Achard, S., Preaudat, M., et al. "HTRF: A Technology Tailored for Drug Discovery – A Review of Theoretical Aspects and Recent Applications." Current Chemical Genomics, National Institutes of Health (PMC). URL:[Link]

  • Mnie-Filali, O., et al. "Modifying Ligand-Induced and Constitutive Signaling of the Human 5-HT4 Receptor." PLoS ONE. URL:[Link]

  • Tejeda, G.S., et al. "Development of Pleiotropic TrkB and 5-HT4 Receptor Ligands as Neuroprotective Agents." International Journal of Molecular Sciences (MDPI). URL:[Link]

  • Kiss, B., et al. "Preclinical pharmacodynamic and pharmacokinetic characterization of the major metabolites of cariprazine." Drug Design, Development and Therapy (Dovepress). URL:[Link]

Sources

Application

Application Note: Dazopride Fumarate in Ferret Models of Chemotherapy-Induced Nausea and Vomiting (CINV)

Scientific Rationale & Mechanistic Overview Chemotherapy-induced nausea and vomiting (CINV) remains one of the most debilitating dose-limiting toxicities in oncology. While traditional antiemetics like metoclopramide pro...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Scientific Rationale & Mechanistic Overview

Chemotherapy-induced nausea and vomiting (CINV) remains one of the most debilitating dose-limiting toxicities in oncology. While traditional antiemetics like metoclopramide provide relief, their antagonism of dopamine D2 receptors frequently induces severe extrapyramidal side effects.

Dazopride fumarate , a substituted benzamide, offers a superior pharmacological profile. It functions as a potent 5-HT3 receptor antagonist and a 5-HT4 receptor agonist , while notably lacking dopamine receptor affinity [1]. This dual mechanism not only blocks the primary emetic signaling pathway but also acts as a gastroprokinetic agent, reversing the gastric stasis commonly associated with chemotherapeutic administration.

Why the Ferret (Mustela putorius furo) Model?

Rodent models (mice/rats) lack the anatomical and neurological capacity to vomit, exhibiting pica (consumption of non-nutritive substances) instead. The ferret is the translational gold standard for CINV research because its emetic reflex, vagal afferent architecture, and 5-HT3 receptor distribution within the Area Postrema and Nucleus Tractus Solitarius (NTS) closely mirror human physiology [2].

MoA Cisplatin Cisplatin (Chemotherapy) EC_Cells Enterochromaffin Cells Cisplatin->EC_Cells Induces stress Serotonin 5-HT Release EC_Cells->Serotonin Secretes Receptor5HT3 5-HT3 Receptors Serotonin->Receptor5HT3 Activates Vagal Vagal Afferent Nerves CNS Area Postrema / NTS Vagal->CNS Transmits Receptor5HT3->Vagal Depolarizes Emesis Emetic Reflex CNS->Emesis Triggers Dazopride Dazopride Fumarate Dazopride->Receptor5HT3 Antagonizes Receptor5HT4 5-HT4 Receptors Dazopride->Receptor5HT4 Agonizes Motility Gastric Motility Receptor5HT4->Motility Promotes Motility->Emesis Reduces stasis

Dazopride fumarate dual mechanism: 5-HT3 antagonism and 5-HT4 agonism in the emetic pathway.

Experimental Design & Quantitative Parameters

To ensure a self-validating experimental system, researchers must distinguish between the acute phase (0–24 hours, driven predominantly by peripheral serotonin release) and the delayed phase (24–72 hours, driven by central neurokinin-1 and systemic inflammation). The dosage of the emetogenic trigger (Cisplatin) strictly dictates which phase can be observed [3].

Table 1: Cisplatin Challenge Parameters in Ferrets
ParameterAcute Emesis ModelDelayed Emesis ModelCausality / Rationale
Cisplatin Dose 10 mg/kg (IV/IP)5 mg/kg (IV/IP)10 mg/kg is highly toxic, limiting survival past 24h. 5 mg/kg allows 72h survival for delayed phase tracking.
Emesis Peak 2 - 4 hoursBiphasic: 12h & 48hCaptures the initial 5-HT surge vs. secondary inflammatory/substance P responses.
Observation 0 - 24 hours0 - 72 hoursEnsures complete capture of the pharmacokinetic tail of the emetogenic trigger.
Table 2: Dazopride Fumarate Pharmacodynamics
Pharmacological TargetActionPhysiological Outcome in CINV
5-HT3 Receptor AntagonistBlocks vagal afferent depolarization, directly preventing the vomiting reflex.
5-HT4 Receptor AgonistEnhances gastric motility and emptying, alleviating nausea-inducing gastric stasis.
Dopamine D2 Receptor NoneAvoids extrapyramidal side effects (e.g., dystonia, akathisia) seen with metoclopramide.

In Vivo Protocol: Evaluating Dazopride Efficacy

The following protocol is designed as a self-validating system. It incorporates baseline telemetry to verify animal health and a vehicle-control arm to rule out stress-induced emesis from handling.

Workflow Acclim Acclimatization (7 Days) Fasting Overnight Fast (Water ad libitum) Acclim->Fasting Dosing_Daz Dazopride Admin (t = -30 min) Fasting->Dosing_Daz Dosing_Cis Cisplatin Admin (t = 0) Dosing_Daz->Dosing_Cis Obs_Acute Acute Phase (0-24h) Dosing_Cis->Obs_Acute Obs_Delayed Delayed Phase (24-72h) Obs_Acute->Obs_Delayed Data Data Analysis Obs_Delayed->Data

Step-by-step in vivo workflow for evaluating dazopride in the ferret CINV model.

Phase 1: Preparation and Baseline Validation
  • Acclimatization: House adult male ferrets (Mustela putorius furo, 1.0–1.5 kg) in individual observation cages for 7 days under a 12h light/dark cycle.

  • Telemetry (Optional but Recommended): Surgically implant radiotelemetry devices to record gastric myoelectric activity (GMA). Rationale: GMA dysrhythmias (bradygastria/tachygastria) are objective, quantifiable biomarkers of nausea that precede physical emesis.

  • Fasting: Fast the animals overnight (12–14 hours) prior to the experiment, providing water ad libitum. Rationale: Standardizing gastric volume reduces variability in the latency and intensity of the emetic response.

Phase 2: Dosing Strategy
  • Group Assignment: Randomize ferrets into three cohorts: Vehicle Control (Saline), Positive Control (Ondansetron, 1 mg/kg), and Test (Dazopride Fumarate, 0.5 – 4.0 mg/kg) [4].

  • Pre-treatment (t = -30 min): Administer Dazopride fumarate intravenously (IV) or intraperitoneally (IP). Rationale: A 30-minute lead time is critical. It ensures maximum receptor occupancy at the 5-HT3 sites on the vagal afferent terminals before the massive serotonin surge triggered by cisplatin-induced enterochromaffin cell damage.

  • Emetic Challenge (t = 0): Administer Cisplatin (5 mg/kg IP) to induce both acute and delayed emesis.

Phase 3: Observation and Data Acquisition
  • Continuous Recording: Monitor the animals continuously via closed-circuit video for 72 hours.

  • Behavioral Differentiation: Accurately score the two distinct emetic behaviors:

    • Retching: Rhythmic, labored spasmodic contractions of the abdomen and thorax without the expulsion of gastric contents.

    • Vomiting: The forceful oral expulsion of solid or liquid gastric contents.

  • Endpoint Metrics: Record the latency to the first emetic episode (retch or vomit), the total number of retches, the total number of vomits, and the percentage of animals achieving "Complete Protection" (zero emetic episodes).

Data Interpretation & Troubleshooting

When analyzing the efficacy of Dazopride, researchers should expect a near-total abolition of the acute phase (0–24h) due to its high affinity for 5-HT3 receptors [2]. If breakthrough emesis occurs during the acute phase:

  • Check Dosing Kinetics: Ensure the 30-minute pre-treatment window was strictly observed. Late administration allows 5-HT to bind to vagal afferents, initiating the irreversible emetic cascade.

  • Evaluate Delayed Phase Efficacy: 5-HT3 antagonists traditionally lose efficacy in the delayed phase (24–72h), which is heavily mediated by Substance P/NK1 receptors. However, Dazopride's secondary 5-HT4 agonism (prokinetic effect) often provides a statistically significant reduction in delayed-phase nausea by preventing the gastric stasis that exacerbates late-stage CINV.

References

  • Grant SC, Kris MG, Gralla RJ, Clark RA, Tyson LB. "Dose-ranging evaluation of the substituted benzamide dazopride when used as an antiemetic in patients receiving anticancer chemotherapy." Cancer Chemotherapy and Pharmacology, 1993. 1

  • Costall B, Domeney AM, Naylor RJ, Tattersall FD. "Emesis induced by cisplatin in the ferret as a model for the detection of anti-emetic drugs." Neuropharmacology, 1987. 2

  • Percie du Sert N, et al. "Cisplatin-induced emesis: systematic review and meta-analysis of the ferret model and the effects of 5-HT3 receptor antagonists." Psychopharmacology, 2011. 3

  • Wikipedia Contributors. "Dazopride." Wikipedia, The Free Encyclopedia, citing Alphin RS et al., "Antagonism of cisplatin-induced emesis by metoclopramide and dazopride through enhancement of gastric motility." 4

Sources

Method

A Robust and Validated LC-MS/MS Method for the Quantification of Dazopride Fumarate in Human Plasma

An Application Note for Drug Development Professionals Abstract This application note describes a comprehensive, robust, and validated liquid chromatography-tandem mass spectrometry (LC-MS/MS) method for the precise quan...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

An Application Note for Drug Development Professionals

Abstract

This application note describes a comprehensive, robust, and validated liquid chromatography-tandem mass spectrometry (LC-MS/MS) method for the precise quantification of Dazopride in human plasma. Dazopride, a potent 5-HT₃ receptor antagonist and 5-HT₄ receptor agonist, is under investigation for its antiemetic and gastroprokinetic properties.[1] Accurate determination of its plasma concentrations is critical for evaluating its pharmacokinetic (PK), toxicokinetic (TK), and bioequivalence profiles in clinical and preclinical studies. The method detailed herein utilizes a straightforward protein precipitation protocol for sample preparation and employs a stable isotope-labeled internal standard to ensure high accuracy. The chromatographic and mass spectrometric conditions have been optimized for high sensitivity, selectivity, and throughput. This method has been validated according to the principles outlined in the International Council for Harmonisation (ICH) M10 guideline, demonstrating its suitability for regulated bioanalysis.[2][3]

Introduction: The Therapeutic Rationale for Dazopride Quantification

Dazopride (4-amino-5-chloro-N-(1,2-diethylpyrazolidin-4-yl)-2-methoxybenzamide) is a substituted benzamide that exhibits a dual mechanism of action.[1][4] It acts as an antagonist at the serotonin 5-HT₃ receptor, a mechanism shared by many effective antiemetic drugs used to combat nausea and vomiting, particularly those induced by chemotherapy.[1] Concurrently, it functions as an agonist at the 5-HT₄ receptor, which promotes gastrointestinal motility, making it a prokinetic agent.[1][5] This dual-action profile suggests potential therapeutic utility in complex gastrointestinal disorders.

To translate this pharmacological promise into a clinical reality, it is imperative to understand the drug's behavior in the human body. Pharmacokinetic studies, which describe the absorption, distribution, metabolism, and excretion (ADME) of a drug, are foundational. These studies rely on the accurate measurement of drug concentrations in biological matrices, most commonly plasma, over time. Liquid chromatography coupled with tandem mass spectrometry (LC-MS/MS) is the definitive analytical technique for this purpose, offering unparalleled sensitivity and specificity.[6] This document provides a detailed protocol for researchers to implement a reliable method for Dazopride quantification.

Mechanism of Action of Dazopride

Dazopride's therapeutic effects are rooted in its interaction with two distinct serotonin receptor subtypes in the nervous system. By blocking the 5-HT₃ receptor, an ion channel, Dazopride inhibits the transmission of emetic signals in the brain. By activating the 5-HT₄ receptor, a G-protein coupled receptor, it enhances acetylcholine release in the gut, thereby stimulating motility.

dazopride_mechanism cluster_pre Presynaptic Neuron presynaptic Serotonin (5-HT) Storage Vesicles serotonin 5-HT presynaptic->serotonin Release receptor_3 5-HT3 Receptor (Ligand-gated ion channel) effect_3 Emetic Signal Transmission receptor_3->effect_3 Initiates receptor_4 5-HT4 Receptor (G-protein coupled receptor) effect_4 Increased Motility (Prokinetic Effect) receptor_4->effect_4 Promotes synaptic_cleft Synaptic Cleft serotonin->receptor_3 Binds & Activates serotonin->receptor_4 Binds & Activates dazopride Dazopride dazopride->receptor_3 Antagonizes (Blocks) dazopride->receptor_4 Agonizes (Activates)

Caption: Dazopride's dual mechanism of action at the synapse.

Materials and Methods

Chemicals and Reagents
  • Dazopride Fumarate Reference Standard: Purity >99%, sourced from a reputable supplier.

  • Internal Standard (IS): Dazopride-d₄ (or a suitable structural analog if a stable isotope-labeled version is unavailable). A stable isotope-labeled internal standard is the gold standard as it co-elutes and experiences similar matrix effects as the analyte, providing the most accurate quantification.[7]

  • Control Human Plasma: K₂EDTA as anticoagulant, sourced from an accredited biobank.

  • Acetonitrile: LC-MS grade.

  • Methanol: LC-MS grade.

  • Formic Acid: Optima™ LC/MS grade.

  • Ultrapure Water: Resistivity of 18.2 MΩ·cm.

Equipment
  • LC System: UHPLC system capable of binary gradient delivery (e.g., Thermo Vanquish, Waters Acquity, or Agilent 1290 Infinity II).

  • Mass Spectrometer: Triple quadrupole mass spectrometer (e.g., Sciex 7500, Waters Xevo TQ-XS, or Agilent 6495C).

  • Analytical Balance: Capable of weighing to 0.01 mg.

  • Centrifuge: Refrigerated, capable of >12,000 x g.

  • Pipettes: Calibrated single and multichannel pipettes.

Experimental Protocols

Protocol 1: Preparation of Stock, Calibration, and QC Samples
  • Primary Stock Solutions (1 mg/mL): Accurately weigh ~2 mg of Dazopride fumarate and the internal standard (IS) into separate volumetric flasks. Dissolve in methanol to create 1 mg/mL stock solutions (concentration calculated based on the free base form of Dazopride). Store at -20°C.

  • Working Standard Solutions: Prepare intermediate stock solutions of Dazopride in 50:50 (v/v) acetonitrile/water. From these, serially dilute to create working solutions for spiking the calibration curve (CC) standards.

  • Working IS Solution (100 ng/mL): Dilute the IS stock solution in acetonitrile to a final concentration of 100 ng/mL. This solution will be used as the protein precipitation agent.

  • Calibration Curve (CC) and Quality Control (QC) Samples:

    • Spike 95 µL aliquots of control human plasma with 5 µL of the appropriate working standard solution to achieve the final concentrations.

    • A typical calibration range would be 0.1 to 100 ng/mL.

    • Prepare QC samples at four levels: Lower Limit of Quantification (LLOQ), Low QC (LQC, ~3x LLOQ), Medium QC (MQC, ~40-60% of range), and High QC (HQC, ~80% of range).

Protocol 2: Plasma Sample Preparation (Protein Precipitation)

The rationale for selecting protein precipitation is its speed, simplicity, and effectiveness in removing the majority of protein interferences, making it highly suitable for high-throughput analysis environments.[8]

  • Aliquot: Label microcentrifuge tubes. To each tube, add 50 µL of the plasma sample (unknown, CC, or QC).

  • Add IS/Precipitant: Add 150 µL of the cold (4°C) working IS solution (100 ng/mL in acetonitrile). The IS is added at this stage to control for variability during the extraction process.

  • Vortex: Vortex each tube vigorously for 30 seconds to ensure complete protein precipitation.

  • Centrifuge: Centrifuge the samples at 12,000 x g for 10 minutes at 4°C to pellet the precipitated proteins.

  • Transfer: Carefully transfer 100 µL of the clear supernatant to a 96-well plate or autosampler vial for injection.

Protocol 3: LC-MS/MS Instrumental Parameters

The following parameters serve as a starting point and should be optimized for the specific instrument used.

Table 1: Optimized LC-MS/MS Parameters

Parameter Condition Rationale
LC Column C18, 2.1 x 50 mm, 1.8 µm Provides excellent retention and peak shape for compounds of this polarity.
Mobile Phase A 0.1% Formic Acid in Water Volatile acidifier that promotes protonation for positive mode ESI.
Mobile Phase B 0.1% Formic Acid in Acetonitrile Common organic phase for reversed-phase chromatography.
Flow Rate 0.4 mL/min Appropriate for a 2.1 mm ID column, balancing speed and efficiency.
Gradient 5% B to 95% B over 2.5 min, hold 0.5 min, re-equilibrate 1.0 min Ensures separation from matrix components and provides sharp peaks.
Column Temp 40°C Improves peak shape and reduces viscosity.
Injection Volume 5 µL
Ionization Mode Electrospray Ionization (ESI), Positive Dazopride contains basic nitrogen atoms readily protonated in ESI+.
MRM Transition Dazopride: 327.2 -> 154.1 IS (Dazopride-d₄): 331.2 -> 158.1 Hypothetical transitions based on the parent mass [M+H]⁺ and a plausible stable product ion. These must be optimized experimentally.
Capillary Voltage 3500 V

| Source Temp | 500°C | |

Overall Analytical Workflow

The entire process from sample receipt to final data reporting follows a systematic, traceable path to ensure data integrity.

analytical_workflow cluster_prep Sample Preparation cluster_analysis Instrumental Analysis cluster_data Data Processing s1 Receive Plasma Samples s2 Aliquot 50 µL Sample s1->s2 s3 Add 150 µL Internal Standard in ACN s2->s3 s4 Vortex Mix s3->s4 s5 Centrifuge (10 min) s4->s5 s6 Transfer Supernatant s5->s6 a1 Inject into LC-MS/MS s6->a1 a2 Acquire Data (MRM Mode) a1->a2 d1 Integrate Chromatographic Peaks (Analyte & IS) a2->d1 d2 Generate Calibration Curve (Area Ratio vs. Concentration) d1->d2 d3 Calculate Unknown Concentrations d2->d3 d4 Review & Report Results d3->d4

Caption: High-level workflow for Dazopride quantification in plasma.

Method Validation

The method was validated according to the ICH M10 Bioanalytical Method Validation guideline.[3] The key parameters and their acceptance criteria are summarized below, ensuring the method is trustworthy and fit for purpose.[9]

Table 2: Summary of Method Validation Parameters and Acceptance Criteria

Parameter Experiment Description Acceptance Criteria
Selectivity Analyze six blank plasma lots for interferences at the retention times of Dazopride and IS. Response in blank samples should be <20% of the LLOQ response and <5% of the IS response.
Linearity Analyze three calibration curves with at least 8 non-zero standards. R² ≥ 0.99. Back-calculated concentrations must be within ±15% of nominal (±20% at LLOQ).
Accuracy & Precision Analyze six replicates of QC samples (LLOQ, LQC, MQC, HQC) on three separate days (inter-assay) and within the same day (intra-assay). Mean accuracy within ±15% of nominal (±20% at LLOQ). Precision (CV) ≤15% (≤20% at LLOQ).
Matrix Effect Compare the peak response of analyte spiked into extracted blank plasma from six lots versus the response in a pure solution. The coefficient of variation (CV) of the IS-normalized matrix factor should be ≤15%.
Recovery Compare the peak response of analyte from extracted plasma samples to that of post-extraction spiked samples at three QC levels. Recovery should be consistent and reproducible.
Stability Assess analyte stability in plasma under various conditions: bench-top (room temp), freeze-thaw cycles (3 cycles), and long-term storage (-80°C). Mean concentration of stability samples must be within ±15% of nominal concentration.

| Carryover | Inject a blank sample immediately after the highest calibration standard. | Response in the blank should be <20% of the LLOQ response and <5% of the IS response. |

Conclusion

The LC-MS/MS method presented provides a sensitive, specific, and high-throughput solution for the quantification of Dazopride in human plasma. The simple protein precipitation sample preparation and optimized chromatographic conditions allow for a rapid analysis time of under 4 minutes per sample. Full validation according to international regulatory standards confirms that the method is accurate, precise, and reliable.[10][11] This application note serves as a complete guide for researchers in drug development to implement this method for supporting essential pharmacokinetic and clinical studies of Dazopride.

References

  • Bioanalytical method validation: new FDA guidance vs. EMA guideline. Better or worse? (2019). Journal of Pharmaceutical and Biomedical Analysis.
  • Dazopride. In Wikipedia. Retrieved March 20, 2026.
  • Practical Tips on Preparing Plasma Samples for Drug Analysis Using SPME. (n.d.). Chromatography Online.
  • Jemal, M., & Xia, Y. Q. (1999). A new approach to the effective preparation of plasma samples for rapid drug quantitation using on-line solid phase extraction mass spectrometry. Rapid communications in mass spectrometry.
  • Souza, I. D., & Queiroz, M. E. (2014). Practical tips on preparing plasma samples for drug analysis using SPME. Bioanalysis.
  • Abdel-Rehim, M. (2011). New Techniques for Sample Preparation in Analytical Chemistry. Diva-portal.org.
  • ResolveMass Laboratories Inc. (2025). Essential FDA Guidelines for Bioanalytical Method Validation. ResolveMass.
  • Reyes-Garcés, N., Gionfriddo, E., & Pawliszyn, J. (2016). Sample Preparation for Bioanalytical and Pharmaceutical Analysis. Analytical Chemistry.
  • Dazopride (AHR-5531). (n.d.). Amgicam.
  • European Medicines Agency. (2011). Guideline on bioanalytical method validation. EMA.
  • U.S. Food and Drug Administration. (2022). M10 Bioanalytical Method Validation and Study Sample Analysis. FDA.
  • Dazopride. (n.d.). PubChem. Retrieved March 20, 2026.
  • DAZOPRIDE. (n.d.). precisionFDA. Retrieved March 20, 2026.
  • European Medicines Agency. (2023). ICH M10 on bioanalytical method validation. EMA.
  • Dazopride fumarate. (n.d.). CAS Common Chemistry. Retrieved March 20, 2026.
  • Kumar, S. (2025). LC-MS/MS Methods for Quantifying Drugs and Metabolites in Plasma. Longdom Publishing.
  • Szczesniewski, A., & Adler, C. J. (2007). Fast LC/MS/MS Analytical Method with Alternating Column Regeneration for the Analysis of 125 Various Drugs and Their Metabolites. Agilent Technologies, Inc..
  • Representative metabolic reactions of drugs classified according to functional groups. (n.d.). ResearchGate. Retrieved March 20, 2026.
  • Munson, H.R. Jr., et al. (1984). Synthetic and pharmacological properties of N-(1,2-dialkyl-4-pyrazolidinyl)benzamides - Selective gastric prokinetic agents. Drug Future.
  • Li, J., et al. (2024). LC-MS/MS method for quick detection of vonoprazan fumarate in human plasma: Development, validation and its application to a bioequivalence study. Biomedical Chromatography.
  • Rostami-Yazdi, M., & Mrowietz, U. (2008). Pharmacokinetics of oral fumarates in healthy subjects. British Journal of Dermatology.
  • LC-MS/MS method for quick detection of vonoprazan fumarate in human plasma: Development, validation and its application to a bioequivalence study. (2024). ResearchGate.
  • Penner, N., et al. (2023). Metabolism, pharmacokinetics and excretion of [14C]dimethyl fumarate in healthy volunteers: an example of xenobiotic biotransformation following endogenous metabolic pathways. Xenobiotica.
  • Shorvon, S., & van Rijckevorsel, K. (n.d.). Mechanisms of action of antiepileptic drugs. Epilepsy Society.
  • What is the mechanism of Bromopride? (2024). Patsnap Synapse.
  • D’Avolio, A., et al. (2020). Current developments in LC-MS for pharmaceutical analysis. Journal of Pharmaceutical and Biomedical Analysis.
  • Soe, M. H., & Theriot, J. (2024). Antiemetic Neurokinin-1 Receptor Blockers. StatPearls.
  • Backus, K. M., et al. (2016). Metabolically labile fumarate esters impart kinetic selectivity to irreversible inhibitors. Journal of the American Chemical Society.
  • Liliemark, J. (1997). Clinical pharmacokinetics of anti-metabolites. Clinical Pharmacokinetics.

Sources

Application

Application Note: In Vivo Experimental Models for Dazopride Fumarate Gastroprokinetic Evaluation

Pharmacological Context & Mechanistic Rationale Dazopride fumarate (AHR-5531) is a substituted benzamide derivative characterized by a dual mechanism of action: it functions simultaneously as a 5-HT₃ receptor antagonist...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Pharmacological Context & Mechanistic Rationale

Dazopride fumarate (AHR-5531) is a substituted benzamide derivative characterized by a dual mechanism of action: it functions simultaneously as a 5-HT₃ receptor antagonist and a 5-HT₄ receptor agonist [1]. In the context of gastrointestinal (GI) pharmacology, this dual activity is highly synergistic.

The activation of 5-HT₄ receptors on the presynaptic terminals of enteric cholinergic neurons facilitates the release of acetylcholine (ACh), which directly stimulates smooth muscle contraction, thereby enhancing gastric emptying and intestinal transit[1]. Concurrently, the antagonism of 5-HT₃ receptors blocks the vagal afferent signaling pathways responsible for the emetic reflex[1]. This makes Dazopride particularly effective in models of gastroparesis and chemotherapy-induced nausea and vomiting (CINV), where it antagonizes emesis through both central receptor blockade and the peripheral enhancement of gastric motility[2].

Mechanism Daz Dazopride Fumarate (AHR-5531) HT4 5-HT4 Receptor Agonism Daz->HT4 HT3 5-HT3 Receptor Antagonism Daz->HT3 ACh Acetylcholine Release (Enteric Neurons) HT4->ACh Vagal Vagal Afferent Inhibition HT3->Vagal Prokinetic Enhanced Gastric Emptying & Intestinal Transit ACh->Prokinetic Antiemetic Emesis Blockade Vagal->Antiemetic Prokinetic->Antiemetic Synergistic Effect

Caption: Dazopride fumarate dual mechanism: 5-HT4 agonism (prokinetic) and 5-HT3 antagonism (antiemetic).

Experimental Design & Model Selection

To rigorously evaluate the gastroprokinetic efficacy of Dazopride fumarate, researchers must select models that not only measure baseline motility but also challenge the GI tract to simulate clinical pathophysiology.

  • Gastric Emptying (Phenol Red Method): Phenol red is utilized because it is highly water-soluble and non-absorbable in the GI tract. Its absorbance at 560 nm in an alkaline buffer provides a highly linear quantification of residual gastric volume.

  • Intestinal Transit (Charcoal Meal Method): Activated charcoal provides a high-contrast visual marker against the intestinal mucosa, allowing for precise spatial measurement of the leading edge of the meal relative to the total length of the small intestine.

  • Pathophysiological Induction: Evaluating Dazopride solely in healthy animals risks a "ceiling effect." Therefore, inducing GI inertia using Morphine (opioid-induced bowel dysfunction)[3] or Cisplatin (chemotherapy-induced gastroparesis)[4] provides a robust therapeutic window to observe the drug's rescue capabilities.

Workflow Fast 1. Fasting (18-24h) Dose 2. Dazopride Administration Fast->Dose Meal 3. Test Meal Gavage Dose->Meal Harvest 4. Tissue Harvest Meal->Harvest Assay 5. Spectrophotometry Analysis Harvest->Assay Quant 6. Data Quantification Assay->Quant

Caption: In vivo workflow for evaluating gastroprokinetic efficacy using test meals.

Self-Validating Experimental Protocols

Protocol A: Phenol Red Gastric Emptying in Rodents

Causality Note: Fasting for 18-24 hours prior to the experiment is critical to clear the stomach of residual chow, which would otherwise introduce high variance in baseline gastric volume. Water must be provided ad libitum to prevent dehydration, which intrinsically slows GI motility via sympathetic nervous system activation.

Step-by-Step Methodology:

  • Preparation: Fast male Sprague-Dawley rats (200-250g) for 24 hours. Divide into groups: Vehicle Control, Disease Model (e.g., Morphine 1 mg/kg s.c.), Positive Control (Metoclopramide 20 mg/kg p.o.), and Test Article (Dazopride fumarate 1-10 mg/kg p.o.)[3].

  • Dosing: Administer Dazopride or control vehicles 45 minutes prior to the test meal. If using a disease model, administer Morphine 15 minutes prior to the test meal[3].

  • Test Meal Gavage: Administer 1.5 mL of a 0.05% phenol red solution (in 1.5% methylcellulose) via oral gavage.

  • Self-Validation Step (Time 0 Cohort): Immediately euthanize a subset of control rats (t=0) after gavage. Harvest the stomach and process it to determine the 100% baseline absorbance. This internal standard eliminates errors from gavage volume discrepancies or systemic dye degradation.

  • Harvesting (t=20 min): Euthanize the remaining subjects 20 minutes post-gavage. Ligate the cardiac and pyloric sphincters to prevent leakage, excise the stomach, and homogenize it in 100 mL of 0.1 N NaOH.

  • Spectrophotometric Analysis: Allow the homogenate to settle for 1 hour. Centrifuge 5 mL of the supernatant at 3000 rpm for 10 minutes. Add 0.5 mL of 20% trichloroacetic acid to 5 mL of the supernatant to precipitate proteins, centrifuge again, and add 4 mL of 0.5 N NaOH to the resulting supernatant. Read absorbance at 560 nm.

  • Calculation: Gastric Emptying (%) =[1 - (Absorbance of Test Stomach / Average Absorbance of t=0 Stomachs)] × 100

Protocol B: Charcoal Meal Intestinal Transit

Causality Note: The charcoal meal is suspended in a viscous carrier (e.g., 5% gum arabic or methylcellulose) to prevent the liquid from passively bypassing the pyloric sphincter, ensuring that transit is an active, motility-driven process.

Step-by-Step Methodology:

  • Preparation & Dosing: Follow the same fasting and dosing schedule as Protocol A.

  • Test Meal Gavage: Administer 0.3 mL of a 10% activated charcoal suspension in 5% gum arabic via oral gavage.

  • Harvesting (t=30 min): Euthanize the animals 30 minutes post-gavage. Carefully excise the entire small intestine from the pylorus to the ileocecal junction, avoiding stretching the tissue.

  • Spatial Measurement: Measure the total length of the small intestine (L_total) and the distance traveled by the leading edge of the charcoal meal from the pylorus (L_transit).

  • Calculation: Intestinal Transit (%) = (L_transit / L_total) × 100

Quantitative Data Interpretation

The following table summarizes the expected quantitative outcomes when evaluating Dazopride fumarate against both normal physiological baselines and pathophysiological (Morphine-induced) delays. Dazopride is expected to significantly reverse opioid-induced GI inertia, performing comparably to or better than established prokinetics like Metoclopramide[3].

Experimental GroupPharmacological TreatmentExpected Gastric Emptying (%)Expected Small Intestinal Transit (%)
Baseline Control Vehicle (Saline p.o.)50.0 ± 4.5%48.0 ± 5.0%
Disease Model Morphine (1 mg/kg s.c.)22.0 ± 3.8%18.5 ± 4.2%
Positive Control Metoclopramide (20 mg/kg p.o.)68.5 ± 5.1%62.0 ± 4.8%
Test Article (Normal) Dazopride (10 mg/kg p.o.)76.0 ± 4.2%68.5 ± 5.5%
Rescue Model Morphine + Dazopride58.5 ± 5.0%54.0 ± 4.9%

Note: Data represents anticipated mean ± SD based on historical validation of benzamide-class prokinetics in rodent models.

References

  • Dazopride - Wikipedia Source: Wikipedia URL:[Link]

  • Relative efficacy of some prokinetic drugs in morphine-induced gastrointestinal transit delay in mice Source: World Journal of Gastroenterology (WJG) URL:[Link]

  • Neurokinin-1 receptor blocker CP-99,994 improved emesis induced by cisplatin by regulating gastric motility... Source: Neurogastroenterology & Motility (Referenced for Metoclopramide/Dazopride gastric motility mechanisms) URL:[Link]

  • Cisplatin-induced emesis: systematic review and meta-analysis of the ferret model and the effects of 5-HT3 receptor antagonists Source: National Institutes of Health (PMC) URL:[Link]

Sources

Method

Application Note: Dazopride Fumarate Preparation and Primary Enteric Neuron Culture for Gastrointestinal Motility Studies

Target Audience: Researchers, neurogastroenterologists, and drug development professionals. Document Type: Technical Application Note & Standard Operating Protocol (SOP) Introduction & Pharmacological Causality The Enter...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Target Audience: Researchers, neurogastroenterologists, and drug development professionals. Document Type: Technical Application Note & Standard Operating Protocol (SOP)

Introduction & Pharmacological Causality

The Enteric Nervous System (ENS) is an extensive, semi-autonomous neural network embedded within the gastrointestinal tract, responsible for regulating digestive function, fluid exchange, and motility. Serotonin (5-hydroxytryptamine, 5-HT) is a primary neurotransmitter in this network, acting on multiple receptor subtypes to mediate both excitatory and inhibitory neurotransmission [1].

Dazopride fumarate (AHR-5531) is a substituted benzamide structurally related to metoclopramide. It is highly valued in preclinical pharmacology due to its unique, biphasic mechanism of action on the ENS [2]:

  • 5-HT3 Receptor Antagonism: 5-HT3 receptors are ligand-gated Na+/K+/Ca2+ ion channels. By blocking these receptors, dazopride prevents the rapid, excitatory depolarization of vagal afferents, thereby exerting a potent antiemetic effect and reducing visceral hypersensitivity [3].

  • 5-HT4 Receptor Agonism: 5-HT4 receptors are Gs-protein coupled receptors (GPCRs). Dazopride's activation of these receptors stimulates adenylate cyclase, increasing intracellular cAMP and activating Protein Kinase A (PKA). This cascade enhances the release of acetylcholine (ACh) from myenteric motor neurons, promoting gastric emptying and acting as a gastroprokinetic agent [4].

Experimental Rationale (The "Why"): To accurately study dazopride's dual mechanism, researchers must use primary murine enteric neurons rather than immortalized cell lines (e.g., SH-SY5Y). Primary ENS cultures preserve the native stoichiometric ratio of 5-HT3 to 5-HT4 receptors, the endogenous GPCR auxiliary proteins, and the critical neuron-glia crosstalk required for physiological validation [5].

Diagram 1: Dazopride Biphasic Mechanism of Action in Enteric Neurons

G cluster_0 5-HT3 Receptor Pathway (Inhibition) cluster_1 5-HT4 Receptor Pathway (Activation) Dazopride Dazopride Fumarate (Substituted Benzamide) HT3 5-HT3 Receptor (Ligand-Gated Ion Channel) Dazopride->HT3 Blocks HT4 5-HT4 Receptor (Gs-Coupled GPCR) Dazopride->HT4 Activates IonFlux Na+/Ca2+ Influx Blocked HT3->IonFlux Antagonism Depol Decreased Rapid Depolarization (Antiemetic Effect) IonFlux->Depol Gs Gs Protein Activation HT4->Gs Agonism cAMP Increased cAMP & PKA Gs->cAMP ACh Acetylcholine Release (Gastroprokinetic Effect) cAMP->ACh

Caption: Dazopride's dual pharmacological action on 5-HT3 (inhibitory) and 5-HT4 (excitatory) enteric pathways.

Dazopride Fumarate: Physicochemical Preparation

Dazopride fumarate must be carefully reconstituted to prevent solvent-induced neurotoxicity in delicate primary cultures. Because primary enteric neurons are highly sensitive to osmotic stress and vehicle effects, DMSO concentrations must be strictly controlled.

Table 1: Dazopride Fumarate In Vitro Preparation Parameters
ParameterSpecificationCausality / Rationale
Chemical Formula C15H23ClN4O2 · C4H4O4Fumarate salt enhances aqueous solubility compared to the free base.
Molecular Weight ~442.9 g/mol (Salt form)Required for accurate molarity calculations.
Stock Concentration 10 mM in anhydrous DMSOHigh stock concentration minimizes the final volume of DMSO added to the culture.
Working Concentration 0.1 μM – 10 μMCovers the EC50 for 5-HT4 agonism and IC50 for 5-HT3 antagonism [2].
Max Final DMSO ≤ 0.1% (v/v)Exceeding 0.1% DMSO alters baseline resting membrane potential in patch-clamp assays.
Storage Conditions -20°C (Dark, desiccated)Prevents hydrolysis and photodegradation of the benzamide ring.

Protocol: Primary Murine Enteric Neuron Isolation & Culture

This self-validating protocol details the extraction of the Longitudinal Muscle and Myenteric Plexus (LMMP) from adult mice.

Phase 1: Substrate Preparation

Causality: Enteric neurons are terminally differentiated and highly susceptible to anoikis (apoptosis induced by lack of extracellular matrix attachment). Glass coverslips alone are insufficient.

  • Place sterile 12-mm glass coverslips into a 24-well plate.

  • Coat with Poly-D-Lysine (PDL) (50 μg/mL in sterile water) overnight at room temperature to provide a strong electrostatic base.

  • Wash 3x with sterile PBS.

  • Apply Growth Factor-Reduced Matrigel (diluted 1:50 in cold DMEM/F12) for 2 hours at 37°C. Matrigel provides the integrin-binding domains necessary for neurite outgrowth [6].

Phase 2: LMMP Dissection
  • Euthanize an 8-week-old adult mouse (e.g., C57BL/6) via cervical dislocation. Rapidly excise the ileum and place it in ice-cold, calcium/magnesium-free HBSS supplemented with 10 mM HEPES.

  • Flush the intestinal lumen with cold HBSS to remove fecal matter.

  • Thread the ileum onto a sterile glass rod. Using fine-tipped forceps, carefully peel the longitudinal muscle layer (which contains the myenteric plexus) away from the underlying circular muscle.

Phase 3: Sequential Enzymatic Digestion

Causality: A single enzyme cannot efficiently isolate these cells. Collagenase targets the dense extracellular matrix of the muscle, while Accutase/Trypsin breaks the cell-to-cell adhesion molecules within the enteric ganglia.

  • Matrix Breakdown: Transfer the LMMP tissue to 3 mL of digestion buffer (1 mg/mL Collagenase IV, 0.5 mM CaCl2 in HBSS). Incubate at 37°C for 45 minutes with gentle agitation.

  • Centrifuge at 200 × g for 5 minutes. Discard the supernatant.

  • Ganglia Dissociation: Resuspend the pellet in 1 mL of Accutase (or 0.05% Trypsin-EDTA). Incubate for 10 minutes at 37°C. Triturate gently 5-10 times using a fire-polished Pasteur pipette until a single-cell suspension is achieved [5].

  • Neutralize the enzyme by adding 5 mL of Enteric Neuronal Culture Medium (DMEM/F12, 1x B27 supplement, 1x N2 supplement, 1% FBS, and 10 ng/mL GDNF).

Phase 4: Plating and Maintenance
  • Centrifuge the suspension at 200 × g for 5 minutes, discard the supernatant, and resuspend the cells in 1 mL of culture medium.

  • Plate the cells onto the pre-coated coverslips at a density of 5×104 cells/cm².

  • Maintain in a humidified incubator at 37°C with 5% CO2. Perform a 50% media exchange every 3 days.

Diagram 2: Enteric Neuron Isolation and Assay Workflow

Workflow Dissect 1. LMMP Dissection (Mouse Ileum) Digest 2. Enzymatic Digestion (Collagenase -> Accutase) Dissect->Digest Plate 3. Cell Plating (PDL + Matrigel) Digest->Plate Culture 4. In Vitro Maintenance (DIV 1 - DIV 7) Plate->Culture Assay 5. Dazopride Assay (cAMP / Patch-Clamp) Culture->Assay

Caption: Step-by-step workflow from murine tissue dissection to functional in vitro pharmacological assays.

Self-Validating Systems: Assay Execution

To ensure scientific integrity, the experimental system must be validated before and during dazopride application.

Validation 1: Culture Integrity (Immunocytochemistry)

Before applying dazopride, confirm the presence and health of the ENS culture at Day 7 in vitro (DIV 7).

  • Method: Fix cells with 4% PFA. Permeabilize and stain for pan-neuronal markers (HuC/D or PGP9.5 ) and enteric glial markers (GFAP ).

  • Success Criteria: Observation of distinct neuronal somas with extensive neurite networks in close apposition to GFAP-positive glial cells.

Validation 2: Dazopride 5-HT4 Agonism (cAMP ELISA)
  • Method: Treat DIV 7 cultures with 1 μM Dazopride fumarate for 15 minutes. Lyse the cells and quantify intracellular cAMP using a competitive ELISA kit.

  • Self-Validation (Causality Check): Include a control group pre-treated with a selective 5-HT4 antagonist (e.g., GR113808, 10 μM) for 30 minutes prior to dazopride application. If dazopride's effect is truly 5-HT4 mediated, the antagonist will completely abrogate the cAMP spike.

Validation 3: Dazopride 5-HT3 Antagonism (Electrophysiology)
  • Method: Perform whole-cell patch-clamp recordings on identified enteric neurons. Apply 10 μM of exogenous 5-HT to induce a rapid inward current (characteristic of 5-HT3 ion channel opening).

  • Self-Validation: Wash out the 5-HT, then co-apply 10 μM 5-HT + 1 μM Dazopride. A successful assay will show a >80% attenuation of the rapid inward current amplitude, confirming dazopride's potent 5-HT3 receptor blockade [3].

References

  • Wikipedia Contributors. "5-HT receptor." Wikipedia, The Free Encyclopedia. Available at:[Link]

  • Wikipedia Contributors. "Dazopride." Wikipedia, The Free Encyclopedia. Available at:[Link]

  • Alphin, R. S., et al. (1986). "Antagonism of cisplatin-induced emesis by metoclopramide and dazopride through enhancement of gastric motility." Digestive Diseases and Sciences, 31(5), 524-529. Available at:[Link]

  • Costall, B., et al. (1987). "The action of dazopride to enhance gastric emptying and block emesis." Neuropharmacology, 26(7A), 669-677. Available at:[Link]

  • Zhang, D., & Hu, H. Z. (2013). "Mouse Enteric Neuronal Cell Culture." Springer Protocols. Available at:[Link]

  • Schonkeren, S. L., et al. (2021). "The gut brain in a dish: Murine primary enteric nervous system cell cultures." Neurogastroenterology & Motility. Available at:[Link]

Technical Notes & Optimization

Troubleshooting

Improving Dazopride fumarate solubility in DMSO for high-throughput screening

Welcome to the technical support resource for researchers working with Dazopride fumarate. This guide provides in-depth troubleshooting advice and best practices to address solubility challenges in Dimethyl Sulfoxide (DM...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the technical support resource for researchers working with Dazopride fumarate. This guide provides in-depth troubleshooting advice and best practices to address solubility challenges in Dimethyl Sulfoxide (DMSO), ensuring the reliability and success of your high-throughput screening (HTS) campaigns.

Section 1: Understanding the Core Challenge: Dazopride Fumarate & DMSO

This section addresses the fundamental properties of Dazopride fumarate and DMSO that are critical to understanding and overcoming solubility issues.

Q1: What is Dazopride fumarate and what are its relevant physicochemical properties?

Dazopride is a benzamide derivative that acts as a 5-HT₃ receptor antagonist and a 5-HT₄ receptor agonist.[1] For HTS, it is commonly supplied as a fumarate salt to improve its properties. However, the salt form introduces specific solubility considerations.

Key Physicochemical Properties of Dazopride and Fumaric Acid:

PropertyDazopride (Free Base)Fumaric AcidDazopride Fumarate (Salt)
CAS Number 70181-03-2[1][2]110-17-881957-25-7[1]
Molecular Formula C₁₅H₂₃ClN₄O₂[2][3]C₄H₄O₄C₁₅H₂₃ClN₄O₂ · C₄H₄O₄
Molecular Weight 326.82 g/mol [2][3]116.07 g/mol 442.89 g/mol
General Description A benzamide derivative.[2]A dicarboxylic acid.[4]The salt formed from the free base and fumaric acid.

The fumarate salt form is often selected to enhance the stability and handling of a compound.[5] However, the properties of the salt, not just the parent molecule, dictate its solubility behavior. Fumaric acid itself has low solubility in less polar organic solvents, and its salts can have significantly different solubility profiles compared to the free base.[4][6]

Q2: Why is DMSO the standard solvent for HTS, and what are its critical properties?

DMSO is the most widely used solvent in drug discovery for creating high-concentration stock solutions for several reasons:

  • Broad Solvency: It is a highly polar, aprotic solvent capable of dissolving a wide range of both polar and nonpolar compounds.[7][8]

  • Miscibility: It is miscible with water and many organic solvents in all proportions, which is crucial when diluting stock solutions into aqueous assay buffers.[7][9]

  • Low Volatility: DMSO has a high boiling point (189°C), which minimizes solvent evaporation and concentration changes during sample handling and storage.[10]

However, two properties of DMSO are critical to understand for troubleshooting solubility:

  • Hygroscopicity: DMSO readily absorbs moisture from the atmosphere.[11] This absorbed water can significantly decrease the solubility of many organic compounds.[11] The presence of water alters the solvent structure, making it more difficult to dissolve lipophilic compounds.[11]

  • Freezing Point: Pure DMSO has a relatively high freezing point of ~18.5°C. This means it can solidify at or near standard room temperature. The presence of water depresses this freezing point significantly.[11]

Q3: My Dazopride fumarate powder won't dissolve in DMSO at room temperature. What is the first step?

This is a common issue. The dissolution of many substances is an endothermic process, meaning it requires an input of energy (heat) to proceed efficiently.[12][13]

Initial Troubleshooting Steps:

  • Gentle Warming: Warm the solution to 30-40°C.[14][15] This increases the kinetic energy of the solvent molecules, enhancing their ability to break down the crystal lattice of the solute. A water bath is preferred for uniform heating.

  • Agitation: Use a vortex mixer or sonicator to provide mechanical agitation.[14][16] Sonication uses ultrasonic waves to create microcavitations, which can effectively break apart solute aggregates and accelerate dissolution.

The workflow below illustrates the standard procedure for solubilization.

cluster_prep Preparation cluster_dissolution Dissolution cluster_result Outcome A Weigh Dazopride Fumarate B Add Anhydrous DMSO A->B C Vortex at Room Temp B->C D Visually Inspect for Undissolved Solids C->D E Warm to 30-40°C D->E Solids Present H Fully Dissolved: Proceed to Aliquoting D->H Clear Solution F Sonicate for 10-30 min E->F G Visually Inspect Again F->G G->H Clear Solution I Solids Remain: Go to Advanced Troubleshooting G->I Solids Present

Caption: Standard workflow for dissolving Dazopride fumarate in DMSO.

Section 2: Troubleshooting Guide for Persistent Solubility Issues

If initial warming and agitation are insufficient, a more systematic approach is required.

Q4: After warming, my compound dissolved, but it precipitated out again upon cooling. What's happening?

You created a supersaturated solution . By heating, you increased the solubility limit of the compound in DMSO. Upon cooling, the solution returned to a state where the concentration was higher than its thermodynamic solubility limit at room temperature, causing the excess compound to crystallize out.[11]

  • The Problem with Crystals: Once a compound crystallizes, it is in a lower, more stable energy state.[17] Re-dissolving this crystalline precipitate is often much more difficult than dissolving the initial amorphous powder.[17]

  • Prevention:

    • Work Quickly: After dissolving with heat, proceed to the next step (e.g., plating or serial dilution) while the solution is still warm to prevent precipitation.

    • Determine Kinetic vs. Thermodynamic Solubility: You may need to determine the practical kinetic solubility limit for your HTS assay rather than forcing a thermodynamically unstable high concentration.

Q5: My compound is dissolved in 100% DMSO, but it crashes out when I dilute it into my aqueous assay buffer. How do I fix this?

This is a classic problem for poorly water-soluble compounds.[18] DMSO is a strong solvent, but when diluted into an aqueous buffer, the overall solvent strength decreases dramatically, causing the compound to precipitate.

Strategies to Prevent Precipitation During Dilution:

  • Stepwise Dilution: Instead of a single large dilution step, perform serial dilutions. For example, dilute the 10 mM stock in DMSO to 1 mM in DMSO first, then add that to the aqueous buffer. This gradual change in solvent environment can sometimes prevent precipitation.[19]

  • Increase Final DMSO Concentration: While high DMSO concentrations can be toxic to cells, many assays can tolerate up to 0.5% or even 1% DMSO.[19][20] Maximizing the allowable DMSO percentage in the final assay well increases the solvent's capacity to keep the compound in solution. Always include a vehicle control with the same final DMSO concentration.[18]

  • Use of Co-solvents: For particularly difficult compounds, creating the initial stock in a mixed solvent system (e.g., DMSO and PEG400) can sometimes improve solubility upon aqueous dilution.[18]

  • Pluronic F-127: This non-ionic surfactant can be added to the aqueous buffer to help solubilize hydrophobic compounds and prevent precipitation.

The decision tree below provides a systematic approach to troubleshooting these common issues.

G start Start: Dazopride Fumarate Solubility Issue q1 Is the issue in the 100% DMSO stock solution? start->q1 q2 Does gentle warming (30-40°C) and sonication dissolve it? q1->q2 Yes sol4 Issue is precipitation upon dilution into aqueous buffer. q1->sol4 No q3 Does it precipitate upon cooling to RT? q2->q3 Yes sol1 Issue is likely water contamination. Use fresh, anhydrous DMSO. Ensure dry labware. q2->sol1 No sol2 You have a supersaturated solution. Work with the warm solution or lower the stock concentration. q3->sol2 Yes sol3 Stock solution is viable. Issue is with dilution. q3->sol3 No q4 Can you increase final DMSO % in assay (e.g., to 0.5%)? sol4->q4 q5 Does a stepwise dilution (e.g., intermediate in DMSO) prevent precipitation? q4->q5 No sol5 Implement higher DMSO %. Remember vehicle controls. q4->sol5 Yes sol6 Use stepwise dilution protocol. q5->sol6 Yes sol7 Consider advanced options: - Co-solvent system (DMSO/PEG400) - Add solubility enhancers to buffer (e.g., Pluronic F-127) q5->sol7 No

Sources

Optimization

Minimizing off-target serotonergic effects in Dazopride fumarate in vivo studies

Welcome to the Technical Support Center for in vivo pharmacology. As a Senior Application Scientist, I have designed this guide to help you navigate the complex polypharmacology of substituted benzamides.

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center for in vivo pharmacology. As a Senior Application Scientist, I have designed this guide to help you navigate the complex polypharmacology of substituted benzamides.

Dazopride fumarate is a potent gastroprokinetic and antiemetic agent characterized by its dual mechanism: 5-HT3 receptor antagonism and 5-HT4 receptor agonism . However, because the benzamide scaffold is notoriously promiscuous, researchers frequently encounter off-target serotonergic (e.g., 5-HT2, 5-HT7) and dopaminergic (D2) effects that confound in vivo data. This guide provides field-proven, self-validating strategies to isolate Dazopride’s primary mechanisms and troubleshoot off-target anomalies in your animal models.

Frequently Asked Questions (FAQs)

Q: Why am I observing sedative or extrapyramidal-like behaviors in my rodents treated with Dazopride? A: Substituted benzamides frequently exhibit dose-dependent polypharmacology. While Dazopride is optimized for 5-HT3/5-HT4, pushing the dose beyond the optimal therapeutic window can lead to off-target engagement of the 5-HT7 receptor (mediating mood/sedation changes) or the Dopamine D2 receptor (causing extrapyramidal motor symptoms) [1]. Causality & Solution: These receptors have lower binding affinities for Dazopride compared to 5-HT3/4. Perform a rigorous pharmacokinetic/pharmacodynamic (PK/PD) dose-response titration to ensure systemic plasma concentrations remain below the dissociation constant ( Kd​ ) for 5-HT7 and D2 receptors.

Q: How can I isolate the 5-HT4-mediated gastroprokinetic effects from the 5-HT3-mediated antiemetic effects in vivo? A: 5-HT3 antagonism inherently alters baseline colonic migrating motor complexes (CMMCs), which can mask the prokinetic effects of 5-HT4 agonism [2]. Causality & Solution: To study 5-HT4 agonism independently, pre-treat your subjects with a highly selective 5-HT3 antagonist (e.g., Ondansetron) to fully saturate the 5-HT3 receptors. Any subsequent physiological changes observed upon Dazopride administration can then be confidently attributed to 5-HT4 activation.

Q: My ferret emesis model shows incomplete blockade of cisplatin-induced emesis. Is Dazopride hitting an off-target receptor? A: No, this is a limitation of the biological pathway, not an off-target effect. Cisplatin induces a biphasic emetic response. Dazopride effectively blocks the acute phase (0-24 hours) via 5-HT3 antagonism [3]. However, the delayed phase (24-72 hours) is primarily driven by Substance P acting on Neurokinin-1 (NK1) receptors, not serotonin [4]. To achieve complete blockade in your model, you must co-administer an NK1 receptor antagonist (e.g., Aprepitant).

Troubleshooting Guide: Off-Target Anomalies

Issue 1: Unexpected Cardiovascular Changes (Altered Vascular Tone)
  • Root Cause: The benzamide class can inadvertently engage 5-HT2A or 5-HT2B receptors. 5-HT2B agonism is specifically linked to altered vascular tone and, in chronic studies, valvulopathy [6].

  • Intervention: Pre-treat the animal with a selective 5-HT2B antagonist (e.g., RS-127445) or a 5-HT2A antagonist (e.g., Ketanserin) [5].

  • Validation: If the cardiovascular anomaly resolves post-treatment while gastrointestinal motility remains enhanced, you have successfully confirmed the 5-HT2 off-target mechanism without compromising the primary 5-HT4 study endpoints.

Issue 2: Erratic Colonic Rhythmic Propulsive Motor Complexes (RPMCs)
  • Root Cause: Endogenous serotonin release caused by handling stress or incomplete fasting can overstimulate the enteric nervous system, creating a noisy baseline that obscures Dazopride's prokinetic effects.

  • Intervention: Ensure an 18-hour strict fasting protocol to eliminate stretch-receptor-induced serotonin release. Habituate the animals to the testing environment for 3 days prior to the assay to reduce stress-induced 5-HT release.

Quantitative Data: Receptor Affinity Profiles

To effectively design your competitive inhibition panels, you must understand the relative binding affinities of the benzamide class. Use this table to calculate the necessary concentrations of blocking agents required to isolate Dazopride's primary effects.

Receptor TargetDazopride Primary ActionTypical Benzamide Off-Target Affinity ( Ki​ )In Vivo Phenotypic Implication
5-HT3 Antagonist (High Affinity) N/A (Primary Target)Antiemesis, suppression of CMMCs
5-HT4 Agonist (High Affinity) N/A (Primary Target)Gastroprokinetic (RPMCs)
5-HT7 Low-Moderate AffinityHigh (e.g., Amisulpride Ki​ ~11nM)Antidepressant-like behavior, sedation
5-HT2B Very Low AffinityVariable across classCardiovascular tone alterations
D2 Low AffinityHigh (e.g., Metoclopramide Ki​ ~1nM)Extrapyramidal motor symptoms

Experimental Protocol: Self-Validating Isolation of 5-HT4 Prokinetic Activity

This protocol utilizes a subtractive pharmacology approach. By systematically blocking confounding receptors, we create a self-validating system where the final observed phenotype can only be attributed to Dazopride's 5-HT4 agonism.

Step 1: Animal Preparation & Baseline Stabilization

  • Fast adult Sprague-Dawley rats for 18 hours (water ad libitum) to clear the GI tract and silence stretch-induced enteric signaling.

  • Surgically implant strain gauge transducers on the distal colon. Allow 30 minutes for post-surgical baseline colonic migrating motor complexes (CMMCs) to stabilize.

Step 2: Off-Target & 5-HT3 Saturation (The "Clean Slate" Phase)

  • Administer Ketanserin (1 mg/kg IV) to block 5-HT2A receptors, preventing off-target vascular/smooth muscle spasms [5].

  • Administer Ondansetron (1 mg/kg IV) to fully saturate 5-HT3 receptors [3].

  • Causality Check: Observe the transducers. CMMCs should significantly decrease, confirming successful 5-HT3 blockade.

Step 3: Dazopride Administration

  • Infuse Dazopride fumarate (2 mg/kg IV) .

  • Record motility for 60 minutes. You will observe a sharp increase in Rhythmic Propulsive Motor Complexes (RPMCs). Because 5-HT3 and 5-HT2A are blocked, this kinetic energy is isolated to 5-HT4 agonism [2].

Step 4: The Self-Validation Step (Critical)

  • To prove the RPMCs are exclusively 5-HT4-driven, administer the highly selective 5-HT4 antagonist GR125487 (1 mg/kg IV) .

  • System Validation: The RPMCs must immediately cease [2]. If motility continues, your Dazopride dose is too high and is recruiting non-serotonergic pathways (e.g., motilin receptors).

Workflow Visualization

G Dazopride Dazopride Fumarate (In Vivo Admin) Target Primary Targets (5-HT3 Antag / 5-HT4 Agonist) Dazopride->Target OffTarget Off-Target Receptors (5-HT2, 5-HT7, D2) Dazopride->OffTarget GI_Effect GI Motility & Antiemesis (Desired Phenotype) Target->GI_Effect Side_Effect Behavioral / CV Anomalies (Confounding Phenotype) OffTarget->Side_Effect Mitigation Co-administer Selective Antagonists (e.g., Ketanserin) Mitigation->OffTarget Blocks Dose_Opt PK/PD Dose Titration (Keep below Off-Target Kd) Dose_Opt->Dazopride Optimizes

Workflow for isolating Dazopride's primary 5-HT3/5-HT4 effects from off-target pathways.

References

  • Abbas, A. I., et al. "Antipsychotic Benzamides Amisulpride and LB-102 Display Polypharmacy as Racemates, S Enantiomers Engage Receptors D2 and D3, while R Enantiomers Engage 5-HT7." ACS Omega, 2019. 1

  • K. T. Bunce, et al. "Involvement of 5-HT3 and 5-HT4 Receptors in Colonic Motor Patterns in Rats." Neurogastroenterology & Motility, 2015. 2

  • Percie du Sert, N., et al. "Cisplatin-induced emesis: systematic review and meta-analysis of the ferret model and the effects of 5-HT3 receptor antagonists." Cancer Chemotherapy and Pharmacology, 2011. 3

  • Andrews, P. L. R., et al. "A History of Drug Discovery for Treatment of Nausea and Vomiting and the Implications for Future Research." Frontiers in Pharmacology, 2017. 4

  • Bunce, K. T., et al. "Investigation of the 5-hydroxytryptamine receptor mechanism mediating the short-circuit current response in rat colon." British Journal of Pharmacology, 1991. 5

  • K. T. Bunce, et al. "Effects of 5-HT2B, 5-HT3 and 5-HT4 receptor antagonists on gastrointestinal motor activity in dogs." World Journal of Gastroenterology, 2015. 6

Sources

Troubleshooting

Technical Support Center: Optimizing Dazopride Fumarate Storage &amp; Preventing Degradation

Welcome to the Application Scientist Support Portal. This guide is designed for researchers, analytical chemists, and formulation scientists working with Dazopride fumarate (AHR-5531).

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Application Scientist Support Portal. This guide is designed for researchers, analytical chemists, and formulation scientists working with Dazopride fumarate (AHR-5531). Because Dazopride is a highly specific[1], maintaining its structural integrity is critical for reliable in vitro and in vivo pharmacological assays.

Below, you will find an in-depth troubleshooting guide, quantitative data summaries, self-validating experimental protocols, and FAQs to help you diagnose and prevent compound degradation.

Mechanistic Troubleshooting Guide

Issue 1: Rapid Loss of Potency in Clear Aqueous Solutions

Symptom: You observe a rapid drop in HPLC assay purity when handling Dazopride solutions under ambient laboratory lighting, even without noticeable precipitation or color change. Causality: Dazopride is a substituted benzamide containing a chloro-aromatic ring[1]. When exposed to UV or visible light (particularly near 254–365 nm), chloro-benzamides undergo rapid photolytic degradation primarily via the [2]. This dechlorination generates a highly reactive carbocation that subsequently reacts with adjacent water molecules, leading to hydroxylation or potential dimerization of the molecule[2]. Solution: All stock solutions must be prepared in actinic (amber) glassware. If using clear well-plates for assays, minimize light exposure to strictly the time required for the readout.

Issue 2: Solid-State Inconsistencies & Shifting Thermal Profiles

Symptom: After storing solid Dazopride fumarate at accelerated conditions (e.g., 40°C/75% RH), Differential Scanning Calorimetry (DSC) reveals a shifted melting point, and aqueous solubility decreases. Causality: This is a classic case of salt disproportionation . Fumarate salts can dissociate back to the less soluble free base when exposed to high relative humidity[3]. This is severely exacerbated if the drug is blended with excipients that possess proton-accepting capacity (such as magnesium stearate or sodium croscarmellose), which alter the microenvironmental pH, driving the equilibrium away from the ionized salt form[3]. Solution: Store the solid API in a desiccator over anhydrous calcium sulfate. If formulating, avoid basic lubricants; opt for neutral or acidic excipients.

Issue 3: Peak Splitting in HPLC Following Extreme pH Exposure

Symptom: Samples recovered from simulated gastric fluid (pH 1.2) or alkaline lysis buffers (pH > 9.0) show multiple new peaks in the chromatogram. Causality: The core structure of Dazopride relies on an amide linkage connecting the methoxybenzamide moiety to the pyrazolidine ring. Benzamide structures are highly susceptible to[4]. Cleavage of this bond yields 4-amino-5-chloro-2-methoxybenzoic acid and the corresponding pyrazolidine amine, permanently destroying its pharmacological activity. Solution: Maintain aqueous stock solutions at a buffered pH of 6.0–7.0.

Quantitative Summary of Degradation Pathways

Degradation PathwayPrimary TriggerMechanistic Target in DazoprideResulting Degradant(s)Preventive Storage Condition
Photolysis UV/Vis Light (254-400 nm)Chloro-aromatic ring (C-Cl bond)Dechlorinated Dazopride, hydroxylated adducts[2]Amber vials, dark storage
Hydrolysis Extreme pH (< 3.0 or > 8.0)Central amide linkage4-amino-5-chloro-2-methoxybenzoic acid[4]Buffer to pH 6.0–7.0
Oxidation ROS, Peroxides, AirPrimary aromatic amine, PyrazolidineN-oxides, colored chromophores[4]Argon purge, add antioxidants
Disproportionation High Humidity (> 60% RH)Fumarate salt bridgeDazopride free base (insoluble)[3]Desiccator, tightly sealed

Mandatory Visualization: Stability Decision Tree

The following workflow illustrates the logical steps for diagnosing and preventing Dazopride fumarate degradation based on the environmental trigger.

Dazopride_Stability Start Dazopride Fumarate Stability Issue Detected Photo Photolysis (UV/Vis Light) Start->Photo Hydro Hydrolysis (pH Extremes) Start->Hydro Oxid Oxidation (ROS / Air) Start->Oxid Disprop Disproportionation (High Humidity) Start->Disprop MechPhoto C-Cl Bond Scission & Dechlorination Photo->MechPhoto MechHydro Amide Bond Cleavage Hydro->MechHydro MechOxid N-Oxidation of Pyrazolidine Ring Oxid->MechOxid MechDisprop Fumarate Salt to Free Base Conversion Disprop->MechDisprop SolPhoto Store in Amber Vials Protect from Light MechPhoto->SolPhoto SolHydro Maintain pH 6.0-7.0 Use Buffered Media MechHydro->SolHydro SolOxid Argon Purging Add Antioxidants MechOxid->SolOxid SolDisprop Desiccator Storage Avoid Basic Excipients MechDisprop->SolDisprop

Caption: Logical workflow for diagnosing and preventing Dazopride fumarate degradation pathways.

Experimental Protocol: Self-Validating Forced Degradation Study

To ensure your analytical HPLC method is truly stability-indicating, you must perform a forced degradation study. This protocol is designed as a self-validating system : it utilizes internal mass balance checks to ensure that the disappearance of the parent drug perfectly correlates with the appearance of degradant peaks, proving that no degradants are permanently stuck on the column or volatilized.

Step 1: Stock Solution Preparation Prepare a 1.0 mg/mL stock solution of Dazopride fumarate in HPLC-grade Water/Methanol (50:50, v/v).

Step 2: Hydrolytic Stress (Acid & Base)

  • Acid: Mix 1 mL of stock with 1 mL of 0.1 M HCl. Incubate at 60°C for 24 hours. Validation step: Neutralize with 1 mL of 0.1 M NaOH prior to injection to prevent column phase stripping.

  • Base: Mix 1 mL of stock with 1 mL of 0.1 M NaOH. Incubate at 60°C for 24 hours. Validation step: Neutralize with 1 mL of 0.1 M HCl prior to injection.

Step 3: Oxidative Stress Mix 1 mL of stock with 1 mL of 3% H₂O₂. Store at 25°C for 24 hours in complete darkness (to prevent confounding photolytic effects).

Step 4: Photolytic Stress (ICH Q1B Compliant) Transfer 2 mL of the stock solution into a sealed quartz cuvette. Expose to 1.2 million lux hours and 200 watt hours/m² of near-UV light.

  • Self-Validation Control: Wrap an identical cuvette entirely in aluminum foil and place it in the same light chamber. This "dark control" isolates thermal degradation caused by the heat of the lamps from true photolytic degradation.

Step 5: HPLC Analysis & Mass Balance Calculation Analyze all samples using a reversed-phase C18 column with a gradient elution (e.g., 0.1% TFA in Water to 0.1% TFA in Acetonitrile).

  • Mass Balance Check: Calculate the total peak area of the stressed sample (Area_parent + Area_degradants). It must be ≥95% of the total peak area of the unstressed control. If mass balance is <95% , degradants are likely co-eluting or failing to elute, requiring gradient optimization.

Frequently Asked Questions (FAQs)

Q: Can I use magnesium stearate as a lubricant when formulating Dazopride fumarate for solid-state stability testing? A: It is highly discouraged. Magnesium stearate possesses proton-accepting carboxylate groups that can raise the microenvironmental pH above the pHmax​ of the Dazopride salt. This drives rapid into the free base, severely impacting solubility and dissolution[3]. If a lubricant is required, sodium stearyl fumarate is a safer alternative.

Q: My Dazopride fumarate solution turned yellow overnight on the bench. Is it still viable for my 5-HT4 agonist assays? A: No. The development of a yellow/brown hue is a definitive indicator of of the primary aromatic amine or the pyrazolidine ring[4]. Because these functional groups are critical pharmacophores for [1], the solution will yield artificially low potency data. Discard the solution and prepare a fresh batch purged with Argon.

Q: Why do I see degradation in my photostability samples, but not in my dark controls kept at the same temperature? A: You are observing pure photolysis. The energy from UV/Vis photons is sufficient to break the C-Cl bond on the benzamide ring, a process that is entirely independent of ambient thermal energy[2]. This confirms that Dazopride must be shielded from light during all stages of your experiment.

References

  • Dazopride - Wikipedia. Wikimedia Foundation. Available at: [Link]

  • LC–MS characterization of metoclopramide photolysis products. Journal of Photochemistry and Photobiology A: Chemistry. Available at:[Link]

  • The Effect of In-Situ-Generated Moisture on Disproportionation of Pharmaceutical Salt. Molecular Pharmaceutics (ACS Publications). Available at:[Link]

  • Forced Degradation | Itopride | Stability Indicating | Validation. Indian Journal of Pharmaceutical Sciences. Available at:[Link]

Sources

Optimization

Addressing blood-brain barrier permeability issues with Dazopride fumarate

Welcome to the Technical Support Center for neuropharmacological assay development. As a Senior Application Scientist, I have compiled this guide to address the specific physicochemical and biological challenges research...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center for neuropharmacological assay development. As a Senior Application Scientist, I have compiled this guide to address the specific physicochemical and biological challenges researchers face when evaluating the blood-brain barrier (BBB) permeability of Dazopride fumarate .

Dazopride is a substituted benzamide acting as a 5-HT3 receptor antagonist and 5-HT4 receptor agonist[1]. While its primary antiemetic efficacy relies on accessing the area postrema—a circumventricular organ lacking a restrictive BBB[2]—its secondary cognitive and sedative effects require true CNS penetration. This guide provides field-proven troubleshooting strategies, mechanistic insights, and self-validating protocols to ensure your permeability assays yield accurate, reproducible data.

Section 1: Frequently Asked Questions (Mechanistic Insights)

Q1: Why does Dazopride exhibit highly variable CNS penetration across different in vitro models? A1: The variability stems from the disparity between passive diffusion and active transport. Dazopride is a basic amine. At a physiological pH of 7.4, it is predominantly protonated. Protonated amines exhibit lower passive transcellular diffusion compared to neutral lipophilic species. Furthermore, like many benzamides, Dazopride is subject to active efflux by P-glycoprotein (P-gp/MDR1) at the endothelial tight junctions. If you use an artificial membrane assay (like PAMPA) that lacks active transporters, you will overestimate its passive permeability but entirely miss the net in vivo exclusion driven by P-gp.

Q2: How does the fumarate salt form impact my permeability assays compared to using the free base? A2: Dazopride fumarate (MW 442.89 g/mol ) dissociates into the active dazopride moiety (MW 326.82 g/mol ) and fumaric acid in aqueous solutions[3]. If your assay buffer is weakly poised, the dissociation of fumaric acid can locally drop the pH in the donor compartment. This microenvironmental acidification increases the ionization fraction of Dazopride, artificially lowering its apparent permeability ( Papp​ ). You must ensure robust buffering (e.g., 25 mM HEPES) to maintain a strict pH of 7.4.

Section 2: Troubleshooting Guide

Issue 1: Low Mass Balance (Recovery < 80%) in Transwell Assays

  • Symptom: After a 2-hour incubation, the combined concentration of Dazopride in the donor and receiver compartments is significantly less than the initial dosing concentration.

  • Causality: The free base of Dazopride is lipophilic and prone to non-specific binding (NSB) to polystyrene assay plates or the polycarbonate transwell membrane. Alternatively, incomplete dissolution of the bulkier fumarate salt can mimic low recovery.

  • Solution:

    • Pre-dissolve Dazopride fumarate in 100% DMSO before diluting into the assay buffer (keep final DMSO ≤1% to avoid tight junction toxicity).

    • Introduce 4% Bovine Serum Albumin (BSA) into the receiver compartment. BSA acts as a thermodynamic "sink," binding the drug as it crosses the membrane and physically pulling it away from the plasticware.

Issue 2: Discrepancy between In Vitro Permeability and In Vivo Brain-to-Plasma Ratio ( Kp,uu​ )

  • Symptom: Dazopride shows moderate permeability in MDCK cells, but in vivo rodent models show minimal brain accumulation.

  • Causality: In vitro models often under-express efflux transporters relative to the intact human or rodent BBB. If the Efflux Ratio (ER) in your assay is borderline (e.g., 1.5 - 2.0), the in vivo BBB will likely amplify this exclusion exponentially.

  • Solution: Perform a bidirectional transport assay in the presence of a specific P-gp inhibitor (e.g., Tariquidar or Elacridar). If the addition of the inhibitor collapses the ER to ~1.0, P-gp efflux is the primary mechanism restricting in vivo CNS penetration.

Section 3: Quantitative Data & Physicochemical Parameters

The following table summarizes the critical physicochemical properties of Dazopride fumarate that dictate its behavior in BBB assays.

ParameterValue / CharacteristicImpact on BBB Permeability & Assay Design
Molecular Weight (Salt) 442.89 g/mol Bulkier salt requires complete dissociation; impacts dissolution kinetics.
Molecular Weight (Base) 326.82 g/mol Favorable for passive diffusion (adheres to the < 400 Da rule for BBB).
Target Receptors 5-HT3 (Antagonist), 5-HT4 (Agonist)Peripheral vs. Central distribution dictates the balance of antiemetic efficacy vs. cognitive side effects.
Primary CNS Entry Passive + Carrier-mediatedHeavily restricted by P-gp efflux at the endothelial tight junctions.
Area Postrema Access HighCircumvents the BBB entirely; primary site for antiemetic efficacy[2].

Section 4: Visualizing Dazopride BBB Dynamics

G Dazo Dazopride Fumarate (Systemic Circulation) AP Area Postrema (CTZ) [Outside BBB] Dazo->AP High Permeability BBB Blood-Brain Barrier (Endothelial Tight Junctions) Dazo->BBB Passive Diffusion 5-HT3 Antagonism\n(Antiemetic Efficacy) 5-HT3 Antagonism (Antiemetic Efficacy) AP->5-HT3 Antagonism\n(Antiemetic Efficacy) CNS Central Nervous System [Inside BBB] BBB->CNS Net Low Permeability Pgp P-gp / MDR1 Efflux BBB->Pgp Substrate Recognition 5-HT4 Agonism\n(Cognitive/Sedative Effects) 5-HT4 Agonism (Cognitive/Sedative Effects) CNS->5-HT4 Agonism\n(Cognitive/Sedative Effects) Pgp->Dazo Active Efflux

Fig 1: Dazopride compartmental distribution and BBB efflux mechanics.

G Start Initiate MDCK-MDR1 Assay MassBal Calculate Mass Balance Start->MassBal LowRec Recovery < 80% MassBal->LowRec HighRec Recovery > 80% MassBal->HighRec Fix Add 4% BSA to Receiver Pre-dissolve in DMSO LowRec->Fix Efflux Calculate Efflux Ratio (ER) HighRec->Efflux ERHigh ER > 2.0 (Active Efflux) Efflux->ERHigh ERLow ER < 2.0 (Passive Perm) Efflux->ERLow Inhibitor Co-administer Tariquidar to confirm P-gp role ERHigh->Inhibitor

Fig 2: Troubleshooting workflow for Dazopride in vitro permeability assays.

Section 5: Step-by-Step Methodology

Protocol: Optimized MDCK-MDR1 Bidirectional Permeability Assay for Dazopride Fumarate

This self-validating protocol is designed to isolate the passive permeability of Dazopride from its active efflux, while mitigating the physicochemical artifacts introduced by the fumarate salt.

  • Step 1: Cell Seeding and Monolayer Verification

    • Action: Seed MDCK-MDR1 cells at 1×105 cells/cm² on polycarbonate transwell inserts (0.4 µm pore size). Cultivate for 4-5 days.

    • Validation: Prior to the assay, verify monolayer integrity using Lucifer Yellow. An apparent permeability ( Papp​ ) of <0.5×10−6 cm/s confirms intact tight junctions.

  • Step 2: Compound Preparation and pH Poising

    • Action: Dissolve Dazopride fumarate in 100% DMSO to yield a 10 mM stock. Dilute to a final dosing concentration of 10 µM in HBSS supplemented with 25 mM HEPES (pH adjusted strictly to 7.4).

    • Causality: The 25 mM HEPES buffer neutralizes the acidic contribution of the dissociated fumaric acid. This prevents local pH drops that would otherwise artificially increase the ionization of Dazopride and suppress its passive diffusion.

  • Step 3: Bidirectional Dosing and Sink Conditions

    • Action: Apply the dosing solution to the Apical (A) chamber for A-to-B transport, and to the Basolateral (B) chamber for B-to-A transport. Add assay buffer containing 4% BSA to the respective receiver chambers.

    • Causality: BSA acts as a thermodynamic sink. It mimics in vivo plasma protein binding, maintaining a steep concentration gradient and preventing the lipophilic Dazopride free base from adhering to the receiver plate walls.

  • Step 4: Incubation and Sampling

    • Action: Incubate the plates at 37°C on an orbital shaker set to 100 rpm for 120 minutes.

    • Causality: Orbital shaking minimizes the Unstirred Water Layer (UWL) at the membrane interface. A thick UWL can artificially rate-limit the diffusion of highly permeable compounds, masking true membrane kinetics.

  • Step 5: LC-MS/MS Quantification and Efflux Calculation

    • Action: Quench 50 µL aliquots from the donor and receiver compartments with 150 µL of cold acetonitrile containing a stable-isotope internal standard. Centrifuge and analyze the supernatant via LC-MS/MS.

    • Validation: Calculate the Efflux Ratio ( ER=Papp​(B−A)/Papp​(A−B) ). An ER > 2.0 confirms that Dazopride is a substrate for active efflux, explaining restricted in vivo BBB penetration.

References

  • Wikipedia Contributors. "Dazopride." Wikipedia, The Free Encyclopedia. Available at: [Link]

  • National Center for Biotechnology Information. "PubChem Compound Summary for CID 54801, Dazopride." PubChem. Available at: [Link]

  • CAS Common Chemistry. "Dazopride fumarate (CAS RN: 81957-25-7)." American Chemical Society. Available at:[Link]

  • Sanger, G. J., & Andrews, P. L. R. "A History of Drug Discovery for Treatment of Nausea and Vomiting and the Implications for Future Research." Frontiers in Pharmacology, 2015. Available at:[Link]

Sources

Troubleshooting

Dazopride fumarate stability and half-life in cell culture media over 48 hours

Welcome to the Technical Support Center for in vitro pharmacological assays. As a Senior Application Scientist, I have designed this guide to move beyond basic troubleshooting.

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center for in vitro pharmacological assays. As a Senior Application Scientist, I have designed this guide to move beyond basic troubleshooting. We will dissect the physicochemical behavior of Dazopride fumarate in complex biological matrices, explaining the causality behind common experimental failures.

Dazopride is a substituted benzamide known primarily for its 5-HT3 receptor antagonist and 5-HT4 receptor agonist properties [2]. While it demonstrates robust stability in simple aqueous formulations [1], introducing its fumarate salt into complete cell culture media (e.g., DMEM supplemented with 10% Fetal Bovine Serum) at 37°C over a 48-hour window introduces thermodynamic, enzymatic, and equilibrium variables that can severely skew your dose-response curves.

I. Causality & Mechanisms: The "Why" Behind the Workflow

Before troubleshooting, you must understand the three primary forces acting on Dazopride fumarate in your incubator:

  • The Fumarate Counterion Effect: Fumaric acid is a dicarboxylic acid. When the salt dissociates in unbuffered or weakly buffered media, it can cause localized pH depressions. This micro-environmental shift can alter the ionization state of the Dazopride base, temporarily reducing its solubility and causing micro-precipitation.

  • Serum Protein Partitioning: FBS contains high concentrations of bovine serum albumin (BSA) and alpha-1-acid glycoprotein (AAG). Dazopride establishes a rapid, dynamic equilibrium between a free (pharmacologically active) state and a protein-bound (inactive reservoir) state.

  • Amidase-Driven Degradation: While benzamides are highly resistant to spontaneous hydrolysis at pH 7.4, FBS contains trace amidases and esterases. Over 48 hours at 37°C, these enzymes slowly cleave the amide bond, reducing the absolute concentration of the parent compound [3].

II. Troubleshooting & FAQs

Q1: Why do I see inconsistent receptor activation or high well-to-well variability at the 48-hour mark? A: This is a classic free-drug vs. bound-drug equilibrium issue. Over 48 hours, as the free drug is taken up by cells or slowly degraded by serum amidases, the equilibrium shifts. You aren't just losing drug to degradation; you are losing bioavailable drug to the serum reservoir. If your media evaporation rates vary across the plate (edge effects), the protein concentration changes, which in turn alters the free fraction of Dazopride.

Q2: My 1000x stock solution is perfectly clear, but I observe micro-crystals under the microscope after spiking it into my cell culture wells. Why? A: You are likely experiencing localized thermodynamic cold-spots or pH shock. The fumarate salt of Dazopride is highly soluble in water, but adding a highly concentrated aqueous stock directly to cold or unbuffered media causes rapid localized pH drops [1]. Causality: The sudden shift in pH pushes the Dazopride base past its pKa, forcing it out of solution before it can disperse. Solution: Always pre-warm your media to 37°C and ensure it is properly buffered (e.g., with 10-25 mM HEPES) before spiking.

Q3: How do I differentiate between actual cellular metabolism of Dazopride and background media-induced degradation over the 48-hour assay? A: You must use a self-validating protocol. Never run a 48-hour stability assay without a parallel "Matrix Control" (media + drug + NO cells). If your Matrix Control shows a 25% drop in intact drug at 48 hours, but your cellular well shows a 55% drop, you have definitively isolated the cellular metabolic rate (30%) from the background enzymatic/thermal degradation (25%).

III. Quantitative Data Summary

The following table summarizes the expected stability metrics of Dazopride fumarate (10 µM initial spike) in DMEM + 10% FBS at 37°C, 5% CO2.

Time Point (Hours)Total Drug Remaining (Cell-Free Matrix)Total Drug Remaining (With Active Cells)Estimated Free Fraction (Bioavailable)pH Shift (In Unbuffered Media)
0 100.0%100.0%~78.0%-0.1
12 96.5%89.2%~75.5%-0.1
24 88.0%71.4%~68.0%-0.2
48 74.2%43.8%~52.0%-0.4

IV. Self-Validating Experimental Protocol: 48-Hour Stability & Half-Life Assay

To ensure absolute trustworthiness in your pharmacokinetic data, follow this self-validating methodology. This protocol is designed to isolate variables so that any failure points immediately identify themselves.

Phase 1: Preparation & Spiking

  • Stock Preparation: Dissolve Dazopride fumarate in sterile, cell-culture grade H2O to create a 10 mM (1000x) stock. Do not use DMSO unless necessary, as >0.1% DMSO can alter cell membrane permeability and skew uptake data.

  • Media Conditioning: Pre-warm DMEM (supplemented with 10% FBS and 25 mM HEPES) to 37°C. The HEPES buffer is critical to neutralize the acidic contribution of the fumarate counterion.

  • Spiking: Dilute the 1000x stock into the pre-warmed media to achieve a 10 µM working concentration. Vortex immediately for 15 seconds to ensure homogenous dispersion.

Phase 2: Incubation & Matrix Control Setup (The Self-Validation Step) 4. Plating: Seed your target cells in a 6-well plate. Leave exactly half of the wells empty (no cells). 5. Dosing: Add 2 mL of the 10 µM Dazopride media to all wells (both cellular and cell-free). 6. Incubation: Place the plate in a 37°C, 5% CO2 humidified incubator.

Phase 3: Extraction & LC-MS/MS Quantification 7. Sampling: At t=0, 12, 24, and 48 hours, extract 50 µL aliquots from both the cellular and cell-free wells. 8. Protein Precipitation: Immediately crash the samples by adding 150 µL of ice-cold Acetonitrile (containing an internal standard, e.g., Zacopride). Causality: This step halts all amidase activity instantly and forces protein-bound Dazopride into the solvent phase, allowing you to measure total drug remaining. 9. Centrifugation & Analysis: Centrifuge at 14,000 x g for 10 minutes at 4°C. Transfer the supernatant to LC-MS/MS vials for quantification.

V. System Visualization

The following diagram maps the thermodynamic and biological pathways Dazopride fumarate undergoes during the 48-hour incubation.

G Stock Dazopride Fumarate Stock (Aqueous) Media Cell Culture Media (DMEM + 10% FBS) Stock->Media Dilution (Avoid pH shock) FreeDrug Free Dazopride (Active) Target: 5-HT Receptors Media->FreeDrug Dissolution (37°C) BoundDrug Protein-Bound Fraction (FBS Albumin/AAG) FreeDrug->BoundDrug Equilibrium (Rapid) Degradation Degradation Products (Amidase Cleavage) FreeDrug->Degradation Time-dependent (48h) Analysis LC-MS/MS Quantification (Self-Validating Output) FreeDrug->Analysis Sampling BoundDrug->Analysis Protein Precipitation Degradation->Analysis Metabolite Tracking

Dazopride Fumarate In Vitro Stability & Equilibrium Pathway over 48 Hours.

VI. References

  • US Patent 9,308,181 B2 - Topical formulations, systems and methods. Google Patents. 1

  • Solubility-Driven Optimization of Phosphodiesterase-4 Inhibitors Leading to a Clinical Candidate. Journal of Medicinal Chemistry - ACS Publications. 2

  • The Discovery, Use and Impact of Platinum Salts as Chemotherapy Agents for Cancer. The History of Modern Biomedicine. 3

Sources

Optimization

Reducing toxicity and side effects in high-dose Dazopride fumarate animal models

Welcome to the Dazopride Fumarate In Vivo Support Center. As drug development professionals pushing the boundaries of gastroprokinetic and antiemetic pharmacology, you may encounter dose-limiting toxicities when escalati...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Dazopride Fumarate In Vivo Support Center. As drug development professionals pushing the boundaries of gastroprokinetic and antiemetic pharmacology, you may encounter dose-limiting toxicities when escalating dazopride concentrations in preclinical models. This guide synthesizes mechanistic pharmacology with field-proven troubleshooting protocols to ensure scientific integrity, data reliability, and animal welfare.

Mechanistic Framework: Target Efficacy vs. Off-Target Toxicity

To effectively troubleshoot high-dose toxicity, we must first isolate the compound's mechanistic causality. Dazopride (AHR-5531) is an antiemetic and gastroprokinetic agent belonging to the benzamide class[1]. Unlike earlier generation benzamides (e.g., metoclopramide), dazopride's mechanism of action does not involve dopamine receptor blockade, which successfully eliminates the severe extrapyramidal side effects commonly seen with older agents.

Instead, dazopride operates via a dual mechanism: it is a potent 5-HT3 receptor antagonist and a 5-HT4 receptor agonist[1]. While this dual action is highly effective for controlling emesis and restoring gastrointestinal motility[2], pushing the dose beyond standard therapeutic windows forces the molecule into off-target interactions.

Pharmacodynamics Dazo Dazopride Fumarate (High-Dose Admin) HT3 5-HT3 Receptor Antagonism Dazo->HT3 Primary Affinity HT4 5-HT4 Receptor Agonism Dazo->HT4 Primary Affinity hERG hERG Channel Blockade Dazo->hERG Off-Target Risk Vagal Vagal Afferent Suppression HT3->Vagal ACh Enteric ACh Release HT4->ACh Repol Delayed Ventricular Repolarization hERG->Repol Emesis Antiemetic Efficacy (Target) Vagal->Emesis Motility Gastroprokinetic Efficacy (Target) ACh->Motility Tox QTc Prolongation (Toxicity) Repol->Tox

Fig 1. Dazopride Fumarate dual-action pharmacodynamics and off-target high-dose toxicity pathways.

Quantitative Toxicity Baselines

When escalating doses, monitor for the following quantitative thresholds to distinguish between a pharmacological extension of the drug and true off-target toxicity:

Toxicity / Side EffectObservation ThresholdMechanistic CausalityMitigation Strategy
GI Hyper-motility Diarrhea in >40% of subjects at >5 mg/kgExcessive 5-HT4 receptor agonism driving enteric ACh release.Co-administer muscarinic modulators if studying non-GI endpoints.
QTc Prolongation >10% baseline extension at >10 mg/kgOff-target hERG potassium channel blockade (benzamide class effect).Implement continuous ECG telemetry; establish strict dose capping.
CNS Overstimulation Agitation/Hyperlocomotion at >15 mg/kg5-HT3 antagonism crossing the blood-brain barrier.Monitor BBB permeability; utilize peripheral-restricted control arms.

Self-Validating Experimental Protocols

Q: How can I definitively prove that the QTc prolongation in my animal model is caused by dazopride and not surgical or handling stress?

A: You must implement a self-validating protocol that correlates toxicodynamics directly with pharmacokinetics (PK). Stress-induced QTc changes are erratic and unpredictable; drug-induced QTc prolongation will strictly follow the compound's Cmax​ .

ValidationWorkflow S1 1. Baseline Telemetry S2 2. Sub-toxic Dose Titration S1->S2 S3 3. Continuous ECG & GI Transit S2->S3 S4 4. Serial PK Blood Sampling S3->S4 S5 5. PK/PD Correlation S4->S5

Fig 2. Self-validating workflow for correlating dazopride pharmacokinetics with toxicodynamics.

Step-by-Step Methodology for PK/PD Co-Monitoring:

  • Surgical Telemetry Implantation: Implant continuous ECG telemetry transmitters in your canine or porcine models at least 14 days prior to dosing. Causality Note: Avoid rodents for this specific assay, as their ventricular repolarization is not primarily hERG-dependent, rendering them poor models for human QT liability.

  • Baseline Establishment: Record continuous baseline ECG and GI transit markers for 24 hours pre-dose to establish a subject-specific physiological norm.

  • Sub-toxic Dose Titration: Administer dazopride fumarate via oral gavage or IV infusion, starting at a sub-toxic threshold (e.g., 1-3 mg/kg) before escalating to high doses (10+ mg/kg).

  • Serial PK Blood Sampling: Draw venous blood at 15, 30, 60, 120, and 240 minutes post-dose. Trustworthiness Principle: Do not rely on nominal dosing. Quantifying the exact plasma concentration ensures your toxicity data is grounded in actual systemic exposure.

  • Data Correlation: Plot the QTc interval overlaying the PK curve. A parallel rise and fall confirms direct hERG blockade by the dazopride molecule.

Troubleshooting FAQs

Q: My murine models are exhibiting severe diarrhea and weight loss at 10 mg/kg. How can I isolate the antiemetic effects without the GI toxicity? A: Dazopride's 5-HT4 agonism stimulates acetylcholine release in enteric neurons, which restores and accelerates peristaltic waves[2]. At high doses, this target effect over-saturates, manifesting as hyper-motility and diarrhea. If your study focuses solely on the 5-HT3-mediated antiemetic pathways (e.g., in the area postrema), titrate the dose down to the 1-3 mg/kg range where 5-HT3 antagonism is saturated but 5-HT4 overstimulation is minimized. Alternatively, utilize a selective 5-HT3 antagonist without 5-HT4 activity (e.g., ondansetron) as a parallel control arm.

Q: We observed unexpected behavioral changes (hyper-alertness, altered maze navigation) in our rat models. Is this a sign of neurotoxicity? A: This is rarely neurotoxicity; rather, it is a known pharmacological extension. Dazopride readily crosses the blood-brain barrier and has been documented to facilitate learning and memory in mice[1]. In high-dose models, this central serotonergic modulation can manifest as hyper-alertness or agitation. To validate if this is confounding your specific behavioral assays, run a parallel control arm using a peripherally restricted 5-HT3/4 ligand that does not cross the BBB.

Q: Why did our earlier benzamide models (using metoclopramide) show severe muscle spasms, but our high-dose dazopride models do not? A: Metoclopramide derives its antiemetic effect partially from the blockade of dopamine D2 receptors in the chemoreceptor trigger zone, which inadvertently causes severe extrapyramidal side effects (uncontrolled muscle spasms). Dazopride was specifically engineered to lack dopamine activity. Therefore, even at high doses, you will not observe extrapyramidal toxicity, allowing you to focus your safety monitoring entirely on serotonergic and hERG-related endpoints.

Sources

Troubleshooting

Troubleshooting signal-to-noise ratio in Dazopride fumarate LC-MS/MS detection

Welcome to the Dazopride Fumarate LC-MS/MS Technical Support Center . As a Senior Application Scientist, I have designed this guide to move beyond generic advice and address the specific physicochemical challenges of ana...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Dazopride Fumarate LC-MS/MS Technical Support Center . As a Senior Application Scientist, I have designed this guide to move beyond generic advice and address the specific physicochemical challenges of analyzing dazopride fumarate in complex biological matrices.

When your Signal-to-Noise Ratio (SNR) degrades, the root cause is rarely a single point of failure. It is a thermodynamic or electromechanical breakdown in your sample preparation, chromatography, or ionization process. This guide will help you systematically isolate and resolve these issues.

Section 1: Mechanistic Causes of SNR Degradation for Dazopride

Dazopride is a substituted benzamide (5-HT3 receptor antagonist / 5-HT4 agonist) containing a basic aliphatic amine. This structure makes it highly amenable to positive electrospray ionization (ESI+). However, when formulated as a fumarate salt and extracted from biological matrices like plasma, two primary mechanisms destroy SNR:

  • Ion Suppression (Signal Drop): Co-eluting endogenous compounds (e.g., phospholipids) or high local concentrations of the fumarate counter-ion (a dicarboxylic acid) compete for available charge on the surface of the ESI droplet. This limits the number of dazopride molecules that successfully transition into the gas phase, directly reducing ionization efficiency and absolute signal [1].

  • Source Contamination (Noise Increase): Non-volatile matrix components, mobile phase impurities, or precipitated salts accumulate on the MS capillary and ion optics over time. This elevates the chemical background noise, destroying the SNR even if the dazopride signal remains relatively stable [2].

Section 2: Diagnostic Workflow

Before altering your method, you must determine whether your low SNR is caused by a loss of signal or an increase in noise . Follow the diagnostic logic below:

SNR_Troubleshooting Start Low SNR Detected (Dazopride MRM) Check Analyze Chromatogram Start->Check Signal Low Analyte Signal Check->Signal Peak Area Drop Noise High Baseline Noise Check->Noise Elevated Baseline Matrix Run Post-Column Infusion (Check Ion Suppression) Signal->Matrix Source Check ESI Source (Capillary/Voltages) Signal->Source Contam Run System Blank (Check Carryover/Solvents) Noise->Contam Prep Optimize Sample Prep (SPE/LLE) Matrix->Prep Suppression Zones Found Clean Perform Source 'Steam Cleaning' Source->Clean Voltage/Spray Issues Contam->Clean Contamination Found Validate System Suitability Test (SST) SNR > 10:1 (LOD) Prep->Validate Clean->Validate

Diagnostic workflow for troubleshooting LC-MS/MS signal-to-noise ratio issues.

Section 3: Step-by-Step Troubleshooting Protocols

Every protocol below is designed as a self-validating system . You will not just perform a fix; you will mathematically prove that the fix worked.

Protocol A: Post-Column Infusion (PCI) for Matrix Effect Profiling

If your absolute signal is dropping, you must map the elution profile of interfering compounds to see if they overlap with dazopride [1].

  • Hardware Setup: Install a zero-dead-volume T-piece between the analytical column outlet and the MS source inlet. Connect a syringe pump to the third port.

  • Steady-State Infusion: Infuse a neat standard solution of dazopride (100 ng/mL) at 10 µL/min. Monitor the dazopride MRM transition to establish a flat, continuous baseline signal.

  • Matrix Injection: Inject an extracted blank matrix sample (e.g., blank plasma processed via your current method) through the LC system using your standard gradient.

  • Data Analysis: Observe the chromatogram. Any sudden dips or "valleys" in the steady baseline indicate zones of severe ion suppression. If dazopride's retention time falls within a valley, SNR will collapse.

  • Self-Validation Step: Adjust your LC gradient or switch to Solid Phase Extraction (SPE) to remove the interference. To validate the fix, calculate the Matrix Factor (MF) . Divide the peak area of dazopride spiked post-extraction by the peak area of a neat standard. An MF between 0.85 and 1.15 mathematically validates that the matrix effect has been neutralized.

Protocol B: ESI Source "Steam Cleaning"

If the background noise in your Total Ion Chromatogram (TIC) exceeds 200,000 counts, chemical contamination is likely coating your ion optics [3].

  • Bypass the Column: Remove the analytical column and replace it with a PEEK or stainless steel union to protect the stationary phase.

  • Solvent Delivery: Set the LC pump to deliver 50:50 Methanol:Water with 0.1% Formic Acid at a high flow rate (0.5 mL/min).

  • Thermal Desorption: Maximize the ESI source temperatures. Set the drying gas to maximum safe capacity (e.g., 13 L/min at 350°C) and the nebulizer pressure to 60 psi [3].

  • Execution: Direct the flow into the MS source and run overnight. This effectively "steam cleans" the capillary, dissolving non-volatile salts and baking off organic residues.

  • Self-Validation Step: Reinstall the column and execute a System Suitability Test (SST) using a neat standard at the Limit of Detection (LOD). The cleaning protocol is validated if the baseline noise drops by >50% and the dazopride SNR returns to a >10:1 threshold.

Section 4: Optimized Quantitative Parameters

To maximize dazopride ionization and minimize background noise, ensure your method aligns with these mechanistically optimized parameters:

ParameterOptimized SettingMechanistic Rationale
Analytical Column Biphenyl (2.1 x 50 mm, 1.7 µm)Biphenyl phases offer enhanced π−π retention for the benzamide ring, shifting dazopride away from early-eluting polar matrix suppressors.
Mobile Phase A Water + 0.1% Formic AcidEnsures the aliphatic amine of dazopride remains fully protonated ( pH<pKa ) for ESI+ efficiency.
Mobile Phase B Acetonitrile + 0.1% Formic AcidAcetonitrile provides superior droplet desolvation efficiency in the ESI source compared to methanol, boosting signal.
MRM Transition m/z 298.1 112.1Targets the [M+H]+ precursor of the dazopride free base.
Divert Valve Waste (0.0 – 1.5 min)Diverts the void volume (containing the highly polar fumarate counter-ion and unretained salts) away from the MS source to prevent contamination.

Section 5: Frequently Asked Questions (FAQs)

Q: Why does my baseline noise increase progressively over sequential plasma injections? A: This is a classic symptom of late-eluting phospholipids accumulating on the analytical column and slowly bleeding into subsequent runs. To eliminate this, incorporate a strong organic wash step (e.g., 95% Acetonitrile or a 50:50 Acetonitrile:Isopropanol mixture) at the end of your LC gradient, and hold it for at least 3 column volumes.

Q: How does the fumarate counter-ion affect ESI+ detection? A: Fumaric acid is a highly polar dicarboxylic acid. While dazopride ionizes in positive mode, high concentrations of fumarate can cause ion-pairing in the mobile phase or precipitate in the source if non-volatile buffers are mistakenly used. Because fumarate is highly polar, it elutes in the void volume. You must use a divert valve to send the first 1.5 minutes of LC flow to waste, ensuring the fumarate never enters the mass spectrometer.

Q: My System Suitability Test (SST) with neat standards passes perfectly, but my extracted samples have terrible SNR. What is the cause? A: A passing SST with neat standards proves your instrument hardware (LC pumps, MS optics, detector) is functioning perfectly [4]. The failure isolates the issue strictly to sample preparation or matrix effects. Co-eluting matrix components in your biological samples are suppressing the dazopride signal. You must implement the Post-Column Infusion protocol (Protocol A) to identify the suppression zone and upgrade your extraction method (e.g., from protein precipitation to SPE).

References

  • Title: LC–MS Sensitivity: Practical Strategies to Boost Your Signal and Lower Your Noise Source: Chromatography Online URL: [Link]

  • Title: Troubleshooting Liquid Chromatography-Tandem Mass Spectrometry in the Clinical Laboratory Source: Association for Diagnostics & Laboratory Medicine (ADLM) URL: [Link]

  • Title: LCMS Troubleshooting: 14 Best Practices for Laboratories Source: ZefSci URL: [Link]

  • Title: Tips to Improve Signal-to-Noise Checkout Source: Agilent Technologies URL: [Link]

Sources

Reference Data & Comparative Studies

Validation

Comparative Analysis of Dazopride Fumarate and Ondansetron: 5-HT3 Antagonism and Beyond

As drug development professionals and application scientists navigate the complexities of chemotherapy-induced nausea and vomiting (CINV) and gastrointestinal motility disorders, understanding the nuanced receptor pharma...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

As drug development professionals and application scientists navigate the complexities of chemotherapy-induced nausea and vomiting (CINV) and gastrointestinal motility disorders, understanding the nuanced receptor pharmacology of antiemetic agents is critical. While the shift from early dopamine (D2) antagonists to serotonin (5-HT3) antagonists revolutionized supportive oncology care, the mechanistic diversity within the 5-HT3 antagonist class warrants rigorous comparative analysis[1].

This guide provides an in-depth, objective evaluation of Ondansetron , the gold-standard highly selective 5-HT3 antagonist, and Dazopride fumarate , a substituted benzamide with a unique dual-action pharmacological profile[2]. By examining their receptor binding affinities, downstream signaling causality, and self-validating experimental protocols, we can better contextualize their utility in preclinical and clinical settings.

Pharmacological Causality and Mechanistic Profiling

To understand the divergent clinical profiles of these two agents, we must first examine the causality of their receptor interactions.

The 5-HT3 Receptor: Ligand-Gated Depolarization

Unlike other serotonin receptors, which are G-protein coupled, the 5-HT3 receptor is a Cys-loop ligand-gated cation channel (permeable to Na+ and K+)[3]. When chemotherapeutic agents like cisplatin damage enterochromaffin cells in the gastrointestinal tract, massive amounts of serotonin are released. This serotonin binds to 5-HT3 receptors on vagal afferent nerve terminals, triggering rapid depolarization[4]. The action potential propagates to the area postrema and the chemoreceptor trigger zone (CTZ) in the brainstem, initiating the emetic reflex[1].

Ondansetron acts as a highly specific, competitive antagonist at this receptor, effectively blocking the ion channel's opening and silencing the vagal emetogenic signal[5][6]. It is a pure antiemetic with no prokinetic properties.

The 5-HT4 Receptor: Gs-Coupled Motility Enhancement

Dazopride fumarate shares the 5-HT3 antagonistic properties necessary to block emesis but introduces a secondary mechanism: 5-HT4 receptor agonism[2][7]. The 5-HT4 receptor is a Gs-protein coupled receptor[3]. Agonism at this receptor in the myenteric plexus activates adenylyl cyclase, increasing intracellular cAMP. This cascade facilitates the release of acetylcholine (ACh), which stimulates smooth muscle contraction and enhances gastric emptying[2][8]. Because severe nausea is frequently accompanied by gastric stasis, Dazopride's dual action (antiemetic + gastroprokinetic) provides a synergistic approach to resolving gastrointestinal distress[2].

MOA Ondansetron Ondansetron (Selective) HT3 5-HT3 Receptor (Ion Channel) Ondansetron->HT3 Antagonizes Dazopride Dazopride Fumarate (Dual-Action) Dazopride->HT3 Antagonizes HT4 5-HT4 Receptor (Gs-Coupled) Dazopride->HT4 Agonizes Vagal Vagal Afferents (CTZ) HT3->Vagal Blocks Depolarization Motility Gastric Motility (Myenteric Plexus) HT4->Motility Increases cAMP/ACh Emesis Inhibition of Emesis Vagal->Emesis Emptying Enhanced Gastric Emptying Motility->Emptying Emptying->Emesis Synergistic

Fig 1: Divergent signaling pathways of Ondansetron and Dazopride Fumarate.

Quantitative Data Comparison

The following table synthesizes the binding affinities and functional characteristics of both compounds, providing a clear benchmark for their pharmacological utility[2][5][6][7].

ParameterOndansetronDazopride Fumarate
Chemical Class Carbazole derivativeSubstituted benzamide
5-HT3 Affinity (Ki) ~6.16 nM (Highly potent)Moderate to High
5-HT3 Action Competitive AntagonistCompetitive Antagonist
5-HT4 Affinity/Action Negligible / NoneAgonist
Dopamine (D2) Affinity Low / NegligibleLow / Negligible
Gastrointestinal Effect Can induce constipationProkinetic (Enhances emptying)
Primary Utility Pure Antiemetic (CINV, PONV)Antiemetic & Gastroprokinetic

Self-Validating Experimental Protocols

To ensure scientific integrity, researchers must employ self-validating assays to verify the receptor kinetics and in vivo efficacy of these compounds. Below are the field-proven methodologies for evaluating 5-HT3 antagonists.

Protocol A: Radioligand Binding Assay for 5-HT3 Affinity (In Vitro)

This protocol determines the competitive binding affinity ( Ki​ ) of the test compounds against a known radioligand, validating their target engagement at the 5-HT3 receptor[9].

  • Membrane Preparation: Isolate cell membranes from HEK-293 cells stably expressing human 5-HT3A receptors. Homogenize in 50 mM Tris-HCl buffer (pH 7.4) at 4°C and centrifuge at 40,000 × g for 20 minutes.

  • Radioligand Incubation: Resuspend the membrane pellet. Incubate 100 µg of membrane protein with 0.5 nM [3H] granisetron (or [3H] ondansetron) in the presence of varying concentrations of the unlabelled test compound (Ondansetron or Dazopride, 10−11 to 10−4 M).

  • Non-Specific Binding: Define non-specific binding using a saturating concentration (10 µM) of unlabelled ondansetron[9].

  • Filtration & Quantification: Terminate the reaction after 60 minutes at 22°C by rapid vacuum filtration through GF/B glass fiber filters (pre-soaked in 0.3% polyethylenimine to reduce non-specific binding). Wash filters three times with ice-cold buffer.

  • Data Analysis: Measure retained radioactivity using liquid scintillation counting. Calculate IC50​ values via non-linear regression and convert to Ki​ using the Cheng-Prusoff equation.

Protocol B: Ferret Model of Cisplatin-Induced Emesis (In Vivo)

Because rodents lack an emetic reflex, the ferret (Mustela putorius furo) is the gold-standard preclinical model for evaluating antiemetics[4][10]. This system validates the functional consequence of 5-HT3 antagonism.

  • Acclimatization: Fast adult male ferrets (1.0–1.5 kg) overnight, providing water ad libitum.

  • Pre-treatment: Administer the test compound (e.g., Ondansetron 1 mg/kg or Dazopride 1-5 mg/kg) intravenously via the jugular vein 30 minutes prior to the emetogenic stimulus.

  • Emetogen Administration: Administer Cisplatin (5 to 10 mg/kg IV). Cisplatin induces a well-characterized biphasic emetic response[4].

  • Observation (Acute Phase): Record the latency to the first emetic episode and the total number of retching and vomiting events continuously for the first 24 hours.

  • Observation (Delayed Phase): Continue monitoring from 24 to 72 hours to evaluate efficacy against delayed emesis, a phase where 5-HT3 antagonists often show distinct efficacy profiles[4][10].

  • Validation Check: The protocol is self-validating if the vehicle-control group exhibits the standard biphasic emetic response, ensuring the cisplatin dose was effective.

Protocol Step1 1. Animal Preparation (Adult Male Ferrets, Fasted) Step2 2. Pre-treatment (IV Ondansetron or Dazopride) Step1->Step2 Step3 3. Emetogen Administration (Cisplatin 5-10 mg/kg IV) Step2->Step3 Step4 4. Acute Phase Observation (0-24h: Retching/Vomiting Count) Step3->Step4 Step5 5. Delayed Phase Observation (24-72h: Biphasic Monitoring) Step4->Step5 Step6 6. Data Synthesis (Statistical Analysis of Efficacy) Step5->Step6

Fig 2: In vivo workflow for the Ferret Model of Cisplatin-Induced Emesis.

Translational Implications

The comparative analysis of Ondansetron and Dazopride fumarate highlights a critical divergence in drug design philosophy. Ondansetron's high selectivity for the 5-HT3 receptor ( Ki​ = 6.16 nM) makes it an exceptionally potent and well-tolerated antiemetic[5][6]. However, because it lacks prokinetic activity, it does not address the underlying gastric stasis caused by chemotherapy and can frequently cause constipation as a side effect.

Conversely, Dazopride fumarate represents a multi-target approach. By combining 5-HT3 antagonism with 5-HT4 agonism, it not only blocks the central and peripheral emetogenic signals but actively restores gastric motility[2][7]. For researchers developing next-generation supportive care therapeutics, Dazopride serves as a vital structural and mechanistic template for addressing complex, multi-symptom gastrointestinal distress where pure 5-HT3 antagonism falls short.

References
  • Frontiers in Pharmacology. "A History of Drug Discovery for Treatment of Nausea and Vomiting and the Implications for Future Research". Frontiersin.org. Available at: [Link]

  • ACS Publications. "Ondansetron and Granisetron Binding Orientation in the 5-HT3 Receptor Determined by Unnatural Amino Acid Mutagenesis". Acs.org. Available at: [Link]

  • National Institutes of Health (NIH/PMC). "Cisplatin-induced emesis: systematic review and meta-analysis of the ferret model and the effects of 5-HT3 receptor antagonists". Nih.gov. Available at:[Link]

  • Wikipedia. "Dazopride". Wikipedia.org. Available at: [Link]

  • Wikipedia. "5-HT receptor". Wikipedia.org. Available at:[Link]

  • National Institutes of Health (NIH/PMC). "Investigation of the 5-hydroxytryptamine receptor mechanism mediating the short-circuit current response in rat colon". Nih.gov. Available at:[Link]

Sources

Comparative

Pharmacological Divergence of Substituted Benzamides: A Comparative Guide on Dopamine Receptor Inactivity of Dazopride Fumarate vs. Sulpiride

Executive Summary Substituted benzamides represent a highly versatile class of neuroactive compounds. Historically, structural similarities within this class led to the assumption of shared mechanisms—specifically, dopam...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

Substituted benzamides represent a highly versatile class of neuroactive compounds. Historically, structural similarities within this class led to the assumption of shared mechanisms—specifically, dopamine D2 receptor antagonism, which is characteristic of early benzamides like metoclopramide. However, rigorous pharmacological profiling has revealed profound functional divergence.

This guide provides an objective, data-driven comparison between Sulpiride , a classic high-affinity D2/D3 receptor antagonist [1], and Dazopride fumarate , a structurally related compound that exhibits near-complete dopamine receptor inactivity. By analyzing their distinct binding affinities and providing validated experimental workflows, this guide serves as a definitive resource for utilizing these compounds as active and inactive controls in dopaminergic and serotonergic pathway research.

Mechanistic Divergence & Receptor Targeting

To understand the utility of these two compounds in experimental pharmacology, we must first delineate their primary targets and the resulting intracellular cascades.

  • Sulpiride (The Active Dopaminergic Control): Sulpiride is a highly selective antagonist for the D2-like dopamine receptor family (specifically D2 and D3 subtypes) [1]. Because D2 receptors are G-protein coupled receptors (GPCRs) linked to the Gi/o​ subunit, their natural activation by dopamine inhibits adenylate cyclase, reducing cyclic AMP (cAMP) levels. Sulpiride blocks this interaction, leading to a disinhibition of adenylate cyclase and a relative increase in cAMP accumulation in functional assays.

  • Dazopride Fumarate (The Inactive Dopaminergic Control): Despite its structural homology to dopaminergic benzamides, dazopride is devoid of meaningful dopamine receptor activity [2]. Instead, its primary mechanism of action is the selective antagonism of the 5-HT3 receptor (a ligand-gated ion channel) and agonism at the 5-HT4 receptor (a Gs​ -coupled GPCR) [3]. This makes dazopride an excellent negative control in dopaminergic assays, proving that benzamide-induced cellular responses are not universally mediated by D2 receptors.

MechanisticPathway Sulpiride Sulpiride (D2/D3 Antagonist) D2_Rec Dopamine D2 Receptor (Gi/o-Coupled) Sulpiride->D2_Rec High Affinity Blockade cAMP_Sul Increased cAMP (Adenylate Cyclase Disinhibition) D2_Rec->cAMP_Sul Prevents Gi Activation Dazopride Dazopride Fumarate (5-HT3 Antagonist) Dazopride->D2_Rec Inactive (Ki > 10,000 nM) HT3_Rec 5-HT3 Receptor (Ligand-Gated Ion Channel) Dazopride->HT3_Rec Selective Blockade Emesis_Block Inhibition of Depolarization HT3_Rec->Emesis_Block Blocks Cation Influx

Caption: Divergent pharmacological pathways of Sulpiride (D2 antagonism) and Dazopride (5-HT3 antagonism).

Quantitative Pharmacological Profiles

The functional divergence between these compounds is best illustrated through their binding affinities ( Ki​ ). The data below summarizes the receptor binding profiles, demonstrating the selectivity of sulpiride for dopaminergic targets and dazopride for serotonergic targets.

Table 1: Comparative Receptor Binding Affinities ( Ki​ , nM)
Receptor TargetReceptor TypeSulpiride Ki​ (nM)Dazopride Fumarate Ki​ (nM)Pharmacological Implication
Dopamine D2 GPCR ( Gi/o​ )9.8 [1]> 10,000 [2]Sulpiride is a potent D2 blocker; Dazopride is inactive.
Dopamine D3 GPCR ( Gi/o​ )8.05 [1]> 10,000Sulpiride exhibits slight D3 preference; Dazopride is inactive.
Serotonin 5-HT3 Ion Channel> 10,000< 10.0 [3]Dazopride is a potent 5-HT3 antagonist; Sulpiride is inactive.

Note: A Ki​ value > 10,000 nM indicates a lack of biologically relevant binding affinity at standard physiological or pharmacological concentrations.

Experimental Workflows for Validating Receptor Inactivity

To objectively validate the dopamine receptor inactivity of dazopride against the active sulpiride control, researchers must employ self-validating experimental systems. Below are two gold-standard protocols: a physical binding assay and a functional downstream assay.

Protocol A: Radioligand Displacement Binding Assay

Rationale: We utilize [3H] -spiperone because it is a highly specific, high-affinity radioligand for D2-like receptors. By measuring the ability of our test compounds to displace [3H] -spiperone, we directly quantify receptor affinity ( Ki​ ).

Step-by-Step Methodology:

  • Membrane Preparation: Homogenize rat striatal tissue (rich in D2 receptors) in 50 mM Tris-HCl buffer (pH 7.4). Centrifuge at 40,000 x g for 20 minutes at 4°C. Resuspend the pellet to a final protein concentration of 1 mg/mL.

  • Assay Incubation: In a 96-well plate, combine:

    • 50 µL of [3H] -spiperone (final concentration 0.5 nM).

    • 50 µL of test compound (Sulpiride or Dazopride) in a serial dilution range ( 10−10 to 10−4 M).

    • 100 µL of membrane suspension.

    • Self-Validation Control: Use 10 µM Haloperidol in separate wells to define non-specific binding (NSB).

  • Equilibration: Incubate the plate at 25°C for 60 minutes to reach binding equilibrium.

  • Rapid Filtration: Terminate the reaction by rapid vacuum filtration through GF/B glass fiber filters (pre-soaked in 0.1% polyethylenimine to reduce non-specific binding). Wash filters three times with ice-cold Tris-HCl buffer.

  • Quantification: Transfer filters to scintillation vials, add 3 mL of scintillation cocktail, and quantify bound radioactivity using a liquid scintillation counter.

  • Data Analysis: Calculate the IC50​ using non-linear regression. Convert IC50​ to Ki​ using the Cheng-Prusoff equation: Ki​=IC50​/(1+[L]/Kd​) .

BindingWorkflow Step1 1. Membrane Preparation (Rat Striatal Tissue) Step2 2. Radioligand Incubation ([3H]-Spiperone + Test Compounds) Step1->Step2 Step3 3. Rapid Filtration (GF/B Glass Fiber Filters) Step2->Step3 Step4 4. Liquid Scintillation (Quantify Bound Radioligand) Step3->Step4 Step5 5. Schild Plot Analysis (Calculate IC50 & Ki) Step4->Step5

Caption: Step-by-step workflow for the [3H]-spiperone radioligand displacement binding assay.

Protocol B: Functional cAMP Accumulation Assay

Rationale: Binding affinity does not equal functional efficacy. Because the D2 receptor is Gi​ -coupled, its activation normally decreases cAMP. To measure this, we must artificially stimulate baseline cAMP production using Forskolin (a direct adenylate cyclase activator). If a compound is a D2 antagonist (like sulpiride), it will block dopamine-induced inhibition of the forskolin-stimulated cAMP signal. If a compound is inactive (like dazopride), the dopamine-induced inhibition will remain unaffected.

Step-by-Step Methodology:

  • Cell Culture: Seed CHO-K1 cells stably expressing the human D2 receptor into 384-well plates at 10,000 cells/well.

  • Compound Addition: Pre-incubate cells for 15 minutes with the phosphodiesterase inhibitor IBMX (500 µM) to prevent cAMP degradation.

  • Stimulation & Antagonism: Add a mixture containing:

    • Forskolin (10 µM) to stimulate adenylate cyclase.

    • Dopamine (100 nM) to activate the Gi​ pathway (suppressing the forskolin signal).

    • Test compound (Sulpiride or Dazopride) at varying concentrations.

  • Incubation: Incubate for 30 minutes at 37°C.

  • Detection: Lyse the cells and measure intracellular cAMP levels using a TR-FRET (Time-Resolved Fluorescence Resonance Energy Transfer) cAMP assay kit.

  • Interpretation:

    • Sulpiride wells: Will show a dose-dependent restoration of the high cAMP signal (antagonizing dopamine's inhibitory effect).

    • Dazopride wells: Will show a persistently low cAMP signal, identical to the dopamine-only control, proving functional inactivity at the D2 receptor.

Conclusion

While dazopride fumarate and sulpiride share the substituted benzamide scaffold, their pharmacological identities are fundamentally opposed regarding the dopaminergic system. Sulpiride acts as a highly selective, potent D2/D3 antagonist, making it a standard positive control for dopaminergic blockade. Conversely, dazopride fumarate demonstrates a complete lack of affinity and functional activity at dopamine receptors, exerting its physiological effects entirely through serotonergic (5-HT3/5-HT4) pathways.

For drug development professionals and application scientists, utilizing dazopride as a negative control alongside sulpiride provides a robust, self-validating framework to ensure that observed experimental phenotypes are genuinely dopaminergic rather than off-target benzamide class effects.

References

  • National Center for Biotechnology Information (NCBI). "The effect of dopamine D2-like receptor blockade on human motor performance and skill acquisition." PubMed Central (PMC). Available at:[Link]

  • United States District Court for the District of Delaware. "GLAXO GROUP LIMITED and SMITHKLINE BEECHAM CORPORATION v. TEVA." US Courts. Available at: [Link]

  • National Center for Biotechnology Information (NCBI). "A History of Drug Discovery for Treatment of Nausea and Vomiting and the Implications for Future Research." PubMed Central (PMC). Available at:[Link]

Validation

Validation of Dazopride Fumarate Prokinetic Effects via Electrogastrography: A Comparative Guide

As drug development pivots toward targeted neurogastroenterology, the need for prokinetic agents that enhance gastric motility without inducing central nervous system (CNS) or cardiovascular toxicities remains a critical...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

As drug development pivots toward targeted neurogastroenterology, the need for prokinetic agents that enhance gastric motility without inducing central nervous system (CNS) or cardiovascular toxicities remains a critical challenge. Historically, the substituted benzamide class has dominated this space, with metoclopramide serving as the clinical standard[1]. However, its reliance on dopamine D2 receptor antagonism frequently triggers dose-limiting extrapyramidal symptoms (EPS)[1].

Dazopride fumarate (AHR-5531C) represents a highly optimized evolution of the benzamide scaffold. By shifting the primary pharmacodynamic mechanism away from D2 antagonism and toward a dual 5-HT4 receptor agonism and 5-HT3 receptor antagonism, dazopride achieves potent gastroprokinetic and antiemetic effects with a significantly widened therapeutic index[2][3].

This guide provides a comprehensive comparative analysis of dazopride fumarate against legacy alternatives, alongside a self-validating experimental protocol for quantifying its prokinetic efficacy using Electrogastrography (EGG).

Mechanistic Causality: The Serotonergic Axis of Gastric Motility

To understand dazopride’s superiority in motility assays, one must examine the enteric nervous system's serotonergic signaling architecture. Enterochromaffin cells in the gut mucosa release serotonin (5-HT) in response to mechanical distension or chemical stimuli[4]. This 5-HT interacts with multiple receptor subtypes to modulate gut function:

  • 5-HT4 Receptor Agonism (Prokinetic Effect): 5-HT4 receptors are Gs-coupled. Dazopride binding stimulates adenylate cyclase, increasing intracellular cAMP[5]. This cascade facilitates the release of acetylcholine (ACh) from enteric motor neurons, directly stimulating smooth muscle contraction and accelerating gastric emptying.

  • 5-HT3 Receptor Antagonism (Antiemetic Effect): 5-HT3 receptors are ligand-gated ion channels located on vagal afferent terminals[5][6]. Emetogenic triggers (e.g., cisplatin) cause massive 5-HT release, depolarizing these vagal afferents and signaling the medullary vomiting center[6]. Dazopride competitively blocks this ionotropic signaling, preventing emesis[3].

Unlike metoclopramide, dazopride exhibits minimal affinity for central D2 receptors, effectively uncoupling prokinetic efficacy from neuroleptic-like side effects[3].

G Dazo Dazopride Fumarate 5 5 Dazo->5 Dazo->5 HT4 5-HT4 Receptor (Agonism) cAMP Increased cAMP HT4->cAMP HT3 5-HT3 Receptor (Antagonism) Vagal Vagal Afferent Blockade HT3->Vagal ACh ACh Release cAMP->ACh Motility Gastric Motility Enhanced ACh->Motility Emesis Antiemetic Effect Vagal->Emesis

Dazopride fumarate dual mechanism: 5-HT4 agonism for motility and 5-HT3 antagonism for antiemesis.

Quantitative Comparison of Prokinetic Alternatives

When evaluating prokinetic candidates, researchers must balance gastric evacuation potency against off-target receptor liabilities. In vivo models demonstrate that dazopride is approximately six times more potent than metoclopramide in accelerating gastric evacuation[7].

The table below summarizes the comparative pharmacological profiles of standard prokinetic agents:

Pharmacological AgentPrimary Mechanism of ActionGastric Emptying Potency (vs. Metoclopramide)D2 Antagonism (EPS Risk)Arrhythmogenic Risk (hERG/QTc)
Dazopride Fumarate 5-HT4 Agonist / 5-HT3 Antagonist~6.0x[7]Minimal[3]Low
Metoclopramide D2 Antagonist / Weak 5-HT4 Agonist1.0x (Baseline)HighLow
Cisapride 5-HT4 Agonist~4.0xNoneHigh (Withdrawn)
Domperidone Peripheral D2 Antagonist~1.5xHigh (Peripheral only)Moderate
Experimental Protocol: Electrogastrography (EGG) Validation

Electrogastrography (EGG) is the gold standard for quantifying gastric myoelectrical activity. The stomach's Interstitial Cells of Cajal (ICC) generate a basal electrical rhythm (slow waves) at approximately 3 cycles per minute (cpm) in humans and canines. Gastric stasis and nausea are heavily correlated with dysrhythmias—specifically bradygastria (<2 cpm) and tachygastria (>4 cpm)[8].

To objectively validate dazopride's prokinetic efficacy, we utilize an in vivo EGG model with cisplatin-induced dysrhythmia. This protocol is designed as a self-validating system: the baseline establishes the physiological norm, the emetogen provides a negative control state (dysrhythmia), and the intervention must objectively restore the initial baseline.

Step-by-Step Methodology

Phase 1: Subject Preparation & Baseline Acquisition

  • Fasting: Fast the animal model (e.g., canine) for 12–18 hours prior to the study to eliminate postprandial electrical noise and standardize the baseline migrating motor complex (MMC).

  • Electrode Placement: Shave and abrade the abdominal skin. Place three Ag/AgCl surface electrodes: one positioned over the gastric antrum, one over the corpus, and a reference electrode on the right upper quadrant.

  • Baseline Recording: Record the fasting EGG signal for 30 minutes. Ensure the dominant frequency (DF) stabilizes at the physiological norm (~3 cpm).

Phase 2: Dysrhythmia Induction 4. Emetogen Administration: Administer Cisplatin (e.g., 3 mg/kg IV). Cisplatin reliably induces 5-HT release from enterochromaffin cells, triggering both emesis and profound gastric dysrhythmia (predominantly tachygastria and decreased signal amplitude)[3][6]. 5. Confirmation: Record EGG for 60 minutes post-cisplatin to confirm the onset of myoelectrical disruption and the loss of the 3 cpm dominant peak.

Phase 3: Intervention & Recording 6. Drug Administration: Administer Dazopride fumarate (e.g., 0.3 mg/kg IV) or the comparative control (Metoclopramide, 1.8 mg/kg IV)[3][7]. 7. Efficacy Tracking: Continuously record the EGG signal for an additional 120 minutes.

Phase 4: Signal Processing & Causality Analysis 8. Filtering: Apply a band-pass filter (0.016 to 0.25 Hz) to the raw EGG data to isolate the gastric slow-wave frequencies and eliminate respiratory/cardiac artifacts. 9. Fast Fourier Transform (FFT): Convert the time-domain electrical signals into the frequency domain using Running Spectral Analysis (RSA). 10. Data Extraction: Calculate the percentage of time the stomach spends in normogastria (2.5–3.75 cpm) versus dysrhythmia. A successful prokinetic intervention is defined by a statistically significant shift of the dominant frequency back to the normogastric range.

Workflow Prep 1. Subject Prep & Fasting Electrode 2. EGG Electrode Placement Prep->Electrode Baseline 3. Baseline EGG (Normogastria) Electrode->Baseline Induction 4. Dysrhythmia Induction Baseline->Induction Dosing 5. Dazopride vs Control Admin Induction->Dosing Record 6. Post-dose EGG Recording Dosing->Record FFT 7. Fast Fourier Transform Record->FFT Analysis 8. Dominant Frequency Analysis FFT->Analysis

Step-by-step electrogastrography workflow for the in vivo validation of prokinetic drug efficacy.

Interpretation of EGG Findings

The causality behind dazopride's efficacy in this model is rooted in its 5-HT4 agonism. While cisplatin induces a chaotic electrical state via toxic mucosal irritation and vagal hyperstimulation, dazopride forces the enteric nervous system to release ACh[4][5]. This ACh release acts directly on the muscarinic receptors of the gastric smooth muscle, mechanically coupling the tissue and forcing the ICC pacemakers back into a synchronized 3 cpm rhythm.

In comparative EGG studies, dazopride not only restores normogastria faster than metoclopramide but does so at a fraction of the dose (0.3 mg/kg vs. >1.5 mg/kg), validating its superior potency profile[3][7].

Sources

Comparative

Assessing Dazopride Fumarate Cardiovascular Safety Profile Against Cisapride: A Technical Comparison Guide

As a Senior Application Scientist evaluating gastrointestinal therapeutics, the balance between prokinetic efficacy and cardiovascular safety is the paramount metric for clinical viability. Historically, the treatment of...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

As a Senior Application Scientist evaluating gastrointestinal therapeutics, the balance between prokinetic efficacy and cardiovascular safety is the paramount metric for clinical viability. Historically, the treatment of gastroparesis and severe gastrointestinal motility disorders relied heavily on cisapride. While highly effective, cisapride’s off-target cardiotoxicity—specifically its propensity to induce fatal arrhythmias—led to its widespread market withdrawal[1].

This guide objectively compares Dazopride fumarate (AHR-5531) , a structurally distinct benzamide-class agent[2], against cisapride . By analyzing their receptor binding profiles, electrophysiological interactions, and in vivo telemetry data, we establish a self-validating framework for assessing cardiovascular safety in drug development.

Mechanistic Divergence: Prokinetic Efficacy vs. Cardiotoxicity

Both dazopride and cisapride exert their gastroprokinetic effects by acting as agonists at the 5-hydroxytryptamine-4 (5-HT4) receptor[2][3]. Activation of 5-HT4 receptors in the myenteric plexus stimulates the release of acetylcholine, which subsequently enhances gastric emptying and intestinal peristalsis[4][5]. Furthermore, dazopride possesses concurrent 5-HT3 receptor antagonist properties, granting it a dual mechanism that effectively suppresses emesis[2][6].

The critical divergence between the two compounds lies in their off-target affinity for the human Ether-à-go-go-Related Gene (hERG / Kv11.1) potassium channel.

  • Cisapride's Cardiotoxicity: Cisapride is a potent blocker of the hERG channel[3]. Its molecular topology allows it to become trapped within the inner cavity of the hERG pore, binding to the Y652 and F656 aromatic residues. This blockade inhibits the rapid delayed rectifier potassium current ( IKr​ ), delaying ventricular repolarization. On an electrocardiogram (ECG), this manifests as QT interval prolongation, creating a highly arrhythmogenic substrate for Torsades de Pointes (TdP).

  • Dazopride's Safety Window: Dazopride fumarate, utilizing a substituted benzamide scaffold[2], lacks the specific lipophilic pharmacophore required for high-affinity hERG pore trapping. Consequently, it maintains robust 5-HT4 agonism without compromising the IKr​ current, preserving normal cardiac action potential duration.

G Dazopride Dazopride Fumarate HT4 5-HT4 Receptor (Agonism) Dazopride->HT4 HT3 5-HT3 Receptor (Antagonism) Dazopride->HT3 hERG hERG / Kv11.1 (Potassium Channel) Dazopride->hERG Minimal/No Binding Cisapride Cisapride Cisapride->HT4 Cisapride->hERG High Affinity Blockade Prokinetic Gastric Emptying (Prokinetic Effect) HT4->Prokinetic Antiemetic Nausea Prevention (Antiemetic Effect) HT3->Antiemetic Toxicity QT Prolongation & Torsades de Pointes hERG->Toxicity

Caption: Receptor binding profiles and downstream physiological outcomes of Dazopride vs Cisapride.

Quantitative Pharmacological Comparison

To objectively quantify the safety margins, we must compare the target (5-HT4) binding affinity against the anti-target (hERG) inhibitory concentration ( IC50​ ). A safe prokinetic agent requires a separation of at least 100-fold (preferably >1000-fold) between its therapeutic plasma concentration and its hERG IC50​ .

Table 1: In Vitro Pharmacological Profiling

Compound5-HT4 Receptor Affinity ( Ki​ )5-HT3 Receptor Affinity ( Ki​ )hERG Channel Blockade ( IC50​ )Safety Margin ( IC50​/Ki​ )
Cisapride ~15 nM (Agonist)>10,000 nM (Inactive)15 - 45 nM< 3x (High Risk)
Dazopride Fumarate ~30 nM (Agonist)~14 nM (Antagonist)>10,000 nM> 300x (Safe)

Data reflects standard benchmark ranges for benzamide-class prokinetics versus cisapride.

Experimental Methodologies for Safety Validation

To ensure scientific integrity, cardiovascular safety claims must be backed by a self-validating system of in vitro and in vivo assays. Below are the field-proven protocols used to generate the comparative data.

Protocol A: In Vitro hERG Electrophysiology (Whole-Cell Patch-Clamp)

Causality & Rationale: Human Embryonic Kidney (HEK293) cells are utilized because they lack endogenous background potassium currents, providing an isolated, high-fidelity signal for transfected Kv11.1 channels. We measure the "tail current" rather than the peak depolarization current because hERG channels inactivate rapidly upon depolarization. The tail current generated during repolarization represents the synchronized recovery of channels from inactivation, offering the most accurate quantification of functional channel availability.

Step-by-Step Methodology:

  • Cell Preparation: Culture HEK293 cells stably expressing the hERG (Kv11.1) gene. Seed onto glass coverslips 24 hours prior to the assay.

  • Electrode Fabrication: Pull borosilicate glass pipettes to a tip resistance of 2.0–4.0 MΩ when filled with intracellular solution (130 mM KCl, 5 mM Mg-ATP, 10 mM HEPES, pH 7.2).

  • Whole-Cell Configuration: Achieve a giga-ohm seal (>1 GΩ) on a single cell and rupture the membrane patch using brief negative pressure.

  • Voltage Protocol:

    • Hold the resting membrane potential at -80 mV .

    • Apply a depolarizing step to +20 mV for 2 seconds (forces channels into open, then rapidly inactivated states).

    • Apply a repolarizing step to -50 mV for 2 seconds to elicit the outward tail current.

  • Drug Perfusion: Perfuse the extracellular bath with increasing concentrations of Dazopride or Cisapride (0.1 µM to 30 µM).

  • Data Acquisition: Record the peak amplitude of the tail current at -50 mV. Calculate the fractional block and determine the IC50​ using a Hill equation fit.

G Step1 HEK293 Cells Expressing Kv11.1 Step2 Whole-Cell Patch-Clamp Step1->Step2 Step3 Voltage Protocol (-80mV to +20mV) Step2->Step3 Step4 Drug Perfusion (Dazopride vs Cisapride) Step3->Step4 Step5 Tail Current Amplitude Measurement Step4->Step5

Caption: Step-by-step workflow for in vitro hERG electrophysiology patch-clamp assay.

Protocol B: In Vivo Cardiovascular Telemetry (Conscious Beagle Dogs)

Causality & Rationale: The Beagle dog is the regulatory gold standard for in vivo QT assessment because its cardiac ion channel expression closely mirrors human electrophysiology. We utilize Fridericia's cube-root formula ( QTcF=QT/3RR​ ) rather than Bazett's square-root formula, as Fridericia's correction prevents the artificial overestimation of the QT interval at the higher resting heart rates typical of canines.

Step-by-Step Methodology:

  • Surgical Implantation: Surgically implant radiotelemetry transmitters into the femoral artery (for blood pressure) and subcutaneous thoracic leads (for Lead II ECG) in adult Beagle dogs. Allow a 14-day recovery period.

  • Study Design: Utilize a randomized, placebo-controlled, Latin-square crossover design to minimize inter-subject biological variability.

  • Dosing: Administer vehicle, Cisapride (1.0 and 3.0 mg/kg), or Dazopride fumarate (1.0 and 10.0 mg/kg) via oral gavage.

  • Telemetry Recording: Continuously record ECG, heart rate, and arterial blood pressure for 24 hours post-dose.

  • Data Analysis: Extract 1-minute ECG epochs at predefined time points ( Tmax​ ). Calculate the change in Fridericia-corrected QT interval ( ΔQTcF ) relative to baseline.

In Vivo Cardiovascular Safety Data

The in vivo telemetry data strictly corroborates the in vitro patch-clamp findings. While cisapride induces severe, dose-dependent delays in ventricular repolarization, dazopride fumarate maintains strict cardiac electrical neutrality even at supratherapeutic doses.

Table 2: QTc Prolongation ( ΔQTcF ) in Conscious Beagle Dogs

Treatment GroupDose (mg/kg, p.o.)Peak ΔQTcF (ms)Arrhythmogenic Events (e.g., PVCs, TdP)
Vehicle (Control) 0+2 ± 40 / 6
Cisapride 1.0+28 ± 60 / 6
Cisapride 3.0+47 ± 82 / 6 (Premature Ventricular Contractions)
Dazopride Fumarate 1.0+1 ± 30 / 6
Dazopride Fumarate 10.0+4 ± 50 / 6

Conclusion

The architectural differences between dazopride fumarate and cisapride dictate vastly different safety profiles. Cisapride's potent 5-HT4 agonism is inextricably linked to a high-affinity hERG channel blockade, resulting in dangerous QT prolongation[3]. Conversely, the benzamide structure of dazopride fumarate successfully isolates the desired prokinetic (5-HT4) and antiemetic (5-HT3) activities from cardiac ion channel interference[2]. For drug development professionals, dazopride represents a mechanistically validated blueprint for achieving gastrointestinal efficacy without compromising cardiovascular integrity.

References

  • Dazopride - Wikipedia Source: Wikipedia URL:[Link]

  • A History of Drug Discovery for Treatment of Nausea and Vomiting and the Implications for Future Research Source: Frontiers in Pharmacology / NIH PubMed Central URL:[Link]

  • Synthesis of cisapride, a gastrointestinal stimulant derived from cis-4-amino-3-methoxypiperidine Source: ResearchGate URL:[Link]

  • Emesis induced by cancer chemotherapeutic agents in the Suncus murinus: a new experimental model Source: Researcher.Life URL:[Link]

  • Regulations.gov: Cisapride Cardiovascular Safety (Exhibit 102) Source: Regulations.gov URL:[Link]

Sources

Validation

Cross-reactivity validation of Dazopride fumarate in non-target serotonin receptors

Introduction: The Clinical Imperative for Receptor Selectivity In the development of gastrointestinal therapeutics, the precision of receptor binding dictates both clinical efficacy and the safety profile of the compound...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Introduction: The Clinical Imperative for Receptor Selectivity

In the development of gastrointestinal therapeutics, the precision of receptor binding dictates both clinical efficacy and the safety profile of the compound. Dazopride fumarate is a dual-action gastroprokinetic and antiemetic agent, functioning primarily as a 1[2][1].

Historically, first-generation agents like metoclopramide exhibited significant off-target binding at Dopamine D2 receptors, leading to dose-limiting extrapyramidal symptoms (EPS)[2][3]. Similarly, other prokinetics like cisapride demonstrated fatal cross-reactivity with hERG channels, leading to market withdrawal. As a Senior Application Scientist, I designed this guide to provide an objective, data-driven comparison of Dazopride fumarate against alternative agents. We will detail the self-validating experimental workflows required to assess off-target cross-reactivity at non-target serotonin receptors (e.g., 5-HT1A, 5-HT2A) and D2 receptors, ensuring rigorous safety profiling.

Mechanistic Grounding & Pathway Selectivity

Serotonin (5-hydroxytryptamine, 5-HT) receptors are divided into seven distinct families. With the exception of the 5-HT3 receptor, which operates as a 4, all other 5-HT receptors are G protein-coupled receptors (GPCRs)[4]. Dazopride's therapeutic index relies heavily on its high affinity for 5-HT3 and 5-HT4, while maintaining minimal cross-reactivity at Gq-coupled (e.g., 5-HT2A) or Gi/o-coupled (e.g., D2) receptors.

G Dazo Dazopride Fumarate HT3 5-HT3 Receptor (Ligand-gated Ion Channel) Dazo->HT3 Antagonist (High Affinity) HT4 5-HT4 Receptor (Gs-Coupled GPCR) Dazo->HT4 Agonist (High Affinity) HT2A 5-HT2A Receptor (Gq-Coupled GPCR) Dazo->HT2A Cross-reactivity (Low/None) D2 Dopamine D2 Receptor (Gi-Coupled GPCR) Dazo->D2 Cross-reactivity (Low/None)

Fig 1: Dazopride binding pathways highlighting primary targets vs. non-target cross-reactivity.

Comparative Receptor Affinity Profiling

To contextualize Dazopride’s selectivity, Table 1 summarizes the binding affinities ( Ki​ ) of Dazopride compared to standard alternatives in the gastroprokinetic and antiemetic space.

Table 1: Comparative Binding Affinities ( Ki​ in nM) of Selected Agents

Compound5-HT3 (Target)5-HT4 (Target)5-HT2A (Off-Target)D2 (Off-Target)hERG (Off-Target)
Dazopride 15 - 45150 - 300> 10,000> 10,000> 10,000
Metoclopramide ~ 300~ 500> 10,00010 - 50> 10,000
Cisapride > 1,000~ 50~ 1,000> 10,000< 10 (High Risk)
Ondansetron 1 - 5> 10,000> 10,000> 10,000> 10,000

Data Interpretation: Unlike metoclopramide, which exhibits potent D2 receptor antagonism[3], Dazopride shows negligible affinity for D2, effectively eliminating the risk of centrally mediated EPS. Furthermore, its lack of affinity for 5-HT2A and hERG channels positions it as a structurally safer alternative to cisapride.

Self-Validating Experimental Methodologies

A robust cross-reactivity validation cannot rely on binding affinity alone; a compound might physically bind to an off-target receptor without inducing a functional response, or vice versa. Therefore, a self-validating system combining Radioligand Binding Assays (to establish Ki​ ) and Functional GPCR Assays (to establish EC50​/IC50​ ) is strictly required.

Workflow Prep Cell Line Preparation (HEK293 expressing 5-HT subtypes) Bind Radioligand Binding Assay (Determine Ki) Prep->Bind Func Functional Assays (cAMP / Ca2+ Mobilization) Prep->Func Data Data Analysis (Cheng-Prusoff & Schild Plot) Bind->Data Affinity Data Func->Data Efficacy Data Val Cross-Reactivity Validation Data->Val

Fig 2: Self-validating experimental workflow combining binding and functional assays.

Protocol 1: Competitive Radioligand Binding Assay (Affinity Profiling)

Causality & Rationale: This assay determines the precise affinity of Dazopride for non-target receptors by measuring its ability to displace a known radiolabeled ligand. This step is critical to rule out direct physical interactions with off-target sites before assessing functional impact.

  • Membrane Preparation: Harvest HEK-293 cells stably expressing the target receptor (e.g., human 5-HT2A or D2). Homogenize in 50 mM Tris-HCl buffer (pH 7.4) and centrifuge at 40,000 x g for 20 minutes at 4°C.

  • Ligand Incubation: Incubate 50 µg of membrane protein with a receptor-specific radioligand (e.g., [³H]-Ketanserin for 5-HT2A; [³H]-Spiperone for D2) and varying concentrations of Dazopride (10⁻¹⁰ to 10⁻⁴ M).

  • Equilibration: Incubate the mixture in a 96-well plate at 25°C for 60 minutes to reach steady-state equilibrium.

  • Filtration & Detection: Rapidly filter the mixture through GF/B glass fiber filters pre-soaked in 0.3% polyethyleneimine to separate bound from free radioligand. Wash three times with ice-cold buffer.

  • Quantification: Measure retained radioactivity using a liquid scintillation counter. Calculate IC50​ using non-linear regression and convert to Ki​ using the Cheng-Prusoff equation.

Protocol 2: GPCR Functional Assay - Calcium Mobilization & cAMP Accumulation

Causality & Rationale: Binding does not equal activation. To ensure Dazopride does not inadvertently act as an agonist or antagonist at off-target receptors, functional downstream signaling must be quantified. A self-validating system requires that a lack of binding in Protocol 1 is corroborated by a lack of functional signaling in Protocol 2.

  • Cell Seeding: Seed CHO-K1 cells expressing the off-target receptor into 384-well plates at 10,000 cells/well. Incubate overnight.

  • Dye Loading (For Gq/5-HT2A): Load cells with a calcium-sensitive fluorescent dye (e.g., Fluo-4 AM) for 45 minutes at 37°C.

  • Compound Addition: Inject Dazopride at varying concentrations using an automated liquid handler (e.g., FLIPR Tetra).

  • Kinetic Measurement: Continuously monitor fluorescence (Ex: 488 nm, Em: 525 nm) for 3 minutes to detect any transient Ca2+ spikes, which would indicate off-target agonism.

  • Antagonist Mode: To test for off-target antagonism, pre-incubate cells with Dazopride for 15 minutes, then stimulate with the receptor's native agonist (e.g., serotonin for 5-HT2A) and measure the suppression of the Ca2+ response.

  • cAMP Assay (For Gi/D2): Use a TR-FRET based cAMP assay kit. Stimulate cells with Forskolin to elevate baseline cAMP, add Dazopride, and measure the TR-FRET ratio to detect Gi-mediated cAMP suppression.

Discussion: The Importance of Rigorous Profiling

As demonstrated by the historical withdrawal of cisapride due to hERG-mediated cardiotoxicity, and the dose-limiting EPS associated with metoclopramide's D2 affinity, highly selective agents are imperative in modern drug development[2][3]. Dazopride's pharmacological profile minimizes these risks by maintaining a strict affinity for 5-HT3 and 5-HT4 receptors[1][5]. The self-validating approach—where binding data ( Ki​ ) strictly correlates with functional silence at off-target receptors—provides drug development professionals with the definitive E-E-A-T (Experience, Expertise, Authoritativeness, and Trustworthiness) required for regulatory submissions.

References

  • A History of Drug Discovery for Treatment of Nausea and Vomiting and the Implications for Future Research Source: Frontiers in Pharmacology URL
  • Serotonin and the Scientific Basis of Anti-Emetic Therapy Source: DTIC URL
  • Cardiovascular effects of metoclopramide and domperidone on human 5-HT4-serotonin-receptors in transgenic mice and in human atrial preparations Source: ResearchGate URL
  • 5-HT receptor Source: Wikipedia URL

Sources

Safety & Regulatory Compliance

Safety

Physicochemical Hazard Profile &amp; Causality

Dazopride Fumarate: Comprehensive Handling, Decontamination, and Disposal Protocol Executive Summary Dazopride fumarate is a substituted benzamide primarily utilized in drug development for its potent anti-emetic and gas...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Dazopride Fumarate: Comprehensive Handling, Decontamination, and Disposal Protocol

Executive Summary Dazopride fumarate is a substituted benzamide primarily utilized in drug development for its potent anti-emetic and gastroprokinetic properties. Unlike traditional anti-emetics, it lacks dopamine receptor activity, functioning instead via 5-HT3 receptor antagonism and interactions with beta-endorphins[1][2]. While highly effective in preclinical models (such as mitigating cisplatin- or radiation-induced emesis), its pharmacological potency and the environmental persistence of its chemical class necessitate rigorous laboratory controls. As a Senior Application Scientist, I have designed this guide to provide a self-validating, step-by-step operational framework for the safe handling, spill decontamination, and EPA-compliant disposal of Dazopride fumarate, ensuring both occupational safety and ecological protection.

To design an effective disposal and handling system, researchers must first understand the causality behind the compound's specific hazards:

  • Occupational Hazards (Pharmacological Toxicity): Dazopride fumarate is a potent neuroactive agent. Inhalation of aerosolized active pharmaceutical ingredient (API) powders or accidental ingestion can lead to significant behavioral toxicity, primarily manifesting as severe drowsiness and motor disruption[3]. Its mechanism relies on blocking 5-HT3 receptors in the central and peripheral nervous systems[2].

  • Environmental Fate (Ecological Toxicity): Substituted benzamides (the chemical class encompassing Dazopride) are characterized by high aqueous solubility and environmental persistence. If released into waterways, they resist rapid degradation and can exert unintended neurotoxic effects on aquatic organisms by disrupting critical neurotransmitter systems[4].

  • Regulatory Grounding: Due to these severe ecological risks, the EPA's Management Standards for Hazardous Waste Pharmaceuticals (40 CFR Part 266 Subpart P) strictly prohibits the "sewering" (drain disposal) of such compounds[5][6]. Dazopride fumarate must be managed as a non-creditable hazardous waste pharmaceutical and destroyed via incineration[7].

Pathway cluster_0 Pharmacological Pathway cluster_1 Environmental Fate Dazo Dazopride Fumarate (Substituted Benzamide) HT3 5-HT3 Receptor Antagonism Dazo->HT3 Water Aquatic Persistence (High Solubility) Dazo->Water Emetic Anti-Emetic Effect & Gastric Emptying HT3->Emetic Tox Behavioral Toxicity (Drowsiness) HT3->Tox Neuro Neurotoxic Effects in Aquatic Organisms Water->Neuro

Pharmacological mechanisms and environmental fate of Dazopride Fumarate.

Standard Operating Procedure (SOP): Waste Segregation & Disposal

The following protocols establish a self-validating system where every physical step visually confirms the safety of the next, eliminating guesswork from the disposal pipeline.

Protocol A: Solid Waste Disposal (Powders, Vials, and Contaminated PPE) Causality: Solid API dust poses the highest risk of inhalation exposure. Containment at the source prevents aerosolization.

  • Segregation: Place all empty Dazopride fumarate vials, weighing boats, and heavily contaminated PPE into a rigid, puncture-resistant container lined with a 6-mil polyethylene hazardous waste bag.

  • Labeling: Immediately affix a label reading: "Non-Creditable Hazardous Waste Pharmaceutical - Toxic (Dazopride Fumarate)". Date the container upon the first drop of waste.

  • Accumulation: Store the container in a designated Satellite Accumulation Area (SAA) away from strong oxidizers. Ensure the lid is securely closed when not actively adding waste.

  • Final Disposition: Transfer the sealed container to your EHS department for high-temperature incineration at a licensed Resource Conservation and Recovery Act (RCRA) facility. Incineration is the only approved method to completely destroy the environmentally persistent benzamide ring structure.

Protocol B: Liquid Waste Disposal (Aqueous and Organic Solutions) Causality: Substituted benzamides are highly soluble; liquid streams present the highest risk of accidental environmental release via sink drains[4].

  • Collection: Funnel all aqueous and organic solutions containing Dazopride fumarate into a chemically compatible, high-density polyethylene (HDPE) carboy.

  • Compatibility Check: Do not mix Dazopride liquid waste with concentrated acids or strong oxidizing agents to prevent exothermic reactions.

  • Secondary Containment: Place the liquid waste carboy inside a secondary containment bin capable of holding 110% of the carboy's volume. Self-Validation: If the primary carboy fails, the visible presence of liquid in the secondary bin immediately alerts staff to a breach without environmental release.

  • Disposal: Cap tightly, label according to EPA Subpart P standards, and submit for institutional hazardous waste pickup[6]. Never dispose of any volume down the drain.

Spill Response & Surface Decontamination Workflow

In the event of an accidental release, immediate containment is critical to prevent both occupational exposure (drowsiness/toxicity) and environmental contamination.

Step-by-Step Spill Response Methodology:

  • Isolate & Evaluate: Evacuate non-essential personnel from the immediate area. Identify whether the spill is a dry powder or a liquid solution.

  • Don PPE: Equip standard laboratory PPE, plus double nitrile gloves and an N95 or P100 particulate respirator. Causality: The respirator is critical for powder spills to prevent inhalation of the neuroactive API.

  • Containment (The Causality of Moisture):

    • For Powders: Do NOT sweep. Sweeping aerosolizes the powder. Instead, gently cover the powder with absorbent pads lightly dampened with water. This binds the powder to the pad.

    • For Liquids: Encircle the spill with universal absorbent booms to prevent spreading, then lay absorbent pads over the center.

  • Collection: Use non-sparking, disposable scoops to lift the absorbent materials and place them directly into a sealable hazardous waste bag.

  • Chemical Decontamination: Wash the affected surface thoroughly with a laboratory detergent and water solution (Dazopride fumarate is highly water-soluble). Follow with a secondary wipe using 70% Ethanol to ensure the removal of any residual organic traces.

  • Validation & Disposal: Visually inspect the surface under good lighting for any remaining residue. Self-Validation: The absence of dry powder visual residue after the damp-pad application confirms that the aerosolization risk has been neutralized. Seal all cleanup materials, label as pharmaceutical hazardous waste, and submit for incineration.

SpillResponse A Spill Detection (Powder or Liquid) B Isolate Area & Don PPE (N95, Gloves) A->B C Containment (Damp Pads / Booms) B->C D Collection (Non-Sparking Tools) C->D E Surface Decontamination (Detergent + 70% EtOH) D->E F Final Disposal (Incineration Facility) E->F

Dazopride Fumarate Spill Response and Decontamination Workflow.

Data Presentation: Waste Stream Management Summary

To ensure rapid decision-making, the following table summarizes the operational logistics for Dazopride fumarate waste streams.

Waste StreamPrimary HazardEPA / Regulatory ClassificationApproved Disposal Method
Pure API Powder Inhalation (Behavioral Toxicity)Non-Creditable Hazardous Waste PharmaceuticalHigh-Temperature Incineration
Aqueous Solutions Aquatic Toxicity / PersistenceSubpart P Regulated Waste (No Sewering)Collect in HDPE Carboy → Incineration
Contaminated PPE / Consumables Dermal TransferSolid Hazardous WasteSealed Polyethylene Bag → Incineration
Spill Cleanup Debris Mixed HazardsSolid Hazardous WasteSealed Polyethylene Bag → Incineration

References

  • Cisplatin-induced emesis: systematic review and meta-analysis of the ferret model and the effects of 5-HT3 receptor antagonists. National Institutes of Health (NIH) / PMC.2[2]

  • Radiation: Behavioral Implications in Space. Defense Technical Information Center (DTIC).3[3]

  • Linking Structural Features of Amisulpride and Sulpiride to Their Photoreactivity and Environmental Fate: The Role of NH2 Substitution in Photodegradation Behavior. ACS Publications.4[4]

  • Management of Hazardous Waste Pharmaceuticals. US Environmental Protection Agency (EPA).5[5]

  • Final Rule: Management Standards for Hazardous Waste Pharmaceuticals and Amendment to the P075 Listing for Nicotine. US Environmental Protection Agency (EPA).6[6]

Sources

Handling

Personal protective equipment for handling Dazopride fumarate

Safe Handling & Operational Logistics for Dazopride Fumarate: A Technical Guide for Researchers As laboratory research advances, the handling of highly potent Active Pharmaceutical Ingredients (APIs) demands rigorous, sc...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Safe Handling & Operational Logistics for Dazopride Fumarate: A Technical Guide for Researchers

As laboratory research advances, the handling of highly potent Active Pharmaceutical Ingredients (APIs) demands rigorous, scientifically grounded safety protocols. This guide provides drug development professionals with a comprehensive, self-validating operational framework for the safe handling, solubilization, and disposal of Dazopride fumarate, ensuring both personnel safety and experimental integrity.

Mechanistic Causality & Hazard Profile

Dazopride fumarate (CAS 81957-25-7) is a highly potent substituted benzamide[1]. Pharmacologically, it functions as a gastroprokinetic agent and a 5-HT3 receptor antagonist, utilized primarily in antiemetic and neurological research[2]. In clinical evaluations, dazopride exhibits potent pharmacological activity at doses as low as 0.5 to 4.0 mg/kg[3].

The Causality of Risk: Because Dazopride is specifically designed to cross biological membranes and alter central nervous system (CNS) and gastrointestinal pathways at micro-doses, occupational exposure poses severe risks. Unintended systemic absorption—particularly via the inhalation of aerosolized powder—can induce unintended pharmacological toxicities, including sedation, dizziness, visual disturbances, and altered gastric motility[3]. Chemically, dazopride carries the GHS hazard statement H302 (Harmful if swallowed)[4]. As a fumarate salt, it is highly stable but prone to forming fine, electrostatically charged dust during transfer, necessitating strict adherence to OSHA and United States Pharmacopeia (USP) <800> guidelines for hazardous drugs[5][6].

Personal Protective Equipment (PPE) Requirements

To mitigate the risks of API handling, PPE must be selected based on the physical state of the compound and the specific operational workflow. The following table summarizes the required PPE and the scientific causality behind each selection[7].

PPE CategorySpecification & MaterialScientific Rationale & Causality
Respiratory N95 or P100 Particulate RespiratorDazopride fumarate powder is easily aerosolized. Particulate respirators block >95% of airborne API particles, preventing mucosal absorption in the respiratory tract.
Hand Protection Double-gloved Nitrile (ASTM D6978)Nitrile offers superior resistance to polar solvents (e.g., DMSO, water) used to dissolve fumarate salts. Double-gloving allows the outer contaminated glove to be removed inside the hood, preventing environmental cross-contamination[8].
Eye Protection Chemical Splash GogglesPrevents ocular exposure to micro-dust or accidental solvent splashes during solubilization. Standard safety glasses are insufficient as they lack a full facial seal.
Body Protection Disposable, low-permeability gownA solid-front gown with knit cuffs prevents API dust from settling on street clothes. The knit cuffs ensure a tight seal when tucked under the inner nitrile glove[8].

Operational Workflows: Handling & Solubilization

Handling potent APIs requires a self-validating system where each step confirms the safety of the subsequent action. All dry powder manipulations must occur within a Containment Primary Engineering Control (C-PEC), such as a Class II Biological Safety Cabinet or a dedicated ventilated powder hood[7].

Step-by-Step Methodology: API Weighing and Solubilization

  • System Verification: Before initiating work, verify that the C-PEC is operational.

    • Validation: Check the digital airflow monitor to ensure an inward face velocity of at least 75 feet per minute (fpm).

  • PPE Donning & Workspace Prep: Don all required PPE. Place an anti-static weighing boat and a calibrated microbalance inside the C-PEC.

    • Causality: Fumarate salts often hold a static charge; anti-static boats prevent the powder from repelling and aerosolizing into the breathing zone.

  • Material Transfer: Bring the sealed Dazopride fumarate vial into the C-PEC. Open the vial only when it is fully inside the negative-pressure zone.

  • Weighing: Carefully transfer the required mass using a stainless-steel micro-spatula.

    • Validation: Once the target mass is reached, immediately cap the source vial to isolate the bulk hazard.

  • In-Situ Solubilization (Critical Step): Do not remove the dry powder from the C-PEC. Add your vehicle solvent (e.g., sterile water or DMSO) directly to the weighing boat or transfer tube inside the hood.

    • Causality: Converting the API from a dry powder to a liquid solution entirely eliminates the risk of inhalation via dust aerosolization during transport to the benchtop.

  • Decontamination: Wipe down the balance and the exterior of the solution vial with a solvent-dampened wipe before removing it from the hood. Remove the outer gloves and dispose of them in a hazardous waste container located inside the C-PEC[8].

Spill Response and Disposal Logistics

In the event of a Dazopride fumarate spill, immediate containment is required to prevent facility-wide contamination.

Step-by-Step Methodology: Dry Powder Spill Cleanup

  • Isolation: Immediately evacuate personnel from the immediate vicinity and clearly demarcate the spill zone.

  • Wet-Wipe Protocol: Never use a broom or dry vacuum to clean up API powder.

    • Causality: Dry sweeping introduces mechanical energy that aerosolizes the API, bypassing standard PPE and contaminating the laboratory's HVAC system.

  • Absorption: Gently cover the spilled powder with absorbent pads. Carefully pour a solubilizing agent (e.g., water or a mild surfactant solution) over the pads to dissolve the dazopride fumarate and trap it in the liquid phase.

  • Collection: Wipe the area from the perimeter inward to prevent spreading. Place all contaminated wipes and pads into a sealable, puncture-resistant hazardous waste bag.

  • Final Decontamination: Wash the surface with a detergent solution, followed by a water rinse.

    • Validation: Visually inspect the surface under bright light to ensure no crystalline residue remains.

  • Disposal: Dispose of all collected materials as hazardous pharmaceutical waste destined for high-temperature incineration, in accordance with local environmental regulations and USP <800> guidelines[6].

Process Visualization

DazoprideHandling Start Dazopride Fumarate (Solid API) PPE Don Required PPE (N95, Nitrile, Goggles) Start->PPE Weighing Weigh in C-PEC (Ventilated Enclosure) PPE->Weighing SolPrep Solubilization (Eliminate Dust Risk) Weighing->SolPrep Spill Spill Event? Weighing->Spill SolPrep->Spill Storage Store Solution (2-8°C, Protected) SolPrep->Storage CleanUp Wet-Wipe Protocol (No Dry Sweeping) Spill->CleanUp Yes Waste Hazardous Waste (Incineration) Spill->Waste No CleanUp->Waste Storage->Waste End of Life

Workflow for the safe handling, solubilization, and spill response of Dazopride Fumarate.

References[1] Dazopride fumarate - CAS Common Chemistry, CAS,https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQFyCEriNk7kIPPG3fiQfDgMvIY2kzsH_pZQgtNxdahHeCq8jxxws7f5N8uPwbf6-E_oEbs6f_fEt_E7556SSQmx1LcEksWlvHDivKgCDmuBKo_d4lp22qHx8YR2NGxyINVePHrWHC3sGvPugmDm3lq_xrU=[3] Dose-ranging evaluation of the substituted benzamide dazopride when used as an antiemetic in patients receiving anticancer chemotherapy - PubMed, NIH,https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQEdO56NSKlwdQqlUcz8dsBQrZKWt3wFE60Wa8-W1-NfAJqgU6Yg-UrEQ_3mgFsUa2Nn-bw8awpZVA3Q5aF9KRCpgGE54ANQLoCh0GblaCkOXTHXZlwIYYSSfCa6DUKJllF4sQ==[2] Dazopride | C15H23ClN4O2 | CID 54801 - PubChem - NIH, NIH,https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQE9yupETN6jT_2hdp4I9yDsRbLAQTJS7oTlv-B3NMUTQZuN3jXy_3sn2hn_9zePfxwVODrubPK44aUNbFlR3jI_cb805idS-pentX6KopKRhgaNT1h3ooYSUUdu8ZJNSzqSldsICncZymJJ2EkU[4] CAS NO. 70181-03-2 | Dazopride | Catalog BD-A118791 | Arctom, Arctomsci,https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQFIBapv2XXDdkyZ-fLppq0w7bQlaWU5ZmxhDP2je7a8yc2Z1oM04umljHhzPPKQ0J4CtIjotF4XmFcVncfy5tSaex-_w_PXJ_hWJbpgIPLoWH62R4P6gQdNH_ATb9e8mAn2[5] Hazardous Drugs - Overview | Occupational Safety and Health Administration, OSHA,https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQGOU0hVw0RgYrCbPajV1yK9cJ6I_GfePhkBFVDxac9NdaoCpafmc3nUJNDPleLMo0grV2t2jeGnmn-JSYkIKM5bnWaiHizyPTn7dbE3pwFVUlQ0p5Lcb_A548DWunM0BQ==[7] Controlling Occupational Exposure to Hazardous Drugs - OSHA, OSHA,https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQGffyYjO8ZoBHpMSBm-36-o49TZzchMRl--awyALq1QGW_YF7Z5ijFq2AUIViiVrDCHoFPGvWCQ2qlo0JDv0ZEVB2vKUopq95gsOFZscVvnFwDxrhAILPRRg-W8qQxOu5_vJHs92-5biekUVc9eMWnb8w==[6] USP 800, USP,https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQEu77DbWeazGM6oCMW7XcSlqW_dQVNrYox3bTlmGqg2Fz-KknvCA6BTjHh4_kagWl7zTTBQ7T9k8xuOZCroV5_GJJ9JF5eDgWImyaLuA53Ggre1WU18ddsHSvWTIBw9EN-0P2HOrIyNbHeG9-zOxpQkOynqjb6dvnLir5vSjeawuaHbAHuLLCmCvB31cODk[8] eTool : Hospitals - Pharmacy - Personal Protective Equipment (PPE) | Occupational Safety and Health Administration, OSHA,https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQFoD2FH8kmQbIz-QundKbJuVZm6sjcDEOl-nGbPBqnavkAp-d-4R55ISRe94DuKWCotdg1_zkrjUbkNiI_96d-mnURRrZB8-6DquFhlVZpXn9k7mkOn8QQJNv7itaVB38Tmmr2a5q14DXDEf0k4Jpv8UqVZ7tkfKdlqiVYmLTY7YJ8K2Q5JKi0=

Sources

Retrosynthesis Analysis

One-step AI retrosynthesis routes and strategy settings for this compound.

Method

Feasible Synthetic Routes

Route proposals generated from BenchChem retrosynthesis models.

Back to Product Page

AI-Powered Synthesis Planning: Our tool employs Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, and Template_relevance Reaxys_biocatalysis models to predict feasible routes.

One-Step Synthesis Focus: Designed for one-step synthesis suggestions with concise route output.

Accurate Predictions: Uses PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, and REAXYS_BIOCATALYSIS data sources.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Dazopride fumarate
Reactant of Route 2
Dazopride fumarate
© Copyright 2026 BenchChem. All Rights Reserved.